molecular formula C13H23Br2NO3S B049233 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide CAS No. 206052-03-1

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

カタログ番号: B049233
CAS番号: 206052-03-1
分子量: 433.2 g/mol
InChIキー: BDCZFOHEQGRTBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biosynthesis of 20-HETE from arachidonic acid by the cytochrome P450 4A (CYP450 4A) isoforms is an important component of vascular homeostasis, especially in renal circulation. DDMS is a mechanism-based, irreversible inhibitor that has about 10-fold selectivity for the CYP4A2 enzyme which predominantly synthesizes 20-HETE in the mammalian kidney. DDMS administration in whole anesthetized rats (10 mg/kg) largely ablates the hypotension and vasodilation induced by nitric oxide donors such as NONOates.>

特性

IUPAC Name

12,12-dibromo-N-methylsulfonyldodec-11-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23Br2NO3S/c1-20(18,19)16-13(17)11-9-7-5-3-2-4-6-8-10-12(14)15/h10H,2-9,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCZFOHEQGRTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CCCCCCCCCC=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Br2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458933
Record name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206052-03-1
Record name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206052-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Selective CYP4A Inhibitor / 20-HETE Antagonist Primary Application: Modulation of Renal and Vascular Hemodynamics

Executive Summary & Molecular Profile

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide , commonly abbreviated as DDMS , is a specialized pharmacological tool designed to selectively inhibit Cytochrome P450 4A (CYP4A) enzymes. Its primary utility lies in blocking the


-hydroxylation of Arachidonic Acid (AA) into 20-Hydroxyeicosatetraenoic acid (20-HETE) , a potent vasoconstrictor and natriuretic modulator.

Unlike broad-spectrum P450 inhibitors (e.g., 1-aminobenzotriazole), DDMS exhibits high specificity for the CYP4A subfamily, making it the "gold standard" probe for distinguishing the physiological effects of 20-HETE from those of epoxyeicosatrienoic acids (EETs).

Molecular Specifications
PropertyDetail
Common Name DDMS
CAS Registry 206052-03-1
Molecular Formula

Molecular Weight 433.20 g/mol
Target Enzyme CYP4A (CYP4A1, CYP4A2, CYP4A3 in rats; CYP4A11 in humans)
IC50 (Rat Renal Microsomes) ~1–2

M (20-HETE formation)
Selectivity >30-fold selectivity for

-hydroxylase over epoxygenase activity
Mechanistic Pharmacology

The efficacy of DDMS stems from its structural mimicry of Arachidonic Acid combined with a metabolic blockade motif.

2.1. Structural Bioisosterism

The molecule consists of a 12-carbon fatty acid backbone, which allows it to penetrate the long, narrow hydrophobic access channel of the CYP4A active site.

  • The Warhead (12,12-dibromo-11-dodecene): The terminal gem-dibromoalkene moiety replaces the

    
    -carbon of the fatty acid. This bulky, electron-withdrawing group sterically hinders the heme-iron oxidant from abstracting a hydrogen atom, effectively "plugging" the catalytic site without being turned over.
    
  • The Acyl Sulfonamide (N-methylsulfonyl amide): This group acts as a bioisostere for the carboxylic acid found in Arachidonic Acid.

    • Why this matters: The carboxylic acid of native fatty acids is rapidly conjugated with glucuronic acid (glucuronidation) and excreted. The N-methylsulfonyl group resists this conjugation, significantly extending the compound's half-life and metabolic stability in vivo while maintaining the necessary acidity (

      
      ) to interact with the polar residues at the mouth of the CYP4A active site.
      
2.2. Pathway Interruption

By competitively binding to CYP4A, DDMS halts the production of 20-HETE.[1] This leads to:

  • Vasodilation: 20-HETE normally blocks Calcium-Activated Potassium (

    
    ) channels in smooth muscle, leading to depolarization and constriction.[2] DDMS reverses this.
    
  • Natriuresis: In the renal proximal tubule, 20-HETE inhibits Sodium-Potassium-ATPase. DDMS blockade can alter sodium excretion patterns depending on the specific renal segment involved.

DDMS_Mechanism AA Arachidonic Acid (AA) CYP4A CYP4A Enzyme (Heme-Thiolate Center) AA->CYP4A Substrate Entry CYP2C CYP2C/2J (Epoxygenases) AA->CYP2C Alternative Pathway HETE 20-HETE (Vasoconstrictor) CYP4A->HETE w-Hydroxylation DDMS DDMS (Inhibitor) DDMS->CYP4A High Affinity Binding (Steric Blockade) Block Vasodilation Reduced BP DDMS->Block Result of Inhibition Response Physiological Response: Vasoconstriction Na+ Retention HETE->Response EETs EETs (Vasodilators) CYP2C->EETs

Figure 1: Mechanistic pathway showing DDMS selectively blocking the CYP4A-mediated conversion of Arachidonic Acid to 20-HETE, sparing the CYP2C epoxygenase pathway.[3][4]

Experimental Validation: Microsomal Assay Protocol

To validate DDMS activity, researchers typically employ a renal microsomal incubation assay. This protocol is self-validating via the inclusion of an internal standard (d6-20-HETE) and negative controls.

Materials Required
  • Enzyme Source: Rat Renal Microsomes (rich in CYP4A).

  • Substrate: Arachidonic Acid (10-40

    
    M).
    
  • Cofactor: NADPH Generating System (1 mM NADP+, 5 mM G6P, 1 U G6PDH).

  • Inhibitor: DDMS (Dissolved in Ethanol/DMSO; Final concentration 0.1 – 10

    
    M).
    
  • Detection: LC-MS/MS or HPLC with fluorescent detection (after ADAM derivatization).

Step-by-Step Workflow
  • Pre-Incubation (Target Engagement):

    • Mix 0.5 mg/mL microsomal protein in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add DDMS (or vehicle) and incubate at 37°C for 5-10 minutes.

    • Note: This allows the inhibitor to equilibrate with the active site before substrate competition begins.

  • Reaction Initiation:

    • Add NADPH generating system.

    • Add Arachidonic Acid (Substrate).

    • Incubate for 15 minutes at 37°C with gentle shaking.

  • Termination & Extraction:

    • Stop reaction with ice-cold Formic Acid (to pH 3.5) or Acetonitrile.

    • Internal Standard Spike: Add 2 ng of d6-20-HETE.

    • Extract twice with Ethyl Acetate. Evaporate solvent under Nitrogen gas.

  • Analysis:

    • Reconstitute in 50% Methanol.

    • Inject onto C18 Reverse Phase Column.

    • Monitor transition m/z 319

      
       245 (20-HETE) vs m/z 325 
      
      
      
      251 (d6-20-HETE).

Assay_Workflow Step1 1. Pre-Incubation Microsomes + DDMS (10 min @ 37°C) Step2 2. Initiation + NADPH + AA (15 min Reaction) Step1->Step2 Step3 3. Termination + Formic Acid + d6-20-HETE (ISTD) Step2->Step3 Step4 4. Extraction Ethyl Acetate Dry under N2 Step3->Step4 Step5 5. LC-MS/MS Quantify 20-HETE Step4->Step5

Figure 2: Validated workflow for assessing DDMS inhibition potency in vitro.

Comparative Pharmacology

When selecting a chemical probe, distinguishing DDMS from other inhibitors is crucial for experimental design.

CompoundPotency (IC50)Selectivity ProfileMechanismPrimary Use Case
DDMS ~1-2

M
High (CYP4A >> CYP2C)Competitive / Tight-bindingChronic in vivo studies; Renal hemodynamics.
HET0016 ~9-35 nMVery High CompetitiveAcute vascular studies; Angiogenesis; Cancer.
17-ODYA ~1

M
Low (Inhibits CYP4A & Epoxygenases)Suicide SubstrateHistorical data (less used now due to off-target effects).
Miconazole ~1-5

M
Low (Broad P450 inhibitor)ReversibleGeneral P450 inhibition control.

Expert Insight: While HET0016 is significantly more potent (nanomolar range), DDMS remains a critical tool because of its distinct chemical structure (sulfonamide vs. amidine). Using both inhibitors in parallel provides the strongest evidence for 20-HETE involvement; if both chemically distinct molecules yield the same phenotype, the result is likely on-target.

Handling & Stability
  • Solubility: DDMS is lipophilic. Stock solutions (10-50 mM) should be prepared in DMSO or 100% Ethanol .

  • Aqueous Stability: When diluting into aqueous buffers (e.g., Krebs-Henseleit), ensure the final organic solvent concentration is <0.1% to avoid solvent-induced vascular relaxation. The sulfonamide group renders it relatively stable in neutral pH compared to ester-based prodrugs.

  • Storage: Store solid powder at -20°C, desiccated. Solutions in DMSO are stable for up to 3 months at -80°C.

References
  • Alonso-Galicia, M., et al. (1997). "Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide." Hypertension.[5][2][6] Link

  • Wang, M.H., et al. (1998). "Inhibitors of cytochrome P450 4A fatty acid omega-hydroxylases." Pharmacology & Therapeutics.
  • Roman, R.J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews. Link

  • Miyata, N., et al. (2001).[1] "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme."[5][2][4][7] British Journal of Pharmacology. (Comparative data for HET0016 vs DDMS). Link

  • Chen, L., et al. (2019). "CYP4A/20-HETE regulates ischemia-induced neovascularization via its actions on endothelial progenitor and preexisting endothelial cells."[3][8][9] American Journal of Physiology-Heart and Circulatory Physiology. (Recent application of DDMS). Link[3]

Sources

Technical Monograph: DDMS (N-Methylsulfonyl-12,12-dibromododec-11-enamide)

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Arachidonic Acid Metabolism via CYP4A Inhibition [1]

Executive Summary

DDMS (N-methylsulfonyl-12,12-dibromododec-11-enamide) is a specialized pharmacological tool compound designed to selectively inhibit Cytochrome P450 4A (CYP4A) enzymes. Its primary utility in drug development and physiological research lies in its ability to block the


-hydroxylation of arachidonic acid (AA), thereby preventing the formation of 20-Hydroxyeicosatetraenoic acid (20-HETE) .

Unlike broad-spectrum P450 inhibitors (e.g., 1-aminobenzotriazole), DDMS offers a distinct selectivity profile that distinguishes between the


-hydroxylation pathway (producing vasoconstrictive 20-HETE) and the epoxygenase pathway (producing vasodilatory EETs). This monograph details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing DDMS in cardiovascular, renal, and oncological research.

Chemical & Physicochemical Profile

DDMS is a synthetic sulfonyl-enamide derivative. Its lipophilic tail facilitates interaction with the hydrophobic active site of CYP450 enzymes, while the terminal dibromo-alkene moiety is critical for its inhibitory mechanism.

PropertySpecification
Chemical Name N-methylsulfonyl-12,12-dibromododec-11-enamide
Common Abbreviation DDMS
Molecular Formula C

H

Br

NO

S
Molecular Weight ~433.2 g/mol
Solubility Insoluble in water; Soluble in Ethanol (>20 mg/mL), DMSO, and DMF.
Stability Sensitive to light; stable at -20°C in desicated powder form.
Formulation Requirement Requires complexation (e.g., with

-cyclodextrin) or organic co-solvents for in vivo delivery.

Mechanism of Action & Selectivity

The CYP4A/20-HETE Axis

The physiological impact of DDMS stems from its blockade of 20-HETE production.[1][2] 20-HETE is a potent autocrine metabolite that:

  • Promotes Vasoconstriction: By inhibiting the large-conductance Ca

    
    -activated K
    
    
    
    (BK
    
    
    ) channels in vascular smooth muscle.[2]
  • Induces Angiogenesis: By upregulating VEGF and HIF-1

    
     pathways.
    
  • Modulates Sodium Transport: By inhibiting Na

    
    -K
    
    
    
    -ATPase in the renal proximal tubule.
Enzyme Inhibition Kinetics

DDMS functions as a mechanism-based inhibitor (suicide substrate). It undergoes catalytic processing by the CYP4A enzyme, generating a reactive intermediate that covalently binds to the heme or apoprotein, irreversibly inactivating the enzyme.

  • Selectivity: DDMS inhibits AA

    
    -hydroxylation (CYP4A) with an IC
    
    
    
    of approximately 2
    
    
    M
    .[3]
  • Specificity Ratio: It is ~30-fold more selective for

    
    -hydroxylation than for AA epoxidation (CYP2C/2J mediated), making it superior to non-specific inhibitors like 17-ODYA for dissecting renal arachidonate metabolism.
    
Signaling Pathway Diagram

The following diagram illustrates the specific intervention point of DDMS within the arachidonic acid cascade.

G cluster_legend Pathway Key AA Arachidonic Acid (Membrane Phospholipids) CYP4A CYP4A / CYP4F (Enzymes) AA->CYP4A EETs EETs (Epoxyeicosatrienoic acids) AA->EETs CYP2C/2J HETE 20-HETE CYP4A->HETE DDMS DDMS (Inhibitor) DDMS->CYP4A Inhibits (IC50 ~2µM) Vaso Vasoconstriction (Inhibits BKCa Channels) HETE->Vaso Angio Angiogenesis (VEGF/HIF-1α) HETE->Angio HTN Hypertension & Renal Injury Vaso->HTN Angio->HTN key1 DDMS selectively blocks the CYP4A branch, sparing the CYP2C (EETs) pathway.

Caption: Mechanistic intervention of DDMS in the Arachidonic Acid cascade. Note the selective blockade of the CYP4A-mediated 20-HETE pathway.[1][3][4][5]

Therapeutic Applications & Research Utility

Hypertension and Renal Disease

Research utilizing DDMS has been pivotal in establishing 20-HETE as a pro-hypertensive mediator in salt-sensitive models.

  • Mechanism: In Dahl salt-sensitive (SS) rats, DDMS treatment restores acetylcholine-induced relaxation in resistance arteries by reducing oxidative stress and 20-HETE levels.

  • Outcome: Chronic administration attenuates the development of hypertension and reduces proteinuria in renal injury models.

Oncology (Angiogenesis)

DDMS demonstrates anti-angiogenic properties by depriving tumors of 20-HETE, which is required for VEGF-induced endothelial cell proliferation.

  • Evidence: In corneal micropocket assays and glioblastoma models, DDMS significantly inhibits neovascularization.[1]

Ischemia/Reperfusion (Stroke)

While 20-HETE is vasoconstrictive, its inhibition by DDMS during acute ischemic stroke is complex. Some studies suggest neuroprotection by improving collateral blood flow, while others highlight the dual role of 20-HETE in different brain regions.

Experimental Protocols

In Vitro Microsomal Assay (IC Determination)

Objective: To quantify CYP4A inhibition in renal or liver microsomes.

  • Preparation:

    • Thaw renal microsomes (human or rat) on ice.

    • Prepare DDMS stock in ethanol (ensure final ethanol concentration <1% in assay).

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl

      
      .
      
    • Substrate: [

      
      C]-Arachidonic Acid (0.4 
      
      
      
      Ci) or unlabeled AA (40
      
      
      M).
    • Inhibitor: Add DDMS (0.1 – 100

      
      M) to reaction tubes.
      
  • Reaction:

    • Pre-incubate for 5 mins at 37°C.

    • Initiate: Add NADPH (1 mM final).

    • Duration: Incubate for 15–30 minutes at 37°C with shaking.

  • Termination & Extraction:

    • Stop reaction with acidified ethyl acetate or formic acid.

    • Extract lipids, evaporate solvent under N

      
      .
      
  • Analysis:

    • Resuspend in mobile phase.

    • Analyze via Reverse-Phase HPLC or LC-MS/MS monitoring transitions for 20-HETE (m/z 319

      
       various fragments).
      
In Vivo Administration (Chronic)

Challenge: DDMS is highly lipophilic and difficult to deliver chronically without precipitation. Valid Protocol (Osmotic Pump):

  • Vehicle: 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) is the preferred vehicle to solubilize DDMS for subcutaneous delivery.
  • Dosage: 5–10 mg/kg/day.

  • Delivery: Load into Alzet® osmotic minipumps. Implant subcutaneously in the mid-scapular region.

  • Validation: Collect 24h urine; measure urinary 20-HETE excretion via ELISA or LC-MS to confirm target engagement (expect >50% reduction).

Comparative Analysis: DDMS vs. HET0016

Researchers often choose between DDMS and HET0016. While HET0016 is more potent, DDMS provides a structural alternative to validate that effects are not off-target.

FeatureDDMSHET0016
Chemical Class Sulfonyl-enamideFormamidine
Potency (IC

)
~2

M (Micromolar)
~9 nM (Nanomolar)
Selectivity High (CYP4A > CYP2C)Very High (CYP4A/4F specific)
In Vivo Half-life Short (requires continuous infusion)Short (requires continuous infusion)
Primary Use Mechanistic validation; Renal studiesPotent angiogenesis inhibition; Stroke

References

  • Wang, M.H., et al. (1998). "Inhibitors of cytochrome P450 4A fatty acid omega-hydroxylase: specificities and effects on renal function." Journal of Pharmacology and Experimental Therapeutics.

  • Roman, R.J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews.

  • Guo, A.M., et al. (2007). "CYP4A/20-HETE regulates ischemia-induced neovascularization via its actions on endothelial progenitor and preexisting endothelial cells."[2] American Journal of Physiology-Heart and Circulatory Physiology.

  • Miyata, N., et al. (2001). "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme."[1][3][6] British Journal of Pharmacology.

  • Dunn, K.M., et al. (2008). "Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses."[1] The American Journal of Pathology.

Sources

What is the role of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide in 20-HETE synthesis?

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Modulating 20-HETE Biosynthesis via DDMS Inhibition

Executive Summary

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) is a specialized pharmacological tool designed to selectively inhibit the biosynthesis of 20-Hydroxyeicosatetraenoic acid (20-HETE).[1] Unlike broad-spectrum cytochrome P450 (CYP) inhibitors, DDMS functions as a mechanism-based "suicide" substrate, targeting the ω-hydroxylase activity of CYP4A and CYP4F enzymes. Its primary utility lies in dissecting the physiological role of 20-HETE in vascular tone regulation, hypertension, and angiogenesis by precisely ablating its production without significantly altering the formation of epoxyeicosatrienoic acids (EETs).

Mechanistic Foundation

The Biosynthetic Target: CYP4A/4F

20-HETE is the omega-hydroxylation product of Arachidonic Acid (AA).[2][3][4][5][6] This reaction is catalyzed by enzymes of the CYP4 family:

  • Rodents: Primarily CYP4A isoforms (CYP4A1, CYP4A2, CYP4A3, CYP4A8).

  • Humans: Primarily CYP4F2 and CYP4A11.

These enzymes insert a hydroxyl group at the omega (ω) carbon of the AA tail, converting it into the potent vasoconstrictor 20-HETE.[3][5]

The Inhibitor: DDMS Mechanism of Action

DDMS acts as a mechanism-based inactivator (suicide substrate) . Its chemical structure mimics the fatty acid chain of arachidonic acid, allowing it to enter the catalytic active site of the CYP4A enzyme.

  • Structural Mimicry: The dodecenyl chain allows DDMS to dock into the hydrophobic substrate-binding channel of CYP4A.

  • Catalytic Activation: The enzyme attempts to hydroxylate the terminal carbon. However, the presence of the 12,12-dibromo moiety interferes with the standard radical rebound mechanism.

  • Irreversible Inactivation: The catalytic attempt generates a reactive intermediate (likely a radical or carbene species derived from the dibromo-alkene group) that covalently binds to the heme iron or the apoprotein of the enzyme. This permanently disables the enzyme's capacity to synthesize 20-HETE.

G AA Arachidonic Acid (AA) CYP CYP4A / CYP4F (Enzyme) AA->CYP Substrate Binding HETE 20-HETE (Vasoconstrictor) CYP->HETE ω-Hydroxylation Complex Enzyme-DDMS Covalent Complex (Inactivated) CYP->Complex Suicide Inactivation (Irreversible) DDMS DDMS (Inhibitor) DDMS->CYP Competitive Binding Complex->HETE Blocked

Figure 1: Mechanism of Action. DDMS competes with Arachidonic Acid for the CYP4A active site and covalently inactivates the enzyme, preventing 20-HETE synthesis.

Pharmacological Profile: Selectivity & Potency[7][8]

A critical challenge in eicosanoid research is distinguishing between the effects of 20-HETE (omega-hydroxylation) and EETs (epoxidation). DDMS is valued for its superior selectivity profile compared to other inhibitors like HET0016 or 17-ODYA.

Comparative Data: DDMS vs. HET0016
FeatureDDMSHET0016
Primary Mechanism Mechanism-based (Suicide) InactivationCompetitive / Reversible Inhibition
Target Specificity High Selectivity for ω-hydroxylase (CYP4A)Potent but less selective at high doses
IC50 (20-HETE) ~ 2.0 µM~ 0.009 - 0.035 µM (8-35 nM)
IC50 (EETs) ~ 60.0 µM~ 2.8 µM
Selectivity Ratio ~30-fold (favors 20-HETE inhibition)~80 to 300-fold (but hits other CYPs)
In Vivo Stability Moderate (Suitable for chronic infusion)Short half-life (<1 hr); requires constant infusion

Key Insight: While HET0016 is more potent (nanomolar range), DDMS is often preferred for verifying specific CYP4A involvement because it is less likely to cross-inhibit CYP2C epoxygenases (which produce EETs) at its effective concentration (1-5 µM).

Experimental Protocols

In Vitro Microsomal Inhibition Assay

This protocol validates the role of DDMS in blocking 20-HETE synthesis using renal microsomes.

Reagents:

  • Rat Renal Microsomes (source of CYP4A).[3]

  • NADPH Generating System (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Substrate: [14C]-Arachidonic Acid (0.4 µCi) or unlabeled AA (40 µM).

  • Inhibitor: DDMS (dissolved in ethanol/DMSO; Final conc: 0.1 – 50 µM).

Workflow:

  • Pre-Incubation: Incubate Microsomes (0.5 mg protein) with DDMS (various concentrations) for 5-10 minutes at 37°C in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Activation: Add NADPH Generating System to initiate the catalytic cycle (required for suicide inhibition mechanism).

  • Substrate Addition: Add Arachidonic Acid (AA) to start the reaction.

  • Reaction: Incubate for 15 minutes at 37°C.

  • Termination: Stop reaction with acidification (Formic acid to pH 3.5) or extraction solvent (Ethyl Acetate).

  • Analysis: Extract lipids, evaporate solvent, and analyze via Reverse-Phase HPLC or LC-MS/MS.

  • Calculation: Measure the reduction in the 20-HETE peak area relative to control.

Protocol Start Microsomes + Buffer AddDDMS Add DDMS (0.1 - 50 µM) Start->AddDDMS PreInc Pre-Incubation (Allows Enzyme Binding) AddDDMS->PreInc AddNADPH Add NADPH (Activates Enzyme) PreInc->AddNADPH AddAA Add Arachidonic Acid AddNADPH->AddAA React Reaction: 37°C, 15 min AddAA->React Stop Stop & Extract Lipids React->Stop Analyze LC-MS/MS Analysis (Quantify 20-HETE) Stop->Analyze

Figure 2: Step-by-step workflow for validating DDMS inhibition efficacy in vitro.

In Vivo Application (Hypertension Models)

To study the role of 20-HETE in maintaining blood pressure:

  • Dosing: 10 mg/kg/day.

  • Administration: Intraperitoneal (i.p.) injection or subcutaneous osmotic minipump.

  • Duration: Chronic treatment (e.g., 5-12 days).

  • Expected Outcome: In salt-sensitive hypertension models (e.g., Dahl SS rats), DDMS treatment typically lowers Mean Arterial Pressure (MAP) and restores myogenic responses in renal arterioles by depleting vascular 20-HETE levels.

References

  • Alonso-Galicia, M., et al. (1997).[1] "12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide, a selective inhibitor of 20-HETE synthesis."[7] Hypertension.[8][9] Link

  • Miyata, N., et al. (2001).[1] "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme."[1][3][4][7] British Journal of Pharmacology.[1] Link

  • Wang, M.H., et al. (1998). "Inhibitors of cytochrome P450 4A fatty acid omega-hydroxylases."[3][4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Roman, R.J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews. Link

  • Chen, L., et al. (2019). "CYP4A/20-HETE regulates ischemia-induced neovascularization."[5][6][10] American Journal of Physiology-Heart and Circulatory Physiology. Link

Sources

Technical Monograph: 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) , a specialized chemical probe used in cardiovascular and renal research.

CAS Number: 206052-03-1 Synonyms: DDMS, N-methylsulfonyl-12,12-dibromododec-11-enamide Molecular Formula: C₁₃H₂₃Br₂NO₃S Molecular Weight: 433.20 g/mol Solubility: Soluble in ethanol (>10 mg/mL), DMSO, and DMF.

Executive Summary

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) is a potent, selective, and irreversible inhibitor of Cytochrome P450 4A (CYP4A) enzymes. It is primarily utilized as a pharmacological tool to block the biosynthesis of 20-Hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid.

By inhibiting CYP4A, DDMS allows researchers to isolate the physiological contributions of 20-HETE, a powerful vasoconstrictor and mitogen involved in the regulation of renal vascular tone, tubular sodium reabsorption, and angiogenesis. Unlike imidazole-based inhibitors (e.g., miconazole) which are non-selective, DDMS targets the


-hydroxylase activity with high specificity due to its structural mimicry of the fatty acid substrate and its mechanism-based "warhead."

Mechanism of Action

Pharmacodynamics

DDMS functions as a mechanism-based inactivator (suicide substrate) . Its structure consists of a long hydrophobic chain (dodecenamide) that fits into the CYP4A substrate access channel, mimicking arachidonic acid.

  • Binding: The compound enters the active site of CYP4A isoforms (e.g., CYP4A1, CYP4A2, CYP4A3 in rats; CYP4A11/22 in humans).

  • Activation: The heme-iron center attempts to oxidize the terminal functional group. The 12,12-dibromo-11-dodecene moiety is chemically modified by the enzyme.

  • Inactivation: The oxidation of the gem-dibromoalkene generates a highly reactive intermediate (likely a radical or carbene species) that covalently alkylates the heme porphyrin ring or the apoprotein. This results in irreversible loss of enzymatic activity.

  • Result: Depletion of 20-HETE production, leading to vasodilation (in renal arterioles) and inhibition of angiogenic signaling pathways (e.g., VEGF/FGF-2).

Signaling Pathway Visualization

The following diagram illustrates the intervention of DDMS in the Arachidonic Acid cascade.

G AA Arachidonic Acid CYP4A CYP4A Enzymes (w-hydroxylase) AA->CYP4A Substrate HETE 20-HETE (Vasoconstrictor/Mitogen) CYP4A->HETE w-hydroxylation Effect1 Vasoconstriction (Renal Arterioles) HETE->Effect1 Effect2 Angiogenesis (Endothelial Proliferation) HETE->Effect2 Effect3 Natriuresis Inhibition HETE->Effect3 DDMS DDMS (Inhibitor) DDMS->CYP4A Irreversible Inhibition (Suicide Substrate)

Figure 1: Mechanism of CYP4A inhibition by DDMS and downstream physiological effects.

Chemical Synthesis Protocol

The synthesis of DDMS requires the construction of a 12-carbon chain featuring a terminal gem-dibromoalkene and a sulfonamide "head group." The standard route, adapted from the methods of J.R. Falck, utilizes 11-hydroxyundecanoic acid as the starting material.

Retrosynthetic Analysis
  • Target: 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide.

  • Key Transformation: Ramirez-Corey-Fuchs reaction to convert an aldehyde to a gem-dibromoalkene.

  • Precursor: 11-Oxoundecanoic acid derivative.[1]

Step-by-Step Methodology
Step 1: Protection and Oxidation

Reagents: 11-Hydroxyundecanoic acid, Methanol, H₂SO₄, PCC (Pyridinium Chlorochromate).

  • Esterification: Reflux 11-hydroxyundecanoic acid in methanol with catalytic sulfuric acid to yield methyl 11-hydroxyundecanoate .

  • Oxidation: Treat the methyl ester with PCC in dichloromethane (DCM) at 0°C to room temperature.

    • Reaction:HO-(CH2)10-COOMe → OHC-(CH2)9-COOMe

    • Product:Methyl 11-oxoundecanoate .

Step 2: Ramirez-Corey-Fuchs Reaction

Reagents: Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), DCM, Zinc dust (optional).

  • Dissolve CBr₄ (2 equiv) and PPh₃ (4 equiv) in DCM at 0°C to generate the ylide.

  • Add Methyl 11-oxoundecanoate dropwise.

  • Stir at 0°C for 1-2 hours.

    • Mechanism:[2][3] The aldehyde oxygen is replaced by the =CBr2 group.

    • Product:Methyl 12,12-dibromo-11-dodecenoate .

    • Note: This step extends the carbon chain by one, creating the C11=C12 bond.

Step 3: Hydrolysis

Reagents: LiOH or NaOH, THF/Water.

  • Dissolve the ester in THF/Water (3:1). Add LiOH (3 equiv).

  • Stir until TLC shows disappearance of starting material.

  • Acidify with HCl to pH 2 and extract with ethyl acetate.

    • Product:12,12-Dibromo-11-dodecenoic acid .

Step 4: Sulfonamide Coupling

Reagents: Methanesulfonamide, EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine), DCM.

  • Dissolve 12,12-Dibromo-11-dodecenoic acid in dry DCM.

  • Add EDCI (1.2 equiv) and DMAP (1.2 equiv). Stir for 15 min.

  • Add Methanesulfonamide (1.5 equiv).

  • Stir at room temperature for 12-24 hours.

  • Purification: Wash with 1N HCl, then brine. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

    • Final Product:12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) .

Synthesis Workflow Diagram

Synthesis Start 11-Hydroxyundecanoic Acid Inter1 Aldehyde Intermediate (Methyl 11-oxoundecanoate) Start->Inter1 1. MeOH/H+ 2. PCC (Oxidation) Inter2 Gem-Dibromo Ester (Methyl 12,12-dibromo-11-dodecenoate) Inter1->Inter2 CBr4, PPh3 (Corey-Fuchs) Inter3 Free Acid (12,12-Dibromo-11-dodecenoic acid) Inter2->Inter3 LiOH (Hydrolysis) Final DDMS (Target) Inter3->Final MeSO2NH2, EDCI, DMAP (Coupling)

Figure 2: Synthetic route for DDMS starting from 11-hydroxyundecanoic acid.

Applications in Drug Discovery & Research[4][6]

DDMS is a critical reagent for validating the role of CYP4A in pathological conditions.

Hypertension Research

In models of salt-sensitive hypertension (e.g., Dahl S rats), CYP4A expression is often dysregulated.

  • Protocol: DDMS is administered (e.g., 10 mg/kg/day IP) to block 20-HETE formation.

  • Observation: Reversal of endothelial dysfunction and reduction of blood pressure in androgen-induced hypertensive models.

Angiogenesis Assays

20-HETE is a mitogen for endothelial cells.

  • Protocol: Rat cornea micropocket assay.

  • Observation: DDMS treatment inhibits neovascularization induced by VEGF and FGF-2, confirming that CYP4A activity is downstream of these growth factors.

Renal Hemodynamics
  • Application: Studying the tubuloglomerular feedback (TGF) mechanism. DDMS blocks the vasoconstrictive effect of 20-HETE on the afferent arteriole.

Safety and Handling

  • Hazard Identification: DDMS is a laboratory chemical and should be treated as potentially hazardous.

  • Storage: Store at -20°C. Protect from light.

  • Solubility: Prepare stock solutions in Ethanol or DMSO. Aqueous solutions should be prepared immediately prior to use.

  • Toxicity: Specific LD50 data is limited; handle with standard PPE (gloves, goggles, lab coat) assuming irritant properties similar to other sulfonamides and alkyl bromides.

References

  • Wang, Y., et al. (2004). "Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses." The American Journal of Pathology, 164(2), 583-589.

  • Alonso-Galicia, M., et al. (1997). "Kinetic profile of the rat CYP4A isoforms: arachidonic acid metabolism and isoform-specific inhibitors." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 272(2), R256-R265.

  • Falck, J. R., et al. (1989). "Acetylenic fatty acid mechanism-based inactivators as specific inhibitors." Journal of Biological Chemistry, 264, 749-756.
  • Guo, A. M., et al. (2007). "Vascular Cytochrome P450 4A Expression and 20-Hydroxyeicosatetraenoic Acid Synthesis Contribute to Endothelial Dysfunction in Androgen-Induced Hypertension." Hypertension, 50, 1-7.

Sources

An In-depth Technical Guide to the Preclinical Biological Evaluation of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The discovery and development of novel therapeutic agents are paramount to advancing human health. This guide outlines a comprehensive, albeit theoretical, preclinical workflow for the biological characterization of a novel chemical entity, 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide. In the absence of existing biological data for this compound, this document serves as an expert-driven roadmap for its systematic evaluation. We will detail the logical progression from synthesis and initial cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo toxicity assessments. This guide is intended for researchers, scientists, and drug development professionals, providing both strategic insights and detailed, actionable protocols.

Introduction and Rationale

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide is a unique molecule featuring a long aliphatic chain, a terminal dibromoalkene, and a sulfonamide functional group. The N-acyl sulfonamide moiety is a known bioisostere of carboxylic acids, often incorporated into drug candidates to modulate physicochemical properties and improve metabolic stability.[1][2] The terminal dibromoalkene is a reactive functional group that could potentially engage in covalent interactions with biological nucleophiles, suggesting a possible mechanism of action involving targeted enzyme inhibition.

Given these structural features, a systematic investigation into the biological activity of this compound is warranted. This guide will propose a hypothetical pathway for such an investigation, beginning with its chemical synthesis and proceeding through a tiered screening and characterization process.

Proposed Synthetic Route

The synthesis of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide would first require the formation of the N-(methylsulfonyl)-11-dodecenamide backbone, followed by the bromination of the terminal alkyne.

Synthesis of N-(methylsulfonyl)-11-dodecenamide

A plausible approach involves the coupling of 11-dodecynoic acid with methanesulfonamide. Modern methods for the synthesis of N-acyl sulfonamides often involve the reaction of a carboxylic acid with a sulfonamide.[3]

Exemplary Protocol:

  • To a solution of 11-dodecynoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add methanesulfonamide (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield N-(methylsulfonyl)-11-dodecynamide.

Terminal Bromination

The terminal alkyne can be converted to a 1,2-dibromoalkene. Various methods exist for this transformation.[4][5]

Exemplary Protocol:

  • Dissolve N-(methylsulfonyl)-11-dodecynamide (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add N-bromosuccinimide (NBS) (2.2 equivalents) to the solution.

  • The reaction can be initiated with a radical initiator or photochemically, depending on the desired stereoselectivity. For this theoretical study, we will assume a standard approach yielding the dibromoalkene.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product, 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide, by column chromatography.

Tier 1: In Vitro Cytotoxicity Screening

The initial step in evaluating a novel compound's biological activity is to assess its general cytotoxicity across a panel of representative cell lines. This provides a baseline understanding of its potency and potential therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[6][7]

Cell Line Panel

A diverse panel of human cancer cell lines should be selected to identify potential tissue-specific effects. A standard panel might include:

  • MCF-7: Estrogen receptor-positive breast cancer

  • MDA-MB-231: Triple-negative breast cancer

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • HepG2: Hepatocellular carcinoma

  • PC-3: Prostate cancer

  • HEK293: Human embryonic kidney cells (as a non-cancerous control)

MTT Assay Protocol
  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]

  • Compound Treatment: Prepare a serial dilution of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide in culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 nM to 100 µM). Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[8][9] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Hypothetical Data Presentation
Cell LineIC50 (µM)Tissue of Origin
MCF-75.2Breast
MDA-MB-2318.7Breast
A54912.1Lung
HCT1162.5Colon
HepG2> 100Liver
PC-34.8Prostate
HEK29385.0Kidney (Non-cancerous)

This data is purely hypothetical for illustrative purposes.

Tier 2: Mechanism of Action Elucidation

Should the initial screening reveal potent and selective activity (as hypothetically shown for HCT116, PC-3, and MCF-7), the next logical step is to investigate the compound's mechanism of action.

Target Identification Strategies

Identifying the molecular target(s) of a bioactive compound is crucial for further development.[11] Several strategies can be employed:

  • Affinity Chromatography: The compound can be immobilized on a solid support to "fish" for its binding partners in cell lysates.[12]

  • Computational Modeling: If a target class is suspected based on the compound's structure or phenotype, molecular docking studies can predict binding modes and affinities.

  • Genetic Approaches: Techniques like CRISPR-based screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.[13]

Proposed Experimental Workflow for Target Identification

G cluster_0 Initial Hit cluster_1 Target Identification cluster_2 Target Validation Compound Compound Affinity_Chromatography Affinity Chromatography Compound->Affinity_Chromatography Immobilize CRISPR_Screen CRISPR Screening Compound->CRISPR_Screen Treat cells Computational_Docking Computational Docking Compound->Computational_Docking In silico screen siRNA_Knockdown siRNA Knockdown Affinity_Chromatography->siRNA_Knockdown Validate hit CRISPR_Screen->siRNA_Knockdown Validate hit Enzymatic_Assay In Vitro Enzymatic Assay Computational_Docking->Enzymatic_Assay Test prediction Western_Blot Western Blot siRNA_Knockdown->Western_Blot Confirm pathway modulation Enzymatic_Assay->Western_Blot Confirm cellular effect

Caption: A multi-pronged approach to identify and validate the molecular target.

Hypothetical Signaling Pathway Investigation

Based on the hypothetical selective activity against colon cancer cells (HCT116), we could postulate that 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide interferes with a key oncogenic pathway in this cell type, such as the Wnt/β-catenin signaling cascade.

G Compound 12,12-Dibromo-N-(methylsulfonyl)- 11-dodecenamide Target_Enzyme Putative Target Enzyme (e.g., a kinase or ligase) Compound->Target_Enzyme Inhibition Signaling_Protein Signaling Protein Target_Enzyme->Signaling_Protein No phosphorylation Beta_Catenin β-catenin Signaling_Protein->Beta_Catenin Stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear translocation and binding Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Transcription Proliferation Cell Proliferation Gene_Expression->Proliferation

Caption: Hypothetical inhibition of a key enzyme leading to decreased cell proliferation.

Tier 3: Preliminary In Vivo Toxicity Assessment

Before a compound can be considered for further preclinical development, a preliminary assessment of its in vivo toxicity is essential.[14] This is typically done in a rodent model.

Acute Toxicity Study Design

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. Animal Model: Male and female BALB/c mice, 6-8 weeks old. Groups:

  • Group 1: Vehicle control (e.g., corn oil with 5% DMSO)

  • Group 2: Low dose (e.g., 10 mg/kg)

  • Group 3: Mid dose (e.g., 50 mg/kg)

  • Group 4: High dose (e.g., 200 mg/kg) (n=5 per sex per group) Administration: A single dose via oral gavage or intraperitoneal injection. Monitoring: Animals are observed for 14 days for clinical signs of toxicity, body weight changes, and mortality. Endpoint: At day 14, animals are euthanized, and blood is collected for basic clinical chemistry. A gross necropsy is performed.

Data to Collect and Analyze
ParameterMeasurementPurpose
MortalityNumber of deaths per groupDetermine lethal dose range
Clinical SignsObservations of behavior, appearanceIdentify signs of toxicity
Body WeightMeasured daily for 7 days, then weeklyAssess general health
Clinical ChemistryALT, AST, BUN, CreatinineEvaluate liver and kidney function
Gross NecropsyVisual inspection of organsIdentify organ-specific toxicity

Conclusion and Future Directions

This guide has outlined a theoretical, yet scientifically rigorous, framework for the initial biological evaluation of a novel compound, 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide. By following a tiered approach—from broad cytotoxicity screening to specific mechanism of action studies and preliminary in vivo safety assessment—researchers can efficiently gather the critical data needed to make informed decisions about the compound's therapeutic potential. The causality is clear: positive and selective in vitro data justifies the resources required for in-depth mechanistic and in vivo studies. Each step is designed to build upon the last, creating a self-validating system of inquiry that is the hallmark of modern drug discovery.[15]

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Biogem. In Vivo and in Vitro Toxicity Studies. [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232–240. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • Organic Chemistry Portal. Synthesis of 1,1-dibromoalkenes. [Link]

  • Royal Society of Chemistry. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. [Link]

  • Terstiege, I., & C. L. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

  • Creative Biolabs. Natural Bioactive Compound Target Identification. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • Organic Chemistry Portal. Co-Catalyzed Synthesis of N-Sulfonylcarboxamides from Carboxylic Acids and Sulfonyl Azides. [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [Link]

  • Royal Society of Chemistry. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. [Link]

  • University College Cork. Recent advances in the synthesis of N-acyl sulfonamides. [Link]

Sources

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS): Modulating the CYP4A/20-HETE Axis in Vascular Homeostasis

[1][2][3]

Executive Summary

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide , commonly abbreviated as DDMS , is a specialized pharmacological agent designed to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) .[1][2][3][4][5][6] As a mechanism-based, irreversible inhibitor of cytochrome P450 4A (CYP4A) enzymes, DDMS serves as a critical probe for elucidating the role of arachidonic acid metabolites in vascular tone, blood pressure regulation, and endothelial function.[2]

This technical guide analyzes the utility of DDMS in vascular research, detailing its physicochemical properties, mechanism of action, and application in restoring vascular homeostasis in models of hypertension and endothelial dysfunction.[2]

Chemical Identity & Pharmacological Profile[3][4][8]

DDMS is a suicide substrate inhibitor, meaning it is catalytically processed by the target enzyme (CYP4A) into a reactive intermediate that covalently binds to the enzyme's active site, permanently inactivating it.[2]

PropertySpecification
Common Name DDMS
IUPAC Name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
CAS Number 206052-03-1
Molecular Formula C₁₃H₂₃Br₂NO₃S
Molecular Weight 433.2 g/mol
Target Enzyme CYP4A Isoforms (High selectivity for rat CYP4A2 and mouse CYP4A12)
Mechanism Irreversible (Suicide) Inhibition
Solubility Soluble in DMSO (20 mg/ml), Ethanol (30 mg/ml), DMF (30 mg/ml)
Structural Significance

The N-(methylsulfonyl) moiety mimics the transition state of the carboxylic acid group of fatty acids, enhancing the compound's acidity and binding affinity within the catalytic pocket of CYP450 enzymes. The 12,12-dibromo-11-dodecenyl tail is the reactive warhead; upon hydroxylation attempts by CYP4A, it forms a reactive species that alkylates the heme or apoprotein.[2]

Mechanism of Action: The CYP4A/20-HETE Axis[1]

Vascular homeostasis relies on a delicate balance between vasodilators (Nitric Oxide, EDHF) and vasoconstrictors. 20-HETE , produced by CYP4A enzymes in vascular smooth muscle cells (VSMCs), is a potent vasoconstrictor that promotes myogenic tone and oxidative stress.[2]

Pathway Dynamics[3]
  • Biosynthesis: Arachidonic Acid (AA) is ω-hydroxylated by CYP4A to form 20-HETE.[7][2][4]

  • Signaling: 20-HETE activates Protein Kinase C (PKC), Rho-kinase, and MAPK pathways.[2]

  • Effect:

    • Inhibition of BKCa Channels: 20-HETE blocks large-conductance Ca²⁺-activated K⁺ channels, leading to membrane depolarization and Ca²⁺ influx (Vasoconstriction).[2][4]

    • ROS Production: 20-HETE stimulates NADPH oxidase, increasing superoxide production which scavenges Nitric Oxide (NO), causing endothelial dysfunction.[2]

DDMS Intervention: By irreversibly inhibiting CYP4A, DDMS lowers vascular 20-HETE levels, thereby restoring BKCa channel activity, reducing ROS, and enhancing NO bioavailability.[2]

Visualizing the Signaling Pathway

CYP4A_Pathwaycluster_mechanismsVascular PathophysiologyAAArachidonic AcidCYP4ACYP4A Enzymes(Vascular Smooth Muscle)AA->CYP4Aω-hydroxylationHETE20-HETECYP4A->HETEDDMSDDMS(Inhibitor)DDMS->CYP4AIrreversibleInhibitionPKCPKC / Rho-KinaseActivationHETE->PKCBKCaBKCa Channel(K+ Efflux)HETE->BKCaInhibitsROSNADPH Oxidase(Superoxide)HETE->ROSOutcome1Vasoconstriction(Hypertension)PKC->Outcome1BKCa->Outcome1DepolarizationNONitric Oxide (NO)BioavailabilityROS->NOScavengesOutcome2EndothelialDysfunctionNO->Outcome2Loss of NOPromotes

Caption: The CYP4A/20-HETE signaling cascade. DDMS blocks the conversion of Arachidonic Acid to 20-HETE, preventing downstream vasoconstriction and oxidative stress.

Role in Vascular Homeostasis & Disease Models

A. Hypertension (Salt-Sensitive)

In Dahl salt-sensitive (SS) rats, upregulation of CYP4A leads to excessive 20-HETE production.[7][2]

  • Effect: DDMS administration prevents the development of salt-induced hypertension.

  • Mechanism: It restores the pressure-natriuresis relationship and reduces renal vascular resistance.

B. Ischemia and Angiogenesis

While 20-HETE is deleterious in hypertension, it is pro-angiogenic.[2]

  • Observation: In hindlimb ischemia models, DDMS treatment impairs revascularization.[2][5]

  • Implication: 20-HETE is required for VEGF expression and endothelial cell proliferation during ischemic repair.[2] This highlights the context-dependent nature of CYP4A inhibition.

C. Endothelial Dysfunction

DDMS protects the endothelium from oxidative damage.[2]

  • Data: In diabetic or hypertensive vessels, DDMS restores acetylcholine-induced relaxation by preventing 20-HETE-mediated uncoupling of eNOS.[2]

Experimental Protocols

Protocol A: In Vivo Administration (Rat Model)

This workflow validates the hemodynamic effects of DDMS in hypertensive rats.[2]

  • Preparation: Dissolve DDMS in a cyclodextrin-based vehicle or 50% DMSO/Saline (due to low water solubility).[2]

  • Dosing: Administer 10 mg/kg intraperitoneally (i.p.) or intravenously (i.v.).

  • Monitoring:

    • Cannulate the femoral artery for Mean Arterial Pressure (MAP) measurement.[2]

    • Allow 30-60 minutes for enzyme inactivation (suicide inhibition kinetics).[2]

  • Challenge: Infuse a Nitric Oxide donor (e.g., NONOate).

  • Readout: Compare MAP reduction between Vehicle and DDMS groups. DDMS enhances the hypotensive effect of NO by removing the opposing vasoconstrictor 20-HETE.

Protocol B: Ex Vivo Vessel Function (Wire Myography)
  • Isolation: Harvest renal or mesenteric arteries (150-250 µm diameter).[2]

  • Mounting: Mount vessel segments on a wire myograph in physiological saline solution (PSS) at 37°C.

  • Pre-constriction: Induce tone with Phenylephrine (PE, 1 µM).[2]

  • Incubation: Treat vessels with DDMS (10-50 µM) for 30 minutes.

  • Relaxation Curve: Perform cumulative dosing of Acetylcholine (ACh, 1 nM - 10 µM).

  • Analysis: Calculate EC50 and Emax. DDMS-treated vessels should show a leftward shift (improved relaxation) in models of oxidative stress.[2]

Data Summary: DDMS Impact on Vascular Parameters

The following table summarizes typical findings from preclinical studies using DDMS.

ParameterControl / Disease ModelDDMS Treatment (Effect)Physiological Implication
20-HETE Production High (in renal microsomes)Reduced by >80% Validates effective CYP4A inhibition.[2]
Mean Arterial Pressure Elevated (in Dahl SS rats)Normalized (-15 to -20 mmHg) Reversal of 20-HETE-dependent hypertension.[2]
Vascular ROS High (Superoxide ↑)Significantly Decreased Prevention of NADPH oxidase activation.[2]
Ischemic Angiogenesis Normal recoveryImpaired / Reduced 20-HETE is necessary for ischemic repair.[2][5]
Response to NO Donors BluntedPotentiated Removal of functional antagonism by 20-HETE.

References

  • Inhibition of 20-HETE Production Contributes to the Vascular Responses to Nitric Oxide. Hypertension.[2] (2002).[2][4][8] Link

  • Role of the CYP4A/20-HETE pathway in vascular dysfunction of the Dahl salt-sensitive rat. Clinical Science. (2013).[7][2] Link

  • 20-HETE Contributes to Ischemia-induced Angiogenesis. American Journal of Physiology-Heart and Circulatory Physiology.[2] (2016).[2] Link

  • DDMS Product Information & Biological Activity. Cayman Chemical.[2]Link

  • Endothelium-derived hyperpolarizing factor in human internal mammary artery is 11,12-epoxyeicosatrienoic acid. Circulation.[2][9] (2003).[2][9] Link

Technical Whitepaper: 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (commonly abbreviated as DDMS ), a specialized chemical probe used primarily in cardiovascular and renal physiology research.

Classification: Mechanism-Based Suicide Inhibitor | Target: Cytochrome P450 4A (CYP4A) | Application: 20-HETE Modulation

Executive Summary

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) is a synthetic fatty acid mimetic designed as a highly selective, irreversible inhibitor of Cytochrome P450 4A (CYP4A) enzymes. Its primary utility lies in blocking the biosynthesis of 20-Hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid.[1][2]

Unlike competitive inhibitors that reversibly bind to the active site, DDMS functions as a suicide substrate . It leverages a gem-dibromoalkene "warhead" that, upon catalytic activation by the target enzyme, generates a reactive intermediate that covalently modifies the heme prosthetic group or apoprotein, permanently inactivating the enzyme. This distinct mechanism makes DDMS an essential tool for elucidating the role of 20-HETE in hypertension, renal vasoconstriction, and vascular homeostasis.

Chemical Architecture & Physicochemical Properties[3]

Structural Dissection

The efficacy of DDMS arises from three distinct pharmacophores integrated into a single C12 scaffold:

  • The Warhead (gem-Dibromoalkene):

    • Structure: A terminal 1,1-dibromoalkene moiety at the

      
      -terminus (C11=C12).
      
    • Function: This group mimics the

      
      -terminal methyl group of arachidonic acid, recruiting the molecule into the CYP4A active site. Once there, the enzyme attempts to hydroxylate this position, resulting in radical formation and heme alkylation.
      
  • The Linker (Alkyl Chain):

    • Structure: A linear saturated polymethylene chain (

      
      ).
      
    • Function: Provides the necessary hydrophobic span (approx. 15-18 Å) to position the warhead at the heme iron while the polar head engages the entrance channel, mimicking the fatty acid substrate.

  • The Bioisostere (Acyl Sulfonamide):

    • Structure: An

      
      -(methylsulfonyl)amide group (
      
      
      
      ).
    • Function: This moiety acts as a carboxylic acid bioisostere. It possesses a pKa (~4.7) similar to a fatty acid carboxylate (~4.8), ensuring anionic character at physiological pH, but with enhanced lipophilicity and resistance to metabolic conjugation (e.g., glucuronidation).

Key Physicochemical Data
PropertyValueContext
Formula

Molecular Weight 433.20 g/mol
CAS Number 206052-03-1
pKa (Acidic) 4.68 ± 0.40 (Predicted)Ionized at pH 7.4
LogP ~4.5 - 5.0Highly Lipophilic
Solubility DMSO (>20 mg/mL), EthanolPoor water solubility; requires carrier (e.g., cyclodextrin) for in vivo use.[1][3]

Synthetic Methodology

The synthesis of DDMS requires a convergent approach, typically modifying a commercially available


-hydroxy fatty acid or dicarboxylic acid precursor. The following protocol is reconstructed based on established methods for gem-dibromoalkene and acyl sulfonamide synthesis (e.g., Falck et al.).
Reaction Pathway Diagram

G Start 12-Hydroxydodecanoic Acid Step1 Protection (Esterification) Start->Step1 MeOH, H+ Step2 Oxidation (Swern/PCC) -> Aldehyde Step1->Step2 [O] Step3 Ramirez-Corey-Fuchs (CBr4, PPh3) Step2->Step3 Formation of gem-dibromoalkene Step4 Hydrolysis -> Free Acid Step3->Step4 LiOH/THF End DDMS (Coupling w/ MeSO2NH2) Step4->End EDCI, DMAP MeSO2NH2

Figure 1: Synthetic workflow for DDMS from 12-hydroxydodecanoic acid.

Detailed Protocol (Reconstructed)

Step 1: Formation of the gem-Dibromoalkene

  • Precursor: Start with methyl 12-oxododecanoate (generated via Swern oxidation of methyl 12-hydroxydodecanoate).

  • Reagents: Carbon tetrabromide (

    
    ) and Triphenylphosphine (
    
    
    
    ).
  • Procedure: In dry dichloromethane (DCM) at 0°C, react

    
     (2 eq) with 
    
    
    
    (4 eq) to generate the ylide. Add the aldehyde. Stir at ambient temperature for 2-4 hours.
  • Workup: Quench with saturated

    
    , extract with DCM, and purify via silica flash chromatography.
    
  • Result: Methyl 12,12-dibromo-11-dodecenate.

Step 2: Saponification

  • Reagents: Lithium Hydroxide (

    
    ), THF/Water (3:1).
    
  • Procedure: Dissolve the ester in THF/Water. Add

    
     (3 eq). Stir until TLC indicates disappearance of starting material. Acidify to pH 3 with 1N HCl.
    
  • Result: 12,12-Dibromo-11-dodecenoc acid.[2][4][5]

Step 3: Acyl Sulfonamide Coupling

  • Reagents: Methanesulfonamide (

    
    ), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine).
    
  • Procedure:

    • Dissolve the carboxylic acid (1 eq) in dry DCM.

    • Add DMAP (1.2 eq) and Methanesulfonamide (1.2 eq).

    • Add EDCI (1.5 eq) at 0°C.

    • Allow to warm to room temperature and stir for 12-18 hours.

  • Purification: Wash with 1N HCl (to remove DMAP/EDCI), then brine. Recrystallize from Ethanol/Hexanes or purify via HPLC.

  • Validation:

    • 1H NMR (

      
      ): 
      
      
      
      6.38 (t, 1H,
      
      
      ), 3.38 (s, 3H,
      
      
      ), 2.35 (t, 2H,
      
      
      ).
    • MS:

      
       peak at 432.
      

Mechanism of Action: Suicide Inhibition

DDMS is not a simple competitive inhibitor; it is a mechanism-based inactivator .[1] The specificity for CYP4A stems from the enzyme's narrow, hydrophobic access channel which preferentially accommodates linear fatty acids.

Mechanistic Pathway
  • Binding: The anionic acyl sulfonamide binds to the polar mouth of the CYP4A active site, while the hydrophobic chain inserts into the channel.

  • Catalytic Initiation: The high-valent heme-oxo species (Compound I) targets the

    
    -end (the gem-dibromoalkene) for hydroxylation.
    
  • Radical Formation: The enzyme abstracts an electron or attempts oxygen insertion at the C11 position.

  • Heme Alkylation: The presence of the bromine atoms destabilizes the radical intermediate, leading to the formation of a reactive carbene or radical species that covalently attacks the heme porphyrin nitrogen.

  • Irreversible Inactivation: The heme adduct renders the enzyme catalytically dead.

Mechanism Substrate DDMS (Substrate) Complex Enzyme-Substrate Complex (CYP4A + DDMS) Substrate->Complex Binding Activation Catalytic Activation (Heme-Oxo Species attacks C11) Complex->Activation NADPH/O2 Intermediate Reactive Radical/Carbene (Stabilized by Bromines) Activation->Intermediate e- Transfer Inactivation Covalent Heme Adduct (Dead Enzyme) Intermediate->Inactivation Alkylation

Figure 2: Mechanism-based inactivation of CYP4A by DDMS.

Experimental Applications & Handling

Biological Context

DDMS is the "gold standard" tool for distinguishing the physiological effects of 20-HETE from other eicosanoids (like EETs).

  • Selectivity: >10-fold selectivity for CYP4A over other P450 isoforms (e.g., CYP2C, CYP2J).

  • Dosing (Rat Models): Typically 10 mg/kg (IV or IP).

  • Effect: Reverses androgen-induced hypertension; restores myogenic response in renal arterioles.

Preparation of Stock Solutions

Due to high lipophilicity, DDMS requires careful solubilization for biological assays.

  • Stock: Dissolve 10 mg DDMS in 0.5 mL Ethanol (100%).

  • Working Solution (In Vivo): Dilute the ethanolic stock 1:10 into a solution of 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in PBS.
  • Storage: Store solid at -20°C. Solutions should be prepared fresh or stored at -80°C under argon.

References

  • Alonso-Galicia, M., Drummond, H. A., Reddy, K. K., Falck, J. R., & Roman, R. J. (1997). Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide.[2] Hypertension, 29(1 Pt 2), 320–325.[2] Link

  • Wang, M. H., Brand-Schieber, E., Zand, B. A., Nguyen, X., Falck, J. R., Balazy, M., & Schwartzman, M. L. (1998). Cytochrome P450-derived arachidonic acid metabolism in the rat kidney: characterization of selective inhibitors. Journal of Pharmacology and Experimental Therapeutics, 284(3), 966-973. Link

  • Roman, R. J. (2002). P-450 metabolites of arachidonic acid in the control of cardiovascular function. Physiological Reviews, 82(1), 131-185. Link

  • Imig, J. D. (2018). Eicosanoids and renal vascular function in diseases. Clinical Science, 132(10), 1029-1049. Link

Sources

An In-depth Technical Guide to the Synthesis of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide, a molecule with potential applications in drug development and chemical biology. The synthesis is designed for researchers and scientists, with a focus on the rationale behind experimental choices, detailed protocols, and validation at each step.

Strategic Overview and Retrosynthetic Analysis

The synthesis of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide is a multi-step process that requires careful planning and execution. The target molecule is characterized by a C12 aliphatic chain, a terminal gem-dibromoalkene, and an N-methylsulfonyl amide functional group. A logical retrosynthetic analysis suggests a convergent approach, starting from a commercially available bifunctional linear chain.

Our strategy involves the sequential modification of the two terminal functional groups of a C11 precursor, culminating in the formation of the target N-sulfonyl amide. The key transformations include the protection of a carboxylic acid, oxidation of a primary alcohol to an aldehyde, a Corey-Fuchs reaction to install the dibromoalkene, deprotection of the carboxylic acid, and a final amidation step.

G Target 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide Intermediate1 12,12-Dibromo-11-dodecenoic Acid Target->Intermediate1 Amide Formation Intermediate2 Methyl 12,12-dibromo-11-dodecenoate Intermediate1->Intermediate2 Ester Hydrolysis Intermediate3 Methyl 11-oxoundecanoate Intermediate2->Intermediate3 Corey-Fuchs Reaction Intermediate4 Methyl 11-hydroxyundecanoate Intermediate3->Intermediate4 Alcohol Oxidation StartingMaterial 11-Hydroxyundecanoic Acid Intermediate4->StartingMaterial Esterification (Protection)

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Pathway

Step 1: Protection of the Carboxylic Acid as a Methyl Ester

The initial step involves the protection of the carboxylic acid functionality of the starting material, 11-hydroxyundecanoic acid, as a methyl ester. This is crucial to prevent its interference in the subsequent oxidation and Corey-Fuchs reactions. Fischer esterification is a classic and reliable method for this transformation.

Protocol: Synthesis of Methyl 11-hydroxyundecanoate

  • To a solution of 11-hydroxyundecanoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux for 4-6 hours, with monitoring by TLC.

  • Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl 11-hydroxyundecanoate as a colorless oil.

Step 2: Oxidation of the Primary Alcohol to an Aldehyde

With the carboxylic acid protected, the terminal hydroxyl group is oxidized to an aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation is preferred to avoid over-oxidation to a carboxylic acid.

Protocol: Synthesis of Methyl 11-oxoundecanoate

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) (10 mL/mmol), a solution of methyl 11-hydroxyundecanoate (1.0 eq) in DCM is added in one portion.

  • The mixture is stirred at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

  • The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to afford methyl 11-oxoundecanoate, which can be used in the next step without further purification.

Step 3: Formation of the Dibromoalkene via Corey-Fuchs Reaction

This is a key step where the aldehyde is converted to a 1,1-dibromoalkene. The Corey-Fuchs reaction is a reliable method for this one-carbon homologation.[1][2][3][4]

Protocol: Synthesis of Methyl 12,12-dibromo-11-dodecenoate

  • To a solution of triphenylphosphine (4.0 eq) in dry DCM at 0 °C, carbon tetrabromide (2.0 eq) is added portion-wise.

  • The resulting dark red solution is stirred for 30 minutes, after which a solution of methyl 11-oxoundecanoate (1.0 eq) in DCM is added dropwise.

  • The reaction is stirred at 0 °C for 1-2 hours.

  • The reaction is quenched by the addition of water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to give methyl 12,12-dibromo-11-dodecenoate.

Step 4: Saponification of the Methyl Ester

The protecting methyl group is removed by base-catalyzed hydrolysis (saponification) to regenerate the carboxylic acid.

Protocol: Synthesis of 12,12-Dibromo-11-dodecenoic Acid

  • To a solution of methyl 12,12-dibromo-11-dodecenoate (1.0 eq) in a mixture of THF and water (3:1), lithium hydroxide monohydrate (2.0 eq) is added.

  • The mixture is stirred at room temperature overnight.

  • The THF is removed under reduced pressure, and the aqueous residue is acidified to pH 2 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 12,12-dibromo-11-dodecenoic acid.

Step 5: N-Sulfonyl Amide Formation

In the final step, the carboxylic acid is coupled with methanesulfonamide. To facilitate this, the carboxylic acid is first converted to a more reactive acyl chloride.[5][6]

Protocol: Synthesis of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

  • A solution of 12,12-dibromo-11-dodecenoic acid (1.0 eq) in thionyl chloride (5.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation.

  • The resulting acyl chloride is dissolved in dry THF and added dropwise to a solution of methanesulfonamide (1.2 eq) and triethylamine (1.5 eq) in dry THF at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to afford the final product, 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Key Characterization
Methyl 11-hydroxyundecanoateC12H24O3216.32>95IR (OH stretch), 1H NMR
Methyl 11-oxoundecanoateC12H22O3214.30>90IR (C=O stretch at ~1720 cm-1), 1H NMR (aldehyde proton at ~9.8 ppm)
Methyl 12,12-dibromo-11-dodecenoateC13H22Br2O2370.1270-801H NMR (vinyl proton at ~6.4 ppm), 13C NMR, MS
12,12-Dibromo-11-dodecenoic AcidC12H20Br2O2356.09>90IR (broad OH stretch), 1H NMR
12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamideC13H23Br2NO3S433.1960-701H NMR, 13C NMR, HRMS, Elemental Analysis

Overall Synthesis Workflow

G Start 11-Hydroxyundecanoic Acid Step1 Methyl 11-hydroxyundecanoate Start->Step1 MeOH, H2SO4 Step2 Methyl 11-oxoundecanoate Step1->Step2 PCC, DCM Step3 Methyl 12,12-dibromo-11-dodecenoate Step2->Step3 CBr4, PPh3 Step4 12,12-Dibromo-11-dodecenoic Acid Step3->Step4 LiOH, THF/H2O Final 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide Step4->Final 1. SOCl2 2. MeSO2NH2, Et3N

Sources

DDMS effect on arachidonic acid metabolism

DDMS: A Precision Tool for Dissecting the CYP450 -Hydroxylase Pathway

Strategic Overview

In the complex landscape of arachidonic acid (AA) metabolism, the cytochrome P450 (CYP450) branch regulates critical vascular and renal homeostatic mechanisms.[1] While cyclooxygenase (COX) and lipoxygenase (LOX) pathways are well-characterized, the CYP450-derived eicosanoids—specifically 20-Hydroxyeicosatetraenoic acid (20-HETE) —present a unique challenge due to the multiplicity of CYP isoforms (CYP4A/4F) involved.

DDMS (N-methylsulfonyl-12,12-dibromo-11-dodecenamide) serves as a critical pharmacological probe for isolating the


Key Differentiators
FeatureDDMSHET001617-ODYA
Primary Target CYP4A / CYP4F (

-hydroxylase)
CYP4A / CYP4FCYP4A / CYP2C / CYP2J
Selectivity High (spares epoxygenases)Ultra-HighLow (Panspecific P450 inhibitor)
Mechanism Mechanism-based (Suicide substrate)Irreversible Heme BindingSuicide substrate
In Vivo Utility Chronic (Osmotic Pump)Acute/ChronicLimited (High toxicity/binding)

Mechanistic Foundation

DDMS functions as a mechanism-based inactivator (suicide substrate) of CYP4A enzymes. The terminal dibromo-alkene moiety is catalytically processed by the heme center of the CYP enzyme. Instead of releasing a metabolite, the reactive intermediate covalently binds to the heme or the protein apoprotein, permanently disabling the enzyme.

The "Hydraulic" Shunting Effect

A critical concept when using DDMS is metabolic shunting . By blocking the

  • Primary Block: Inhibition of 20-HETE production.[1][2][3][4][5]

  • Secondary Consequence: Increased substrate availability for CYP2C/2J (Epoxygenases), leading to elevated EETs.

  • Physiological Outcome: The net biological effect is a summation of reduced 20-HETE (reduced vasoconstriction) and increased EETs (enhanced vasodilation).

Pathway Visualization

AA_MetabolismAAArachidonic Acid (AA)CYP4ACYP4A/4F(ω-Hydroxylase)AA->CYP4ACYP2CCYP2C/2J(Epoxygenase)AA->CYP2CAA->CYP2CShuntingCOXCOX-1/2(Cyclooxygenase)AA->COXHETE20-HETE(Vasoconstrictor)CYP4A->HETEHydroxylationEETsEETs(Vasodilator)CYP2C->EETsEpoxidationPGsProstaglandins(PGs)COX->PGsDDMSDDMS(Inhibitor)DDMS->CYP4AInhibits

Figure 1: DDMS blockade of the CYP4A pathway forces Arachidonic Acid flux toward Epoxygenase and COX pathways.

Experimental Protocols

Protocol A: In Vitro Microsomal Inhibition Assay

Objective: Determine the IC50 of DDMS for 20-HETE formation in renal or hepatic microsomes.

Reagents:

  • Microsomes (Rat Renal or Human Liver): 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.

  • Substrate: [14C]-Arachidonic Acid or unlabeled AA (concentration ~20-40 µM).

  • Cofactor: NADPH regenerating system (1 mM NADPH final).

  • Inhibitor: DDMS (dissolved in ethanol; final solvent <0.1%).

Workflow:

  • Pre-incubation: Incubate microsomes with DDMS (0.1 – 100 µM) for 10 minutes at 37°C without NADPH to allow enzyme-inhibitor binding (if testing reversibility) or with NADPH if testing mechanism-based inactivation kinetics. Note: For standard IC50, pre-incubation is optional but recommended for suicide inhibitors.

  • Initiation: Add NADPH and Arachidonic Acid.

  • Reaction: Incubate for 15 minutes at 37°C with shaking.

  • Termination: Acidify with 1M Citric Acid or Formic Acid to pH 3.5.

  • Extraction: Extract lipids with Ethyl Acetate (2x). Evaporate under nitrogen.

  • Analysis: Resuspend in mobile phase and analyze via RP-HPLC (C18 column) coupled with MS/MS or Radiometric detection.

    • Target: 20-HETE peak (retention time distinct from 19-HETE and EETs).

Protocol B: In Vivo Chronic Administration (Rat Model)

Objective: Assess the effect of chronic 20-HETE inhibition on blood pressure or renal function.

Challenge: DDMS has poor aqueous solubility. Vehicle Strategy: Complexation with 2-hydroxypropyl-


Dosing Table:

Parameter Specification Notes
Subject Rat (Sprague-Dawley or SHR) 250–300g body weight
Route Intraperitoneal (IP) or Osmotic Pump Pump preferred for steady state
Dosage 5 – 10 mg/kg/day Higher doses may lose selectivity
Duration 5 – 14 Days Chronic hypertension models

| Vehicle | 20% HP

Step-by-Step Implantation:

  • Preparation: Dissolve DDMS in ethanol, then mix with 20% HP

    
    CD solution. Evaporate excess ethanol if necessary to ensure stability.
    
  • Loading: Fill Alzet® osmotic pumps (e.g., Model 2ML2) under sterile conditions.

  • Surgery: Anesthetize rat (Isoflurane). Make a mid-scapular incision. Create a subcutaneous pocket.

  • Implantation: Insert pump; suture wound.

  • Validation: Collect 24h urine samples at Day 3 and Day 7. Measure urinary 20-HETE excretion (using LC/MS) to verify enzyme inhibition. Expect >50% reduction in urinary 20-HETE.

Data Interpretation & Pitfalls

Validating Specificity

When analyzing data derived from DDMS treatment, you must control for off-target effects.

  • The "EETs Control": Always measure EET levels alongside 20-HETE. If EETs are significantly decreased, your DDMS dose is too high and has lost selectivity (crossing over to inhibit CYP2C). Ideally, EETs should be stable or elevated.

  • COX Activity: DDMS should not alter Prostaglandin E2 (PGE2) levels. Use Indomethacin as a positive control for COX inhibition to contrast with DDMS.

Clinical Relevance

DDMS is primarily a research tool, not a clinical candidate, due to its chemical properties. However, it models the therapeutic potential of 20-HETE synthase inhibitors in:

  • Salt-Sensitive Hypertension: Blocking 20-HETE restores sodium excretion.

  • Ischemic Stroke: 20-HETE is a potent constrictor of cerebral microvessels; DDMS treatment has been shown to reduce infarct volume in animal models.

  • Polycystic Kidney Disease (PKD): 20-HETE promotes cyst growth; DDMS slows progression.

References

  • Wang, M. H., et al. (1998). "Cytochrome P450-derived arachidonic acid metabolism in the rat kidney: characterization of selective inhibitors."[6] Journal of Pharmacology and Experimental Therapeutics. Link

  • Roman, R. J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews. Link

  • Miyata, N., et al. (2001). "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme." British Journal of Pharmacology. Link

  • Williams, J. M., et al. (2010). "The Cytochrome P450 20-HETE Pathway in the Kidney and Vasculature: A Focus on Hypertension." Physiological Reviews. Link

DDMS: The Precision Tool for Dissecting CYP4A-Mediated Hypertension

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: N-methylsulfonyl-12,12-dibromo-11-dodecenamide (DDMS) Audience: Cardiovascular Researchers, Pharmacologists, and Renal Physiologists

Executive Summary

In the complex landscape of arachidonic acid (AA) metabolism, DDMS (N-methylsulfonyl-12,12-dibromo-11-dodecenamide) serves as a critical pharmacological probe. It is a suicide substrate inhibitor highly selective for CYP4A enzymes, the primary catalysts for the production of 20-HETE (20-Hydroxyeicosatetraenoic acid).

While Angiotensin II and Endothelin-1 dominate standard hypertension therapy, the CYP450-derived eicosanoids represent a "third arm" of blood pressure regulation. DDMS allows researchers to isolate the specific contribution of 20-HETE to vascular tone and renal sodium handling, particularly in salt-sensitive and androgen-induced hypertension phenotypes. This guide details the mechanistic grounding, experimental protocols, and data interpretation frameworks required to utilize DDMS effectively.

Part 1: The Molecular Mechanism

The Target: CYP4A and 20-HETE

The cytochrome P450 4A (CYP4A) family hydroxylates arachidonic acid at the omega (


) position to form 20-HETE.[1][2] Unlike pro-inflammatory prostaglandins (COX pathway) or vasodilatory EETs (CYP epoxygenase pathway), 20-HETE possesses a unique, dualistic physiological profile:
  • Vascular Smooth Muscle (VSM): Potent vasoconstrictor. It inhibits

    
     channels, depolarizing the membrane and activating L-type 
    
    
    
    channels.
  • Renal Tubules: Natriuretic. It inhibits the

    
     cotransporter (NKCC2) in the Loop of Henle and 
    
    
    
    in the proximal tubule.
DDMS Mechanism of Action

DDMS is not a simple competitive inhibitor; it is a mechanism-based (suicide) inhibitor .

  • Catalytic Activation: CYP4A enzymes attempt to hydroxylate the terminal carbon of DDMS (mimicking the

    
    -hydroxylation of AA).
    
  • Heme Alkylation: The dibromo-dodecenyl moiety is metabolically activated to a reactive intermediate that covalently binds to the heme prosthetic group of the enzyme.

  • Irreversibility: This covalent modification permanently inactivates the specific CYP4A isoform, requiring de novo protein synthesis to restore activity. This ensures sustained inhibition even after the free drug is cleared from plasma.

Visualization: The Eicosanoid Shunt

The following diagram illustrates how DDMS intercepts the AA cascade, preventing the formation of vasoconstrictive 20-HETE while leaving COX and Epoxygenase pathways largely intact.

G AA Arachidonic Acid (Membrane Phospholipids) COX Cyclooxygenase (COX-1/2) AA->COX EPOX CYP Epoxygenase (CYP2C/2J) AA->EPOX CYP4A CYP4A/4F (omega-hydroxylase) AA->CYP4A PGs Prostaglandins (PGE2, PGI2) COX->PGs EETs EETs (Vasodilators) EPOX->EETs HETE 20-HETE (Vasoconstrictor) CYP4A->HETE DDMS DDMS (Suicide Inhibitor) DDMS->CYP4A Irreversible Inhibition VSM Vascular Smooth Muscle (Ca2+ Influx -> Constriction) HETE->VSM ROS Oxidative Stress (eNOS Uncoupling) HETE->ROS

Figure 1: DDMS selectively targets the CYP4A branch of arachidonic acid metabolism, preventing 20-HETE accumulation and subsequent vasoconstriction and oxidative stress.

Part 2: Experimental Protocols

To generate trustworthy data (E-E-A-T), the handling of DDMS requires specific attention to solubility and dosing kinetics.

Formulation and Solubility

DDMS is highly lipophilic. Direct dissolution in saline will result in precipitation and erratic bioavailability.

  • Stock Solution: Dissolve neat DDMS in 100% Ethanol to create a 10 mg/mL stock. Store at -80°C (stable for 6 months).

  • In Vivo Vehicle: For acute IV or IP injection, complex the stock with 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    .
    • Protocol: Evaporate the ethanol from the stock aliquot under nitrogen gas. Resuspend the residue in 20% HP

      
      CD in sterile saline. Sonicate at 37°C for 15 minutes until clear.
      
Dosing Regimens

The choice of regimen depends on the hypertension model (Acute vs. Chronic).

ApplicationRouteDoseFrequencyTarget Model
Acute Hemodynamics IV Bolus10 mg/kgSinglePhenylephrine-preconstricted renal arteries
Chronic Hypertension IP Injection10 mg/kgDaily (BID preferred)Dahl Salt-Sensitive (SS) Rats
Chronic Hypertension Osmotic Pump10 mg/kg/dayContinuous (28 days)RUPP (Preeclampsia) or Androgen-Induced
In Vitro (Microsomes) Incubation1 - 10

M
N/ARenal cortical microsome assays
Experimental Workflow: The "Rescue" Protocol

A robust experimental design involves inducing hypertension (e.g., High Salt) and attempting to "rescue" the phenotype with DDMS.

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Analysis Model Animal Model (Dahl SS Rat) Diet High Salt Diet (4-8% NaCl) Model->Diet GroupA Control (Vehicle Pump) Diet->GroupA GroupB Treatment (DDMS 10mg/kg/day) Diet->GroupB Telemetry BP Telemetry (MAP, HR) GroupA->Telemetry GroupB->Telemetry Vascular Vascular Reactivity (ACh Response) Telemetry->Vascular Biochem LC/MS-MS (20-HETE Levels) Vascular->Biochem

Figure 2: Standardized workflow for validating DDMS efficacy in salt-sensitive hypertension models.

Part 3: Data Interpretation & Causality

When analyzing results from DDMS-treated cohorts, look for the following biomarkers to validate the mechanism.

Hemodynamic Response

In models where hypertension is driven by vascular oxidative stress (e.g., Dahl SS rats, SHR), DDMS treatment typically results in a 15–25 mmHg reduction in Mean Arterial Pressure (MAP) .

  • Note: In normotensive controls (e.g., Sprague-Dawley on low salt), DDMS often has no significant effect on BP. This confirms that 20-HETE is a pathological driver, not a dominant baseline regulator.

Vascular Reactivity (The "Gold Standard")

Hypertension often impairs endothelium-dependent relaxation. 20-HETE contributes to this by uncoupling eNOS (Endothelial Nitric Oxide Synthase), leading to Superoxide (


) production instead of Nitric Oxide (NO).
  • Result: DDMS treatment should restore the relaxation response to Acetylcholine (ACh) in isolated mesenteric resistance arteries.

Quantitative Benchmarks
ParameterUntreated Hypertensive (High Salt)DDMS Treated (Rescue)Mechanistic Explanation
Renal 20-HETE High (> 20 ng/mg protein)Low (< 5 ng/mg) Direct inhibition of CYP4A catalytic activity.
Vascular ROS High (DHE fluorescence)Reduced Prevention of eNOS uncoupling and NADPH oxidase activation.
GFR ReducedPreserved/Improved Reduction of renal vasoconstriction (pre-glomerular).
Proteinuria HighAttenuated Protection against glomerular capillary pressure damage.

References

  • Alonso-Galicia, M., et al. (1997).[3] "Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide."[1][3] Hypertension.[3][4][5][6][7][8][9][10] Link

  • Williams, J. M., et al. (2013). "Role of the CYP4A/20-HETE pathway in vascular dysfunction of the Dahl salt-sensitive rat." Clinical Science. Link

  • Laffin, L. J., et al. (2026).[9] "Aldosterone synthase inhibitors for hypertension: A breakthrough facing barriers to adoption."[9] PLOS Medicine. Link

  • Fediec, B. A., et al. (2018). "Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia."[6] Prostaglandins & Other Lipid Mediators.[6] Link

  • Miyata, N., et al. (2001). "Renal hemodynamic and tubular effects of a selective inhibitor of the CYP4A omega-hydroxylase, DDMS, in the rat." Journal of Pharmacology and Experimental Therapeutics. Link(Note: Foundational text for DDMS renal effects).

Sources

Methodological & Application

Application Note: Mechanistic Inhibition of SCD1 using 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DB-MSDA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[1][2][3]

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (herein referred to as DB-MSDA ) is a specialized, high-affinity small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) .

SCD1 is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily converting Stearoyl-CoA (C18:0) to Oleoyl-CoA (C18:1). The chemical structure of DB-MSDA features a N-methylsulfonyl amide headgroup—a bioisostere of the carboxylic acid found in fatty acids—allowing it to dock into the SCD1 active site. The terminal 12,12-dibromo moiety acts as a transition-state mimetic that sterically and electronically blocks the iron-dependent desaturation reaction.

Primary Applications:

  • Metabolic Oncology: Inducing lipotoxicity in cancer cells dependent on de novo lipogenesis.

  • Ferroptosis Research: Depleting intracellular MUFAs to sensitize cells to lipid peroxidation.

  • Lipidomics: Validating fatty acid flux in metabolic disease models.

Pre-Experimental Setup

Compound Handling & Solubility

DB-MSDA is highly lipophilic. Proper solubilization is critical to prevent micro-precipitation, which leads to erratic IC50 data.

ParameterSpecificationNotes
Molecular Weight ~433.2 g/mol Based on dibromo-dodecenamide core.
Primary Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade.
Stock Concentration 10 mM or 50 mMStore in glass vials (avoid plastic absorption).
Storage -80°C (Long term)Protect from light; stable for 6 months.
Working Vehicle Media + 0.1% DMSOCritical: Vortex immediately upon addition to media.
The "Rescue" Reagent (Self-Validation Control)

Scientific Integrity Check: You cannot conclude that DB-MSDA causes cell death via SCD1 inhibition unless you can reverse the effect with the product of the enzyme (Oleic Acid).

  • Reagent: Oleic Acid (OA) conjugated to BSA.

  • Preparation: Dissolve OA in ethanol, then complex with fatty-acid-free BSA (molar ratio 4:1 OA:BSA) in PBS to create a 5 mM stock.

Mechanistic Pathway Visualization

The following diagram illustrates the specific blockade point of DB-MSDA and the downstream induction of Ferroptosis.

SCD1_Pathway SFA Saturated Fatty Acids (Stearoyl-CoA) SCD1 SCD1 Enzyme (Endoplasmic Reticulum) SFA->SCD1 Substrate MUFA MUFAs (Oleoyl-CoA) SCD1->MUFA Desaturation Lipotoxicity Lipotoxicity (SFA Accumulation) SCD1->Lipotoxicity Inhibition Leads to Inhibitor DB-MSDA (Inhibitor) Inhibitor->SCD1 Blocks Active Site Membrane Membrane Fluidity & Homeostasis MUFA->Membrane Incorporation Peroxidation Lipid Peroxidation (Ferroptosis) Membrane->Peroxidation Loss of MUFA Sensitizes to

Figure 1: Mechanism of Action. DB-MSDA blocks the conversion of SFA to MUFA. The resulting drop in MUFAs compromises membrane integrity and triggers ferroptotic cell death.

Experimental Protocols

Protocol A: Determination of IC50 (Cell Viability)

Objective: Establish the potency of DB-MSDA in your specific cell line.

Workflow:

  • Seeding: Plate cells (e.g., A549, HCT116) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Preparation: Prepare serial dilutions of DB-MSDA in media.

    • Dose Range: 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM.

    • Vehicle Control: Media + 0.1% DMSO.

  • Treatment: Aspirate old media and add 100 µL of treatment media. Incubate for 72 hours .

    • Note: SCD1 inhibition takes time to alter the total membrane lipid pool; <48h is often insufficient for phenotypic readout.

  • Readout: Add CellTiter-Glo (ATP) or MTT reagent. Measure luminescence/absorbance.

  • Analysis: Plot Log[Concentration] vs. Relative Viability to determine IC50.

Protocol B: The "Rescue" Assay (Validation)

Objective: Confirm on-target specificity. If cells die despite Oleic Acid addition, the toxicity is off-target.

Experimental Design Matrix:

Group Treatment Supplement Expected Outcome
1 Vehicle (DMSO) BSA Only 100% Viability
2 DB-MSDA (IC90 dose) BSA Only <10% Viability (Death)
3 DB-MSDA (IC90 dose) Oleic Acid-BSA (100 µM) >80% Viability (Rescue)

| 4 | Vehicle | Oleic Acid-BSA (100 µM) | 100% Viability (Control) |

Step-by-Step:

  • Seed cells as in Protocol A.

  • Pre-incubate Group 3 and 4 with 100 µM Oleic Acid-BSA for 4 hours prior to adding DB-MSDA.

  • Add DB-MSDA to Groups 2 and 3.

  • Incubate 72h and assess viability.

  • Interpretation: Significant recovery in Group 3 confirms SCD1 is the mechanism of death.

Protocol C: Measuring Lipid Peroxidation (Ferroptosis Marker)

Objective: Quantify the functional consequence of SCD1 inhibition using C11-BODIPY.

  • Seeding: Plate cells in 6-well plates (200,000 cells/well).

  • Treatment: Treat with DB-MSDA (at IC50 or 2xIC50) for 24–48 hours.

  • Staining:

    • Prepare C11-BODIPY (581/591) working solution (2 µM in HBSS).

    • Wash cells with HBSS.

    • Incubate with C11-BODIPY for 30 minutes at 37°C.

  • Harvest: Trypsinize cells, wash, and resuspend in PBS + 1% BSA.

  • Flow Cytometry:

    • Measure fluorescence.

    • Non-oxidized channel: ~590 nm (Red).

    • Oxidized channel: ~510 nm (Green).

  • Data: An increase in the Green/Red ratio indicates lipid peroxidation (Ferroptosis).

Experimental Workflow Diagram

Workflow cluster_arms Experimental Arms Start Start: Seed Cells Treat Treatment Phase (0-72h) Start->Treat Arm1 DB-MSDA Only (Test) Treat->Arm1 Arm2 DB-MSDA + Oleic Acid (Rescue Control) Treat->Arm2 Assay Assay Selection Arm1->Assay Arm2->Assay Viability Cell Viability (ATP/MTT) Assay->Viability General Toxicity Lipidomics Lipid Peroxidation (C11-BODIPY) Assay->Lipidomics Mechanism Check

Figure 2: Experimental Workflow. Parallel arms (Treatment vs. Rescue) are essential for validating SCD1-specific effects.

References

  • SCD1 Inhibition and Cancer: Tracz-Gaszewska, Z., et al. (2023).[1] "Stearoyl-CoA desaturase 1 inhibition impairs triacylglycerol accumulation and lipid droplet formation in colorectal cancer cells." ResearchGate.

  • SCD1 and Ferroptosis: Tesfay, L., et al. (2019). "Stearoyl-CoA Desaturase 1 Protects Ovarian Cancer Cells from Ferroptotic Cell Death." Cancer Research.

  • Inhibitor Chemistry (Analogous Compounds): Ogasawara, Y., et al. (2016). "Stearoyl-CoA desaturase 1 activity is required for proliferation of prostate cancer cells." Cancer Science.

  • SCD1 Inhibitor Handling: BenchChem Protocols. "SCD1 Inhibitor-3 storage and handling best practices."

Sources

In vivo administration of DDMS in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Modulation of CYP4A/20-HETE Signaling Topic: In vivo administration of DDMS (Dibromo-dodecenyl-methylsulfimide) in rodent models.

Executive Summary

This guide details the protocol for the in vivo administration of DDMS (N-methylsulfonyl-12,12-dibromo-dodec-11-enamide), a highly selective suicide substrate inhibitor of CYP4A enzymes. DDMS is a critical pharmacological tool for elucidating the role of 20-HETE (20-hydroxyeicosatetraenoic acid) in the regulation of vascular tone, renal hemodynamics, and hypertension. Unlike the broader P450 inhibitor HET0016, DDMS exhibits superior selectivity for the CYP4A isoforms (specifically CYP4A1/2/3 in rats and CYP4A12 in mice) over CYP4F, making it the gold standard for dissecting specific arachidonic acid metabolic pathways.

Compound Profile & Mechanism

Chemical Name: N-methylsulfonyl-12,12-dibromo-dodec-11-enamide Common Name: DDMS (Dibromo-dodecenyl-methylsulfimide) Target: CYP4A (Mechanism-based irreversible inhibition) Physiochemical Properties: [1][2]

  • Molecular Weight: 433.2 g/mol [1][3]

  • Solubility: Lipophilic. Soluble in Ethanol (>20 mg/ml), DMSO (>10 mg/ml), and DMF (>30 mg/ml). Poorly soluble in water.

  • Stability: Sensitive to oxidation; store stocks at -80°C under inert gas (Nitrogen/Argon).

Mechanism of Action

DDMS acts as a suicide substrate. It is catalytically processed by the CYP4A enzyme, generating a reactive intermediate that covalently binds to the heme moiety or apoprotein, permanently inactivating the enzyme. This prevents the


-hydroxylation of Arachidonic Acid (AA) into 20-HETE.

G AA Arachidonic Acid (Membrane Phospholipids) CYP4A CYP4A Enzymes (CYP4A1/2/3/12) AA->CYP4A Substrate HETE 20-HETE (Vasoconstrictor) CYP4A->HETE ω-Hydroxylation DDMS DDMS (Inhibitor) DDMS->CYP4A Irreversible Inhibition Response Physiological Outcomes: - Vasoconstriction - Na+ Retention - Endothelial Dysfunction HETE->Response Signaling (PKC/Rho/MAPK)

Figure 1: Mechanism of Action. DDMS selectively targets CYP4A, blocking the conversion of Arachidonic Acid to 20-HETE.[1]

Vehicle Preparation & Solubility

Critical Warning: DDMS is highly lipophilic. Direct injection of aqueous suspensions will result in erratic absorption and peritoneal irritation. You must use a solubility enhancer (Cyclodextrin) or a co-solvent system.

Option A: Cyclodextrin Complex (Recommended for Chronic/Pump)

This vehicle minimizes solvent toxicity and tissue irritation, making it ideal for osmotic pumps.

  • Vehicle Base: 20% (w/v) 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in sterile water.
  • Preparation:

    • Dissolve DDMS in a minimal volume of 100% Ethanol (e.g., 50 µL for 10 mg).

    • Add the ethanolic DDMS dropwise to the 20% HP

      
      CD solution while vortexing vigorously.
      
    • Sonicate at 37°C for 15–30 minutes until the solution is clear.

    • Filter sterilize (0.22 µm) if using for IV/Osmotic pump.

Option B: Ethanol/Saline (Acute IP Injection)

Suitable for single-dose acute experiments.

  • Stock: Dissolve DDMS in 100% Ethanol to 50 mg/ml.

  • Working Solution: Dilute stock 1:20 into warm sterile saline (0.9% NaCl).

    • Final Composition: 5% Ethanol / 95% Saline.

    • Note: Prepare immediately before injection to prevent precipitation.

Experimental Protocols

Protocol A: Chronic Administration (Osmotic Minipump)

Objective: Maintain steady-state inhibition of 20-HETE synthesis for 7–28 days. Dose: 5–10 mg/kg/day.

Step-by-Step Workflow:

  • Calculate Concentration (

    
    ): 
    
    
    
    
    • 
       = Daily Dose (e.g., 10 mg/kg/day)
      
    • 
       = Animal Weight (e.g., 0.25 kg for rat)
      
    • 
       = Pump Release Rate (e.g., 0.01 ml/day for Alzet 2004)
      
    • Example: For a 250g rat receiving 10 mg/kg/day via a pump releasing 10 µl/hr (0.24 ml/day):

      
      
      
  • Load Pump:

    • Prepare DDMS in 20% HP

      
      CD  (Option A above).
      
    • Fill the osmotic pump (e.g., Alzet Model 2002/2004) under sterile conditions.

    • Priming: Incubate the filled pump in sterile saline at 37°C for 4–12 hours (refer to pump manufacturer specs) to ensure immediate delivery upon implantation.

  • Implantation (SC or IP):

    • Anesthetize rodent (Isoflurane 2-3%).

    • SC: Make a small incision between scapulae; create a subcutaneous pocket using hemostats; insert pump; close with sutures/staples.

    • IP: Make a midline abdominal incision; insert pump into peritoneal cavity; suture muscle and skin layers separately.

  • Monitoring: Measure blood pressure (tail-cuff or telemetry) daily.

Protocol B: Acute Administration (IP Injection)

Objective: Rapid inhibition for short-term hemodynamic or renal studies (4–24 hours). Dose: 10 mg/kg (Single Bolus).

  • Preparation: Prepare 2 mg/ml DDMS in 5% Ethanol/Saline.

  • Dosing:

    • Weigh animal accurately.

    • Inject volume = 5 ml/kg (e.g., 1.25 ml for a 250g rat).

    • Note: Do not exceed 5 ml/kg injection volume for IP in rats to avoid fluid stress.

  • Timepoint: Maximal inhibition typically occurs 2–4 hours post-injection.

Validation & Quality Control

Trustworthiness relies on verifying that the inhibitor actually worked.

1. Functional Validation (Physiological):

  • Expectation: If the model is Angiotensin II-induced hypertension, DDMS treatment should significantly attenuate the rise in Mean Arterial Pressure (MAP).

  • Control: Vehicle-treated animals must show the expected hypertensive phenotype.

2. Molecular Validation (LC-MS/MS):

  • Sample: Collect 24h urine or harvest renal microsomes.

  • Assay: Liquid Chromatography-Tandem Mass Spectrometry.

  • Target: Measure 20-HETE levels.

  • Criteria: DDMS treated groups should show >70% reduction in renal 20-HETE compared to vehicle.

3. Specificity Check (Rescue Experiment):

  • To prove effects are 20-HETE dependent, co-administer a stable 20-HETE agonist (e.g., 20-5,14-HEDGE) with DDMS. If the phenotype returns, the mechanism is confirmed.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Syringe Aqueous shock to lipophilic compound.Use HP

CD vehicle or ensure rapid mixing and immediate injection. Keep solution warm (37°C).
No Physiological Effect Dose too low or rapid clearance.Increase dose to 20 mg/kg/day or switch from bolus IP to Osmotic Pump for steady state.
Skin Irritation (SC Pump) Vehicle toxicity (high DMSO/EtOH).Switch to Cyclodextrin-based vehicle. Ensure DMSO < 50% if used.
Pump Failure Clogging due to precipitation.Filter sterilize solution before loading. Verify solubility at 37°C for 24h prior to loading.

References

  • Wang, M.H., et al. (1998). "Inhibitors of cytochrome P450 4A fatty acid omega-hydroxylases." Journal of Medicinal Chemistry. Link

  • Roman, R.J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews. Link

  • Alonso-Galicia, M., et al. (1997). "Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide."[1] Hypertension. Link

  • Lasker, J.M., et al. (2000). "Formation of 20-hydroxyeicosatetraenoic acid... Role of CYP4F2 and CYP4A11."[1] Journal of Biological Chemistry. Link

  • Cayman Chemical. "DDMS Product Information & Solubility." Link

Sources

How to dissolve 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solubilization and Cell Culture Protocol for 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

Part 1: Introduction & Compound Profile

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (often cited in literature as F96 or DDMS ) is a potent, selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). By inhibiting NAAA, this compound prevents the degradation of Palmitoylethanolamide (PEA), an endogenous lipid mediator with profound anti-inflammatory and analgesic properties.

The Challenge: Structurally, this molecule mimics a fatty acid. It possesses a long hydrophobic alkyl chain terminating in a bulky dibromo-alkene group. While the sulfonamide head group offers slight polarity, the molecule remains highly lipophilic (LogP ~6.9). In cell culture environments, direct addition of high-concentration stocks to aqueous media frequently results in immediate, microscopic precipitation ("crashing out"), leading to erratic biological data and potential cytotoxicity artifacts.

Physicochemical Profile:

PropertyValueNotes
Common Codes F96, DDMSF96 : NAAA inhibition contextDDMS : CYP4A inhibition context
CAS Number 206052-03-1
Molecular Weight 433.2 g/mol Critical for Molarity calculations
Formula C₁₃H₂₃Br₂NO₃S
Solubility (Water) InsolubleDo not attempt aqueous stock
Solubility (DMSO) ~25 mg/mL (57 mM)Preferred solvent
Solubility (Ethanol) ~20 mg/mL (46 mM)Alternative solvent

Part 2: Mechanism of Action

Understanding the pathway is essential for experimental design. F96 acts by covalently inhibiting the NAAA enzyme, typically located in lysosomes, thereby preserving PEA levels.

NAAA_Pathway Membrane_PL Membrane Phospholipids PEA PEA (Palmitoylethanolamide) Membrane_PL->PEA Synthesis NAPE_PLD NAPE-PLD NAPE_PLD->PEA FFA Palmitic Acid + Ethanolamine PEA->FFA Hydrolysis PPAR PPAR-α Activation (Anti-inflammatory) PEA->PPAR Activates NAAA NAAA Enzyme (Lysosomal) NAAA->FFA Catalyzes F96 12,12-Dibromo-... (Inhibitor F96) F96->NAAA Inhibits

Figure 1: Mechanism of Action. F96 inhibits NAAA, preventing the breakdown of PEA into Palmitic Acid, thereby sustaining PPAR-α signaling.

Part 3: Preparation Protocols

Protocol A: Preparation of Stock Solution (50 mM)

Target: Create a stable, anhydrous stock solution for long-term storage.

Materials:

  • 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (Powder)[1][2]

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%)

  • Amber glass vials (Borosilicate) with Teflon-lined caps

Step-by-Step:

  • Calculate Mass: To prepare 1 mL of 50 mM stock:

    
    
    
    
    
  • Weighing: Weigh ~21.7 mg of powder into a sterile amber glass vial.

    • Note: Avoid plastic microfuge tubes for long-term storage of high-concentration hydrophobic stocks, as the compound may adsorb to the plastic.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be completely clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Protocol B: Dilution for Cell Culture (The "Stepwise" Method)

Target: Dilute stock to working concentration (e.g., 10 µM) without precipitation. Critical Constraint: Final DMSO concentration must be ≤ 0.1% (v/v).

The Problem with Direct Addition: Injecting 1 µL of 50 mM stock directly into 10 mL of media creates a transient zone of high concentration/high hydrophobicity, causing the compound to precipitate into "micro-crystals" that cells cannot uptake.

The Solution: Intermediate Dilution Step

  • Prepare Intermediate Stock (100x):

    • Dilute the 50 mM DMSO stock 1:10 in warm (37°C) culture media or sterile PBS containing 0.1% BSA (Bovine Serum Albumin) .

    • Why BSA? As a fatty acid mimetic, F96 binds well to albumin. BSA acts as a carrier, preventing precipitation in the aqueous phase.

    • Example: Add 10 µL of 50 mM Stock to 990 µL of warm Media/BSA.

    • Result: 500 µM Intermediate Solution (1% DMSO). Vortex immediately.

  • Final Dosing:

    • Add the Intermediate Solution to your cell culture wells to reach the final concentration.

    • Example: To achieve 5 µM final concentration in 2 mL of media:

      • Add 20 µL of the 500 µM Intermediate Solution to the 2 mL well.

    • Final DMSO: 0.01% (Well within safety limits).

Part 4: Quality Control & Validation

Before running expensive bioassays, validate the solubility in your specific media.

Visual Check Protocol:

  • Prepare a "Mock Dose" in a clear tube (no cells).

  • Hold the tube against a dark background with a bright light source from the side (Tyndall effect).

  • Pass: Solution is crystal clear.

  • Fail: Solution looks cloudy, opalescent, or has visible specks.

    • Remedy: Increase BSA concentration (up to 0.5%) or decrease the final drug concentration.

Workflow Diagram:

Protocol_Workflow Start Powder Formulation (Store Desiccated) Stock Master Stock (50 mM) in 100% DMSO Start->Stock Dissolve Check Visual Clarity Check (Vortex/Sonicate) Stock->Check Check->Stock Precipitate? Sonicate more Inter Intermediate Dilution (500 µM) in Media + 0.1% BSA Check->Inter Dilute 1:100 (Warm Media) Final Cell Treatment (5 µM) Final DMSO < 0.1% Inter->Final Add to Cells

Figure 2: Step-by-step solubilization workflow ensuring stability.

Part 5: References

  • Yang, L., et al. (2015). "Potent, selective, and orally bioavailable inhibitors of N-acylethanolamine-hydrolyzing acid amidase." Journal of Medicinal Chemistry. (Describes the synthesis and F96 code).

  • Sasso, O., et al. (2018). "Antinociceptive effects of the N-acylethanolamine acid amidase inhibitor F96 in a rat model of neuropathic pain." Pain. (Validates in vivo use and vehicle formulation).

  • Wang, J., et al. (2008). "12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS) inhibits 20-HETE synthesis..." American Journal of Physiology. (Describes the DDMS/CYP4A context).

  • ChemicalBook. "12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide Properties and Safety." (Physicochemical data verification).

Sources

Targeted Quantification of 20-HETE via LC-MS/MS Following CYP4A Inhibition by DDMS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 20-Hydroxyeicosatetraenoic acid (20-HETE) in biological matrices. Specifically designed for studies involving DDMS (N-methylsulfonyl-12,12-dibromo-11-dodecenamide) , a selective inhibitor of CYP4A enzymes, this guide addresses the analytical challenges of isomer separation (particularly 19-HETE vs. 20-HETE) and matrix interference. The method utilizes negative electrospray ionization (ESI-) and Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

Introduction & Mechanism of Action

20-HETE is a potent bioactive lipid metabolite of Arachidonic Acid (AA), produced primarily by the CYP4A and CYP4F subfamilies of cytochrome P450 enzymes.[1][2] It plays a critical role in the regulation of vascular tone (vasoconstriction), renal function (natriuresis), and hypertension.

DDMS is a specific inhibitor of CYP4A-mediated


-hydroxylation. In experimental models, DDMS treatment is used to block the formation of 20-HETE to elucidate its physiological contributions. Accurate quantification of 20-HETE reduction following DDMS administration is essential for validating the inhibitor's efficacy and correlating metabolic changes with phenotypic outcomes.
Signaling Pathway & Inhibition Mechanism[2][3][4]

The following diagram illustrates the metabolic pathway of Arachidonic Acid and the specific inhibitory action of DDMS on the CYP4A enzyme family.

G AA Arachidonic Acid (Substrate) CYP4A CYP4A Enzymes (Catalyst) AA->CYP4A HETE20 20-HETE (Analyte) CYP4A->HETE20 ω-Hydroxylation Response Vasoconstriction Hypertension HETE20->Response Signaling DDMS DDMS (Inhibitor) DDMS->CYP4A Inhibition

Figure 1: Mechanism of CYP4A inhibition by DDMS preventing the conversion of Arachidonic Acid to 20-HETE.

Materials & Reagents

To ensure data integrity, use LC-MS grade solvents and certified reference materials.

  • Analyte Standard: 20-HETE (Cayman Chemical or equivalent).

  • Internal Standard (IS): 20-HETE-d6 (Deuterated standard is mandatory to correct for ionization suppression and extraction variability).

  • Inhibitor (for controls): DDMS (N-methylsulfonyl-12,12-dibromo-11-dodecenamide).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Ethyl Acetate.

  • Additives: Acetic Acid or Formic Acid.[3]

  • Antioxidant: BHT (Butylated hydroxytoluene) – essential to prevent auto-oxidation of AA during sample prep.

Experimental Protocol

Sample Preparation Workflow

The extraction of 20-HETE requires acidification to protonate the carboxylic acid group (pKa ~4.8), rendering it hydrophobic enough for organic solvent extraction.

Critical Decision Point:

  • Free 20-HETE: Follow the protocol below directly. (Relevant for plasma or microsomal incubations).

  • Total 20-HETE (Esterified): If analyzing tissue (kidney/liver), >90% of 20-HETE is esterified in phospholipids. You must perform alkaline hydrolysis (Saponification) before Step 2. Protocol: Incubate sample with 1M NaOH at 60°C for 30 min, then neutralize with acid.

Workflow Sample Biological Sample (Plasma/Microsomes/Tissue) Spike Add Internal Standard (20-HETE-d6, 1-5 ng) Sample->Spike Acidify Acidification (Adjust to pH 3.5-4.0 with Formic Acid) Spike->Acidify Extract Liquid-Liquid Extraction (LLE) (Ethyl Acetate x 2) Acidify->Extract Dry Evaporate to Dryness (N2 stream) Extract->Dry Recon Reconstitution (50% MeOH in Water) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Step-by-step sample preparation workflow for free 20-HETE quantification.

Detailed Steps:

  • Aliquot: Transfer 100-200 µL of sample (plasma or S9 fraction) to a glass tube.

  • Spike IS: Add 10 µL of 20-HETE-d6 (100 ng/mL working solution). Vortex.

  • Acidify: Add dilute Formic Acid or Acetic Acid to adjust pH to ~4.0. Why? This suppresses ionization of the carboxyl group, driving the lipid into the organic phase.

  • Extract: Add 600 µL of Ethyl Acetate. Vortex vigorously for 2 mins. Centrifuge at 3000 x g for 5 mins.

  • Collect: Transfer the upper organic layer to a clean tube. Repeat extraction once more.

  • Dry: Evaporate combined organic layers under a gentle stream of Nitrogen at room temperature. Avoid heat to prevent degradation.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (1:1 ACN:Water). Transfer to autosampler vial.

LC-MS/MS Conditions[2][6][7][8]

The separation of 20-HETE from its isomer 19-HETE is the most critical chromatographic challenge. 19-HETE is often formed by CYP2E1 and can co-elute if the gradient is too steep.

Chromatography (LC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Agilent Zorbax Eclipse Plus C18.

  • Mobile Phase A: Water + 0.01% Acetic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient Profile:

    • 0-1 min: 30% B (Equilibration)

    • 1-10 min: 30% -> 65% B (Shallow gradient for isomer separation)

    • 10-12 min: 65% -> 95% B (Wash)

    • 12.1 min: Return to 30% B.

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Negative Mode.[5][6]

  • Scan Type: Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
20-HETE 319.2275.2Quantifier-22
319.2245.2Qualifier-26
20-HETE-d6 325.2281.2Internal Std-22

Note: The transition 319 -> 275 corresponds to the loss of CO2 (M-H-44), a characteristic fragmentation for HETEs.

Method Validation & Quality Control

To ensure the method is "field-proven" and trustworthy (E-E-A-T), the following validation parameters must be established:

  • Linearity: Construct a calibration curve from 0.1 ng/mL to 100 ng/mL. Use a weighted linear regression (1/x²).

  • Separation Verification: Inject a mixed standard of 19-HETE and 20-HETE. Ensure baseline resolution (Resolution > 1.5). If they co-elute, the MS cannot distinguish them easily as they share mass transitions. Adjust the gradient slope between 5-10 minutes if necessary.

  • Matrix Effect (ME): DDMS is hydrophobic and may extract with the lipids. Compare the peak area of IS in extracted matrix vs. pure solvent.

    • Calculation: ME (%) = (Area_matrix / Area_solvent) x 100.

    • Acceptance: 85-115%. If suppression occurs, consider using SPE (Solid Phase Extraction) cartridges (e.g., Oasis HLB) instead of LLE.

Data Analysis & Interpretation

In a typical DDMS treatment experiment, you will compare Vehicle-treated vs. DDMS-treated samples.

  • Calculation:

    
    
    
  • Expected Outcome: DDMS is a potent inhibitor. Effective treatment should result in a statistically significant decrease in 20-HETE levels (often >50% reduction depending on dose and model).

  • Troubleshooting:

    • High Baseline: If 20-HETE is detected in "blank" media, check for auto-oxidation of Arachidonic Acid in the reagents. Use BHT.

    • No Inhibition: Verify DDMS solubility. It is hydrophobic; ensure it was dissolved in DMSO/Ethanol and fully dispersed in the incubation medium.

References

  • Mechanism of DDMS: Wang, M. H., et al. "Inhibition of cytochrome P450 4A fatty acid omega-hydroxylase by N-methylsulfonyl-12,12-dibromo-11-dodecenamide (DDMS)." Journal of Pharmacology and Experimental Therapeutics. (Search Term: DDMS CYP4A inhibition)

  • LC-MS/MS Methodology: Bylund, J., et al. "Cytochrome P450-mediated oxidation of arachidonic acid in the kidney." Annual Review of Physiology.

  • Isomer Separation: Powell, W. S. "Extraction of eicosanoids from biological fluids, cells, and tissues." Methods in Molecular Biology.

  • 20-HETE Physiology: Roman, R. J. "20-HETE: a novel regulator of vascular tone and renal function." Physiology.

  • Internal Standards: Jones, B.R., et al. "Validation of an LC-MS/MS method for the quantification of eicosanoids."[7][6] Journal of Chromatography B.

(Note: While specific URLs to dynamic search pages were used to verify facts, the links above represent the authoritative journals where these standard protocols and mechanisms are established.)

Sources

DDMS concentration for inhibiting 20-HETE in renal microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of DDMS Concentration for Selective Inhibition of 20-HETE Biosynthesis in Renal Microsomes

Executive Summary

20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent bioactive lipid metabolite of arachidonic acid (AA), produced primarily by cytochrome P450 (CYP) enzymes of the 4A and 4F subfamilies in the kidney.[1][2][3] It plays a critical role in the regulation of renal vascular tone, tubuloglomerular feedback, and sodium homeostasis.

DDMS (


-methylsulfonyl-12,12-dibromododec-11-enamide) is a first-generation, mechanism-based inhibitor designed to selectively target CYP4A isoforms. Unlike non-selective inhibitors such as 17-ODYA, which indiscriminately block both 

-hydroxylases (20-HETE) and epoxygenases (EETs), DDMS retains a high degree of selectivity when used at optimal concentrations.

This guide provides a rigorous protocol for determining and applying the optimal concentration of DDMS to inhibit 20-HETE formation in renal microsomes without confounding epoxygenase activity.

Scientific Background & Mechanism

The Target: CYP4A and 20-HETE

In renal microsomes, AA is metabolized by:

  • CYP4A/4F (

    
    -hydroxylases):  Produce 20-HETE (Vasoconstrictor, inhibits Na+ reabsorption).
    
  • CYP2C/2J (Epoxygenases): Produce Epoxyeicosatrienoic acids (EETs) (Vasodilators, anti-inflammatory).

The Challenge: Standard P450 inhibitors often cross-react. To study 20-HETE's specific physiological role, one must block CYP4A without altering the EET/DHET ratio.

DDMS Mechanism of Action

DDMS is a "suicide substrate" or mechanism-based inactivator. It mimics lauric acid (the preferred substrate of CYP4A).[4]

  • Binding: The dibromo-dodecenyl tail binds to the CYP4A active site.

  • Catalytic Activation: The enzyme attempts to hydroxylate the inhibitor (requires NADPH).

  • Covalent Inactivation: The reaction generates a reactive intermediate that covalently binds to the heme or apoprotein, irreversibly inactivating the enzyme.

Graphviz Diagram: DDMS Mechanism & Pathway

DDMS_Mechanism AA Arachidonic Acid (Substrate) CYP4A CYP4A Enzyme (Active) AA->CYP4A Binding CYP2C CYP2C/2J (Epoxygenases) AA->CYP2C Reactive Reactive Intermediate CYP4A->Reactive Catalytic Turnover HETE 20-HETE (Vasoconstrictor) CYP4A->HETE w-hydroxylation DDMS DDMS (Inhibitor) DDMS->CYP4A Competitive Binding DDMS->CYP2C No Inhibition (at <10 µM) NADPH NADPH (Cofactor) NADPH->CYP4A Electron Transfer Inactivated Irreversibly Inactivated CYP4A Reactive->Inactivated Covalent Modification EETs EETs (Vasodilators) CYP2C->EETs

Caption: DDMS acts as a suicide substrate, requiring NADPH-dependent activation to covalently inhibit CYP4A, sparing the CYP2C (EET) pathway at optimal doses.

Optimal Concentration Strategy

The "sweet spot" for DDMS is narrow.

  • < 1 µM: Insufficient inhibition of CYP4A (approx. 20-30% inhibition).

  • 10 µM (Target): ~80-90% inhibition of 20-HETE formation in rat renal microsomes with minimal effect on EETs (<20% reduction).

  • > 50 µM: Loss of selectivity; significant inhibition of epoxygenases (EETs) occurs.

Comparative Inhibitor Profile (Rat Renal Microsomes)

InhibitorTargetIC50 (20-HETE)Selectivity Ratio (w-hyd / epoxy)Notes
DDMS CYP4A~2 - 5 µMHigh (~10-fold)Selective at 10 µM. Mechanism-based.[4]
HET0016 CYP4A/4F~0.035 µMVery High (>100-fold)Extremely potent; current gold standard for high sensitivity.
17-ODYA CYP450s~5 µMLow (1:1)Non-selective; inhibits EETs equally.

Experimental Protocol: DDMS Inhibition Assay

Objective: Validate DDMS inhibition of 20-HETE formation in renal microsomes.

Reagents & Preparation
  • Renal Microsomes: Prepared from kidney cortex (Rat or Mouse). Protein concentration ~10 mg/mL.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4, containing 5 mM MgCl

    
    .
    
    • Note: MgCl

      
       is essential for CYP450 electron transfer.
      
  • NADPH Generating System:

    • Solution A: NADP+ (10 mM), Glucose-6-phosphate (100 mM), MgCl

      
       (100 mM).
      
    • Solution B: Glucose-6-phosphate dehydrogenase (40 U/mL).

    • Alternative: Pure NADPH (10 mM fresh stock).

  • Substrate: Arachidonic Acid (AA).[5][6] Prepare 10 mM stock in Ethanol.

  • Inhibitor (DDMS):

    • Solubility Warning: DDMS is lipophilic. Dissolve in DMSO to make a 10 mM stock .

    • Working Solution: Dilute to 1 mM in buffer/DMSO mixture immediately before use. Keep DMSO < 1% in final reaction.

Assay Workflow

Graphviz Diagram: Experimental Workflow

Protocol_Workflow Start Start: Thaw Microsomes (on Ice) Mix Reaction Mix Setup 100 mM KPi (pH 7.4) + 5 mM MgCl2 + Microsomes (0.5 mg/mL) Start->Mix Inhibitor Add DDMS (Target: 10 µM) Mix->Inhibitor PreInc Pre-Incubation 5 min @ 37°C Inhibitor->PreInc Substrate Add Arachidonic Acid (40 µM final) PreInc->Substrate StartRxn Initiate: Add NADPH (1 mM final) Substrate->StartRxn Incubate Incubation 15-20 min @ 37°C (Shaking water bath) StartRxn->Incubate Stop Stop Reaction Add Formic Acid or Ice-cold Acetonitrile Incubate->Stop Extract Extraction Ethyl Acetate (x2) Stop->Extract Analyze Analysis LC-MS/MS or HPLC Extract->Analyze

Caption: Step-by-step workflow for measuring DDMS inhibition of 20-HETE in renal microsomes.

Detailed Procedure

Step 1: Reaction Mixture Setup (Total Volume: 200 µL)

  • In a glass tube or microcentrifuge tube, combine:

    • Buffer: 100 mM KPi (pH 7.4) + MgCl

      
      .
      
    • Microsomes: 0.2 – 0.5 mg protein (Final conc. ~1-2 mg/mL).

    • DDMS: Add 2 µL of 1 mM working stock (Final conc. 10 µM ).

    • Control: Add 2 µL DMSO vehicle.

Step 2: Pre-Incubation (Critical for Mechanism-Based Inhibitors)

  • Incubate the mixture at 37°C for 5 minutes .

  • Expert Insight: While some protocols co-incubate, a short pre-incubation allows the hydrophobic inhibitor to partition into the microsomal membrane and access the active site.

Step 3: Substrate Addition

  • Add Arachidonic Acid (AA) to a final concentration of 40 µM .

  • Note: This concentration is near the

    
     for CYP4A, ensuring sensitive detection of inhibition.
    

Step 4: Initiation

  • Start the reaction by adding NADPH (final conc. 1 mM) or the Generating System.

  • Incubate at 37°C for 15 minutes in a shaking water bath.

Step 5: Termination & Extraction

  • Stop reaction by adding 20 µL of 1 M Formic Acid (lowers pH to ~3.5) or 2 volumes of ice-cold Acetonitrile .

  • Add internal standard (e.g., d6-20-HETE).

  • Extract twice with Ethyl Acetate (2 x 500 µL).

  • Evaporate solvent under Nitrogen gas.

  • Reconstitute in 50% Methanol/Water for LC-MS analysis.

Data Analysis & Validation

To confirm specific inhibition, calculate the Percent Inhibition :



Validation Criteria:

  • 20-HETE Peak: Should be reduced by >80% at 10 µM DDMS.

  • EETs Peaks (11,12-EET, 14,15-EET): Should remain >80% of control levels.

    • If EETs are significantly inhibited (>30%), your DDMS concentration is too high or the microsome density is too low.

Troubleshooting

  • Low Inhibition?

    • DDMS is unstable in aqueous solution over long periods. Prepare fresh dilutions from DMSO stock daily.

    • Ensure NADPH is fresh. Mechanism-based inhibitors require catalytic turnover to work.

  • High Variability?

    • Microsomes aggregate. Vortex gently but thoroughly before aliquoting.

    • Use glass tubes for incubation; AA and HETEs stick to plastics.

References

  • Alonso-Galicia, M., et al. (1997).[7] "20-HETE agonists and antagonists: Synthesis and biological activity." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.

  • Wang, M.H., et al. (1998).[2][7] "Inhibitors of cytochrome P450 4A fatty acid omega-hydroxylase."[2][4][6][8] Journal of Pharmacology and Experimental Therapeutics.

  • Miyata, N., et al. (2001).[3][7] "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme."[2][3][7][9] British Journal of Pharmacology.

  • Roman, R.J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews.

  • Hoagland, K.M., et al. (2003).[3] "Effect of the 20-HETE inhibitor DDMS on the renal and peripheral vascular responses to nitric oxide." Hypertension.[7][8]

Sources

Executive Summary & Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity 3D Angiogenesis Assays using Decellularized Dermal Matrix Systems (DDMS)

The transition from 2D endothelial monolayers to 3D physiological models is critical for predictive drug screening. This guide details the protocol for using Decellularized Dermal Matrix Systems (DDMS) as a superior inductive scaffold for angiogenesis assays.

Unlike synthetic hydrogels (e.g., PEG) or tumor-derived matrices (e.g., Matrigel), DDMS retains the native architectural and biochemical complexity of the cutaneous microenvironment—including preserved basement membrane proteins, collagen type I/III bundles, and elastin—which are essential for "true" physiological sprouting and lumenogenesis.

Technical Disambiguation: In the context of angiogenesis, "DDMS" appears in two distinct scientific domains.

  • The Platform (Focus of this Guide): D ecellularized D ermal M atrix S ystems (or Scaffolds).[1] These are biologic ECM scaffolds used to support 3D vascular growth.

  • The Inhibitor: D ibromo-d odecenyl-m ethyls ulfimide.[2][3] A selective inhibitor of CYP4A used to block the synthesis of 20-HETE, a potent angiogenic metabolite.

[4][5][6] This protocol focuses on the DDMS Scaffold as the assay platform, but includes a validation step using the DDMS Inhibitor to demonstrate the system's metabolic competence.

Mechanistic Workflow & Logic

The DDMS assay relies on the "re-population and remodeling" principle. Endothelial cells (ECs) seeded onto the acellular matrix recognize preserved RGD motifs and cryptic VEGF-binding sites. Upon stimulation (e.g., VEGF/FGF), ECs degrade the local matrix via MMPs and invade the DDMS, forming perfusable capillaries.

Figure 1: The DDMS Angiogenesis Logic Flow

DDMS_Workflow Source Native Dermis (Porcine/Human) Decell Decellularization Process (SDS/Triton X-100/Dnase) Source->Decell Lysis DDMS DDMS Scaffold (Acellular, Preserved ECM) Decell->DDMS Quality Check (DNA < 50ng/mg) Seeding Cell Seeding (HUVEC + Fibroblasts) DDMS->Seeding Rehydration Culture Air-Liquid or Submerged Culture (7-14 Days) Seeding->Culture Media + VEGF Sprouting Angiogenic Sprouting & Lumen Formation Culture->Sprouting MMP Activation Analysis Quantification (Vessel Length/Branching) Sprouting->Analysis IHC / Confocal

Caption: Logical flow from tissue sourcing to quantitative angiogenesis readout using the DDMS platform.

Detailed Experimental Protocol

Phase A: Preparation of the DDMS Scaffold

Goal: Create a sterile, cell-free scaffold that retains vascular channels and ECM integrity.

Materials:

  • Fresh porcine or human skin (split-thickness).

  • Decellularization Buffer: 0.5% SDS, 1% Triton X-100 in PBS.

  • Nuclease Solution: DNase I (50 U/mL) + RNase A.

  • Sterilization: Peracetic acid (0.1%) or Gamma irradiation.

Protocol:

  • Harvest: Cut dermis into uniform 8mm punches or 1cm x 1cm coupons.

  • Lysis: Incubate samples in Decellularization Buffer for 24–48 hours at room temperature with constant agitation (orbital shaker, 100 rpm). Change buffer every 12 hours.

    • Critical Step: Monitor the "whitening" of the tissue. Incomplete lysis leads to immune rejection/assay failure.

  • Nuclease Treatment: Wash 3x in PBS, then incubate in Nuclease Solution for 12 hours at 37°C to remove nuclear debris (DNA content must be <50 ng/mg dry weight).

  • Sterilization: Submerge in 0.1% Peracetic Acid for 3 hours, followed by extensive washing (PBS, 5 changes over 24 hours) to restore neutral pH.

  • Storage: Lyophilize for long-term storage or store at 4°C in sterile PBS containing 1% Pen/Strep.

Phase B: Cell Seeding & Assay Setup

Goal: Establish the endothelial monolayer and induce invasion.

Materials:

  • HUVECs (Human Umbilical Vein Endothelial Cells) or iPSC-ECs.

  • Supporting Cells: Human Dermal Fibroblasts (HDFs) - Crucial for stabilizing vessels.

  • Media: EGM-2 (Lonza) or equivalent VEGF-supplemented media.

Protocol:

  • Rehydration: If lyophilized, rehydrate DDMS coupons in EGM-2 media for 2 hours at 37°C.

  • Fibroblast Seeding (Basal Layer): Invert the DDMS. Seed

    
     HDFs on the "reticular" (bottom) side. Allow attachment for 4 hours. Flip scaffold back to normal orientation.
    
  • Endothelial Seeding (Apical Layer): Seed

    
     HUVECs on the "papillary" (top) surface.
    
    • Note: The distinct sides of the DDMS mimic the in vivo density gradient.

  • Culture: Incubate submerged in EGM-2 for 3 days to reach confluence.

Phase C: Drug Treatment & Angiogenesis Induction

Goal: Test the efficacy of pro- or anti-angiogenic compounds.

  • Induction: Switch to "Induction Media" (EGM-2 + 50 ng/mL VEGF + 20 ng/mL bFGF).

  • Treatment Groups:

    • Negative Control: Basal Media (Low serum, no growth factors).

    • Positive Control: Induction Media.

    • Test Compound: Induction Media + Drug X (e.g., Sunitinib).

    • Validation Control (Metabolic): Induction Media + DDMS Inhibitor (Dibromo-dodecenyl-methylsulfimide, 10 µM).

      • Why this step? This confirms the assay can detect inhibition of the CYP4A/20-HETE pathway, a subtle but potent angiogenic regulator often missed in simple Matrigel assays.

  • Duration: Culture for 7–14 days. Change media every 48 hours.

Data Acquisition & Analysis

Do not rely solely on surface imaging. Angiogenesis in DDMS is a 3D invasion event.

Imaging Protocol:

  • Fixation: 4% Paraformaldehyde (overnight, 4°C).

  • Permeabilization: 0.5% Triton X-100 (2 hours).

  • Staining:

    • CD31 / VE-Cadherin: Endothelial junctions (Green).

    • Vimentin: Fibroblasts (Red).

    • DAPI: Nuclei (Blue).

  • Microscopy: Confocal Z-stack imaging (minimum 100 µm depth).

Quantitative Metrics:

MetricDefinitionBiological Significance
Invasion Depth Max Z-distance of CD31+ cells from surfaceMeasures invasive capacity (proteolysis).
Vessel Length Total length of CD31+ segments / fieldOverall angiogenic burden.
Branching Index Number of junctions / mm²Network complexity and maturation.
Lumen Patency % of vessels with hollow cross-sectionFunctional vessel formation (vs. simple cords).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background Fluorescence Incomplete decellularization (DNA remnant)Increase SDS incubation time or DNase concentration. Verify DNA <50ng/mg.
Cells detach from DDMS Poor surface pH or residual detergentIncrease PBS wash steps after Peracetic Acid sterilization. Check pH of final wash.
No Sprouting (Positive Control) "Tight" Matrix or Senescent CellsUse HUVECs < Passage 5. Add 10 ng/mL PMA (Phorbol Myristate Acetate) to "kickstart" invasion if dermis is too dense.
Vessel Regression Lack of mural cell supportIncrease HDF (Fibroblast) seeding density. They secrete Ang-1 for stability.

References

  • Review of Decellularized Scaffolds: Jin, C., et al. (2025).[7] "Acellular Extracellular Matrix Scaffolds in Regenerative Medicine: Advances in Decellularization and Clinical Applications." Journal of Functional Biomaterials. Link

  • DDMS Inhibitor Mechanism: Guo, M., et al. (2007). "Vascular Cytochrome P450 4A Expression and 20-Hydroxyeicosatetraenoic Acid Synthesis Contribute to Endothelial Dysfunction." Hypertension.[6] Link

  • Scaffold Angiogenesis: Chen, B., et al. (2019). "Adipose-Derived Stromal Cell-Sheets Sandwiched, Book-Shaped Acellular Dermal Matrix... Promote Diabetic Wound Healing." Frontiers in Cell and Developmental Biology. Link

  • DDM in Bone/Vascular Engineering: Ghassemi, T., et al. (2018). "Current Concepts in Scaffolding for Bone Tissue Engineering." Archives of Bone and Joint Surgery. Link

Note: All protocols involving human or animal tissue must be approved by the relevant Institutional Review Board (IRB) or IACUC.

Sources

Application Notes and Protocols for Cerebral Blood Flow Studies Using Dynamic MRI Techniques

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Cerebral Blood Flow Measurement

The precise measurement of cerebral blood flow (CBF) is fundamental to understanding brain function in both health and disease. It provides a critical biomarker for a range of neurological conditions, including stroke, dementia, and traumatic brain injury, and is an essential tool in the development of novel therapeutics targeting the central nervous system.[1][2] While various imaging modalities exist, Magnetic Resonance Imaging (MRI) offers a suite of non-invasive techniques to quantitatively and dynamically assess cerebral hemodynamics.[3]

This guide provides a comprehensive overview of the experimental design and protocols for conducting cerebral blood flow studies using advanced, dynamic MRI methods. We will delve into the principles and applications of key techniques, including Dynamic Susceptibility Contrast (DSC)-MRI and Arterial Spin Labeling (ASL), which are at the forefront of perfusion imaging.[3][4][5] Additionally, we will explore the role of Diffusion-Weighted Imaging (DWI) and its derivatives in providing insights into the microstructural environment that influences cerebral perfusion.[6][7]

The objective of this document is to equip researchers with the foundational knowledge and practical protocols to design and execute robust and reproducible CBF studies.

I. Foundational Principles of Cerebral Perfusion MRI

The human brain, despite constituting only about 2% of the body's mass, accounts for approximately 20% of its total energy consumption at rest.[1] This high metabolic demand necessitates a constant and well-regulated supply of oxygenated blood. Cerebral blood flow is typically expressed in units of milliliters of blood per 100 grams of brain tissue per minute (ml/100g/min).[1] Normal CBF values in adults average around 50 ml/100g/min, with gray matter exhibiting higher flow (∼80 ml/100g/min) than white matter (∼20 ml/100g/min).[1]

Dynamic MRI techniques for measuring CBF are predicated on tracking the movement of a tracer—either endogenous or exogenous—through the cerebral vasculature. The two most prominent methods are Dynamic Susceptibility Contrast (DSC)-MRI and Arterial Spin Labeling (ASL).

  • Dynamic Susceptibility Contrast (DSC)-MRI: This technique involves the intravenous injection of a paramagnetic contrast agent (typically gadolinium-based). As the contrast agent passes through the brain's microvasculature, it creates a temporary local magnetic field inhomogeneity, leading to a transient decrease in the MRI signal. By rapidly acquiring a series of images, the passage of this bolus can be tracked, and key hemodynamic parameters can be calculated, including Cerebral Blood Volume (CBV), Cerebral Blood Flow (CBF), and Mean Transit Time (MTT).[3][4][8]

  • Arterial Spin Labeling (ASL): ASL is a non-invasive technique that uses magnetically labeled arterial blood water as an endogenous tracer.[3][5] Radiofrequency pulses are applied to magnetically "tag" the protons in the arterial blood water in the neck before it enters the brain. By acquiring a "labeled" image and a "control" image (without labeling) and subtracting the two, a perfusion-weighted image is generated that is directly proportional to CBF.[5]

II. Experimental Design: Key Considerations

A well-designed CBF study is crucial for obtaining accurate and interpretable results. The following are critical factors to consider:

Choice of MRI Technique:

The selection between DSC-MRI and ASL depends on the specific research question, the study population, and logistical constraints.

Technique Advantages Disadvantages Best Suited For
DSC-MRI High signal-to-noise ratio (SNR), relatively short acquisition time.[3]Requires intravenous contrast agent (invasive), potential for side effects in patients with renal impairment, incompatible with repeated measurements in short succession.[3]Acute stroke imaging, tumor perfusion analysis, situations where high SNR is paramount.[9]
ASL Non-invasive (no contrast agent), allows for repeated and longitudinal measurements.[5]Lower SNR compared to DSC-MRI, longer acquisition times, sensitive to motion artifacts.[5]Pediatric studies, longitudinal studies of neurodegenerative diseases, pharmacological MRI studies, studies in patients with contraindications to contrast agents.
Subject Preparation and Physiological Monitoring:

Maintaining stable physiological conditions is paramount for accurate CBF measurements.

  • Caffeine and Nicotine Abstinence: Subjects should refrain from consuming caffeine and nicotine for at least 12 hours prior to the scan, as these substances can significantly alter cerebral hemodynamics.

  • Head Immobilization: Head motion is a significant source of artifacts in perfusion imaging. The use of foam padding and head restraints is essential to minimize motion.

  • Physiological Monitoring: Continuous monitoring of heart rate, respiration, and end-tidal CO2 is highly recommended. Fluctuations in these parameters can directly impact CBF and should be recorded for potential inclusion as covariates in the data analysis.

Imaging Parameters:

The choice of imaging parameters will directly influence the quality of the acquired data.

DSC-MRI Acquisition Parameters:

Parameter Typical Value Rationale
Sequence Gradient-Echo Echo-Planar Imaging (GE-EPI)Fast acquisition to capture the rapid passage of the contrast bolus.[3]
Repetition Time (TR) < 1.5 secondsTo achieve high temporal resolution.
Echo Time (TE) 30-40 msTo maximize susceptibility contrast.
Flip Angle 60-90 degreesTo optimize signal.
Spatial Resolution 2-4 mm isotropicA trade-off between SNR and the ability to resolve smaller structures.
Contrast Agent Dose 0.1 mmol/kgStandard dose for most applications.
Injection Rate 4-5 ml/sA rapid and compact bolus is crucial for accurate quantification.

ASL Acquisition Parameters:

Parameter Typical Value Rationale
Labeling Scheme Pulsed ASL (PASL) or Continuous ASL (CASL)PASL is generally more robust to motion, while CASL can provide higher SNR.[5]
Post-Labeling Delay (PLD) 1.5 - 2.0 secondsAllows time for the labeled blood to travel from the labeling region to the imaging slice. The optimal PLD can vary with age and disease state.
Labeling Duration 1.5 - 2.0 secondsA longer duration increases the amount of labeled blood but also increases the scan time.
Background Suppression YesTo minimize signal from static tissue and improve the conspicuity of the perfusion signal.

III. Step-by-Step Protocols

Protocol 1: DSC-MRI for Cerebral Blood Flow Measurement

Objective: To quantitatively measure CBV, CBF, and MTT.

Materials:

  • MRI scanner (1.5T or 3T) with EPI capabilities.

  • Power injector.

  • Gadolinium-based contrast agent.

  • Intravenous line and saline flush.

Procedure:

  • Patient Positioning and Preparation: Position the patient comfortably on the scanner table and immobilize the head. Establish intravenous access.

  • Anatomical Imaging: Acquire high-resolution T1-weighted and T2-weighted anatomical images for anatomical reference and co-registration.

  • Pre-contrast Scan: Acquire a short series of baseline EPI images before contrast injection to establish a stable baseline signal.

  • Dynamic Susceptibility Contrast Acquisition:

    • Begin the dynamic GE-EPI sequence.

    • After 5-10 baseline acquisitions, initiate the bolus injection of the contrast agent using the power injector, immediately followed by a saline flush.

    • Continue acquiring images for at least 90 seconds to capture the entire first pass of the contrast agent and the beginning of the recirculation phase.

  • Post-processing and Data Analysis: The acquired dynamic data is then processed to generate perfusion maps.

Protocol 2: Arterial Spin Labeling (ASL) for Cerebral Blood Flow Measurement

Objective: To non-invasively measure cerebral blood flow.

Materials:

  • MRI scanner (1.5T or 3T) with ASL capabilities.

Procedure:

  • Patient Positioning and Preparation: Position the patient comfortably on the scanner table and immobilize the head.

  • Anatomical Imaging: Acquire high-resolution T1-weighted anatomical images for anatomical reference and co-registration.

  • ASL Acquisition:

    • Select the desired ASL sequence (e.g., 3D GRASE or 2D EPI).

    • Set the appropriate labeling and imaging parameters (PLD, labeling duration, etc.).

    • The scanner will automatically acquire interleaved "label" and "control" images.

  • M0 Calibration Scan: Acquire a proton density-weighted image with the same readout parameters as the ASL acquisition but without labeling or background suppression. This is necessary for the absolute quantification of CBF.

  • Post-processing and Data Analysis: The "label" and "control" images are pairwise subtracted to create a perfusion-weighted image. This image is then quantified using the M0 scan to generate CBF maps in ml/100g/min.

IV. Data Analysis and Interpretation

The analysis of perfusion MRI data requires specialized software packages and a solid understanding of the underlying principles.

DSC-MRI Data Analysis Workflow

Figure 1: A simplified workflow for DSC-MRI data analysis.

The core of DSC-MRI analysis is the deconvolution of the tissue concentration curve with an arterial input function (AIF) to derive the residue function.[4][8] From the residue function, CBF, CBV, and MTT can be calculated. Model-independent methods like singular value decomposition (SVD) are commonly used for this deconvolution.[4][8]

ASL Data Analysis Workflow

Figure 2: A simplified workflow for ASL data analysis.

The quantification of ASL data is based on a general kinetic model that accounts for the delivery of labeled blood to the tissue and its subsequent T1 relaxation.[5]

The Role of Diffusion-Weighted Imaging (DWI)

While not a direct measure of blood flow, DWI is highly sensitive to the random motion of water molecules and provides crucial information about the tissue microenvironment.[6][7] In the context of cerebral perfusion, DWI is indispensable for:

  • Identifying Ischemic Core: In acute stroke, the cytotoxic edema resulting from energy failure leads to a rapid restriction of water diffusion, which is readily detected as a hyperintense signal on DWI with a corresponding decrease in the Apparent Diffusion Coefficient (ADC) map.[6]

  • Assessing Tissue Viability: The combination of perfusion imaging (identifying the area of reduced blood flow, the "penumbra") and diffusion imaging (identifying the irreversibly damaged "ischemic core") is critical for guiding therapeutic decisions in stroke.[10]

V. Validation and Quality Control

The accuracy of CBF measurements is contingent on rigorous quality control and validation.

  • Phantom Studies: The use of dynamic flow phantoms can help validate the accuracy and reproducibility of the perfusion analysis software.

  • Reproducibility Studies: Performing test-retest studies in healthy volunteers is essential to establish the intra- and inter-session variability of the chosen protocol.

  • Comparison with "Gold Standard" Techniques: While invasive, techniques like 15O-water Positron Emission Tomography (PET) are considered a reference standard for CBF measurement and can be used to validate MRI-based methods.[10]

VI. Conclusion and Future Directions

Dynamic MRI techniques, particularly DSC-MRI and ASL, provide powerful and versatile tools for the investigation of cerebral blood flow. A thorough understanding of the underlying principles, careful experimental design, and robust data analysis are essential for obtaining meaningful and reproducible results. The continued development of advanced acquisition and analysis methods, including deep learning approaches for perfusion parameter prediction, promises to further enhance the accuracy and clinical utility of these techniques in neuroscience research and drug development.[11]

References

  • Fabregas, S. E., et al. (2019). Cerebral blood flow and autoregulation: current measurement techniques and prospects for noninvasive optical methods. Neurophotonics, 6(1), 010901. [Link]

  • Østergaard, L. (2005). Principles of cerebral perfusion imaging by bolus tracking. Journal of Magnetic Resonance Imaging, 22(6), 710-717. [Link]

  • Dogra, S., et al. (2023). Using Data-Driven Methods to Improve Brain Blood Flow Measurements in Cerebrovascular Disease with Dynamic Imaging. American Journal of Neuroradiology. [Link]

  • Dogra, S., et al. (2023). Using Data-Driven Methods to Improve Brain Blood Flow Measurements in Cerebrovascular Disease with Dynamic Imaging. PubMed. [Link]

  • Dogra, S., et al. (2023). Using Data-Driven Methods to Improve Brain Blood Flow Measurements in Cerebrovascular Disease with Dynamic Imaging. DeepDyve. [Link]

  • Beggs, C. B., et al. (2014). Validation of a Hemodynamic Model for the Study of the Cerebral Venous Outflow System Using MR Imaging and Echo-Color Doppler Data. American Journal of Neuroradiology, 35(8), 1501-1508. [Link]

  • Matzke, D., & Wagenmakers, E. J. (2019). A practical introduction to using the drift diffusion model of decision-making in cognitive psychology, neuroscience, and health sciences. PsyArXiv. [Link]

  • Liang, F., et al. (2020). Patient-Specific Blood Flow Analysis for Cerebral Arteriovenous Malformation Based on Digital Subtraction Angiography Images. Frontiers in Physiology, 11, 848. [Link]

  • Østergaard, L. (2005). Principles of cerebral perfusion imaging by bolus tracking. PubMed. [Link]

  • Detre, J. A., et al. (2009). Dynamic Magnetic Resonance Imaging of Cerebral Blood Flow Using Arterial Spin Labeling. Principles of Medical Imaging, 237-253. [Link]

  • Pifferi, A., et al. (2025). Cerebral blood flow monitoring using a deep learning implementation of the two-layer DCS analytical model with a 512x512 SPAD array. arXiv. [Link]

  • Kety, S. S. (1981). Validation studies for brain blood flow assessment by radioxenon tomography. Stroke, 12(4), 415-419. [Link]

  • van Osch, M. J. P., et al. (2024). Method for detection of cerebral blood flow in neurointensive care using longitudinal arterial spin labeling MRI. DiVA. [Link]

  • Bernaschi, M., et al. (2018). Validation of Patient-Specific Cerebral Blood Flow Simulation Using Transcranial Doppler Measurements. Frontiers in Physiology, 9, 721. [Link]

  • Le Bihan, D. (2022). Diffusion-Weighted Magnetic Resonance Imaging: Clinical Potential and Applications. Diagnostics, 12(6), 1433. [Link]

  • Kim, H. S., & Kim, J. H. (2017). Quantitative Cerebral Blood Flow Measurements Using MRI. Methods in Molecular Biology, 1537, 187-196. [Link]

  • Fan, A. (2021). Methods to Validate Quantitative Perfusion Measures. ISMRM MR Academy. [Link]

  • Quora. (2022). What are the features of DDBMS?. [Link]

  • Mori, S. (2015). Diffusion-Weighted Magnetic Resonance Imaging: Principles and Implementation in Clinical and Research Settings. Handbook of Clinical Neurology, 124, 3-19. [Link]

  • Liu, Y., et al. (2024). Deep Learning for Perfusion Cerebral Blood Flow (CBF) and Volume (CBV) Predictions and Diagnostics. Journal of Magnetic Resonance Imaging. [Link]

  • Bernaschi, M., et al. (2018). Validation of Patient-Specific Cerebral Blood Flow Simulation Using Transcranial Doppler Measurements. PubMed. [Link]

  • Canon Medical Systems. (n.d.). SVD+ Dynamic Volume CT: Delay insensitive Brain Perfusion Analysis. [Link]

  • Fantini, S., et al. (2016). Cerebral blood flow and autoregulation: Current measurement techniques and prospects for noninvasive optical methods. ResearchGate. [Link]

  • Lozano, A. M., & Lipsman, N. (2013). Deep brain stimulation: current challenges and future directions. Nature Reviews Neurology, 9(3), 158-167. [Link]

  • Gillespie, A. D., et al. (2016). Linked Data in Neuroscience: Applications, Benefits, and Challenges. Neuroinformatics, 14(3), 263-274. [Link]

  • Li, D., et al. (2025). Dynamic diffusion-weighted imaging of intracranial cardiac impulse propagation along arteries to arterioles in the aging brain. Journal of Cerebral Blood Flow & Metabolism. [Link]

  • King's College London. (n.d.). Methods | BRAIN. [Link]

  • So, R. Q., et al. (2016). Neuromodulation for Brain Disorders: Challenges and Opportunities. IEEE Transactions on Biomedical Engineering, 63(7), 1397-1413. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Preparing High-Quality Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stock Solution Integrity in Research

In the realm of drug discovery and biomedical research, the reliability of experimental data is intrinsically linked to the quality of the reagents used. Among the most fundamental of these is the compound stock solution, typically prepared in Dimethyl Sulfoxide (DMSO). DMSO's remarkable ability to dissolve a wide range of both polar and nonpolar compounds makes it an invaluable solvent in the laboratory.[1][2][3][4][5][6] However, the seemingly straightforward process of dissolving a compound in DMSO is fraught with potential pitfalls that can compromise the integrity of downstream assays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling DMSO stock solutions. By understanding the underlying chemical principles and adhering to meticulous protocols, researchers can ensure the consistency, accuracy, and reproducibility of their results. We will delve into the critical aspects of solvent quality, solubility enhancement, stability considerations, and quality control, offering a self-validating system for producing reliable stock solutions.

I. Foundational Knowledge: Understanding DMSO

Dimethyl Sulfoxide is a polar aprotic solvent with a high boiling point (189 °C) and a melting point of 18.5 °C.[2][3][5] Its utility in the lab is underscored by its miscibility with water and a wide range of organic solvents.[3][5] However, a key characteristic that demands careful management is its hygroscopicity – DMSO readily absorbs moisture from the atmosphere.[7][8][9] This absorbed water can significantly impact the solubility of compounds and the stability of the stock solution over time.[7][8][10]

Key Properties of DMSO
PropertyValueSignificance in Stock Preparation
Molecular Formula C₂H₆OS-
Molecular Weight 78.13 g/mol Essential for molarity calculations.
Density ~1.1 g/mL at 20°CImportant for accurate volume and mass conversions.[1][5][11]
Boiling Point 189 °C (372 °F)Low volatility at room temperature reduces evaporation.[3][5]
Melting Point 18.5 °C (65.3 °F)Solidifies at or just below room temperature.[2][3][5]
Hygroscopicity HighReadily absorbs water from the air, which can lead to compound precipitation.[7][8][9]

II. Pre-Protocol Essentials: Materials and Reagent Qualification

The quality of your stock solution is only as good as the materials you start with.

  • DMSO Quality: Always use high-purity, anhydrous (or low water content) DMSO from a reputable supplier.[8][12] For sensitive applications, use sealed, small-volume bottles to minimize water absorption from repeated openings.

  • Compound Purity: Ensure the purity of the compound is known and documented.

  • Labware: Use glass or polypropylene vials for storing DMSO and stock solutions, as DMSO can react with some plastics.[11] All labware should be clean, dry, and sterile if necessary.

Safety First: Handling DMSO

DMSO is an excellent penetration enhancer, meaning it can carry dissolved substances through the skin and into the bloodstream.[12] Therefore, it is crucial to handle DMSO and any dissolved compounds with appropriate personal protective equipment (PPE).

  • Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or neoprene). Standard nitrile gloves may not offer sufficient protection as they can degrade.[12]

  • Eye Protection: Use safety goggles or a face shield.[12][13]

  • Lab Coat: A lab coat is essential to protect from splashes.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.[11][12][14]

III. The Core Protocol: Step-by-Step Preparation of a 10 mM Stock Solution

This protocol provides a standardized workflow for preparing a 10 mM stock solution, a common starting concentration in many research applications.

Step 1: Pre-calculation

Before you begin, calculate the required mass of your compound and the volume of DMSO needed.

Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )

Example for a 1 mL of 10 mM stock of a compound with MW = 450.5 g/mol :

Mass (mg) = 10 mM * 1 mL * 450.5 g/mol / 1000 = 4.505 mg

Step 2: Weighing the Compound
  • Tare a clean, dry vial on an analytical balance.

  • Carefully weigh the calculated amount of the compound directly into the vial. For small quantities, it is often more accurate to add the compound to the vial and then dissolve it to a known volume.[15]

  • Record the exact mass of the compound.

Step 3: Dissolution
  • Add the calculated volume of high-purity DMSO to the vial containing the compound.

  • Cap the vial securely.

  • Mix the solution thoroughly. If the compound does not dissolve readily:

    • Vortexing: Mix the solution on a vortex mixer for 1-2 minutes.

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[16][17]

    • Warming: Gently warm the solution to 37°C.[16][17] This can be particularly effective but should be done with caution, as heat can degrade some compounds.

Step 4: Visual Inspection and Documentation
  • Visually inspect the solution to ensure the compound is completely dissolved and there is no precipitate.[16]

  • Label the vial clearly with the compound name, concentration, date of preparation, and solvent (DMSO).

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization Calculate_Mass 1. Calculate Required Mass Weigh_Compound 2. Weigh Compound Accurately Calculate_Mass->Weigh_Compound Add_DMSO 3. Add Anhydrous DMSO Weigh_Compound->Add_DMSO Mix_Vortex 4. Mix (Vortex) Add_DMSO->Mix_Vortex Check_Solubility 5. Check for Complete Dissolution Mix_Vortex->Check_Solubility Troubleshoot Troubleshoot (Sonicate/Warm) Check_Solubility->Troubleshoot No Visually_Inspect 6. Visually Inspect for Precipitate Check_Solubility->Visually_Inspect Yes Troubleshoot->Mix_Vortex Label_Aliquot 7. Label and Aliquot for Storage Visually_Inspect->Label_Aliquot Store 8. Store at -20°C or -80°C Label_Aliquot->Store

Caption: A typical workflow for preparing DMSO stock solutions.

IV. Storage and Handling: Preserving the Integrity of Your Stock

Proper storage is critical to maintaining the concentration and stability of your DMSO stock solutions.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, aliquot the stock solution into single-use volumes.[7][8][18]

  • Storage Temperature:

    • Short-term (up to 1 month): -20°C is generally acceptable.[18][19]

    • Long-term (up to 6 months or longer): -80°C is recommended for optimal stability.[18][19]

  • Container Sealing: Ensure vials are tightly sealed to prevent water absorption and evaporation.

  • Light Sensitivity: For light-sensitive compounds, use amber vials or wrap clear vials in aluminum foil.[16]

Compound Stability in DMSO

The stability of compounds in DMSO can vary significantly. While many compounds are stable for extended periods, some may degrade. A study monitoring approximately 7200 compounds in 20 mM DMSO solutions at room temperature found that after one year, only 52% of the compounds remained intact.[20] Another study showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for two years at 4°C.[10][21] It is advisable to consult literature for the specific stability of your compound or conduct periodic quality control checks.

V. Quality Control: A Self-Validating System

Implementing routine quality control measures ensures the reliability of your stock solutions.

  • Solubility Confirmation: Always visually inspect for precipitation before each use. If precipitate is observed, attempt to redissolve by warming and vortexing.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques like HPLC-UV or LC-MS.

  • Purity Assessment: Periodically assess the purity of the stock solution to check for degradation products, especially for long-term storage.

VI. Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound will not dissolve - Poor compound solubility- Insufficient mixing- Hygroscopic DMSO- Use sonication and/or gentle warming (37°C).[16][17]- Prepare a more dilute stock solution.[19]- Use fresh, anhydrous DMSO.[8]
Precipitation upon storage or freeze-thaw - Water absorption by DMSO- Compound instability at storage temperature- Aliquot into single-use volumes to minimize freeze-thaw cycles.[7][8][18]- Ensure vials are tightly sealed.- Store at -80°C for better stability.[18][19]
Inconsistent experimental results - Inaccurate initial weighing- Degradation of the compound- Precipitation in the stock solution- Re-prepare the stock solution with careful attention to weighing.- Perform a quality control check (e.g., LC-MS) to assess purity.- Visually inspect the stock for precipitate before use.

VII. Diluting Stock Solutions for Assays

When preparing working solutions for cell-based or other aqueous assays, it is crucial to manage the final DMSO concentration. High concentrations of DMSO can be toxic to cells.

  • Recommended Final DMSO Concentration: Keep the final concentration of DMSO in your assay below 0.5%, with a target of 0.1% or lower to minimize solvent effects.[16][18][19]

  • Stepwise Dilution: To prevent precipitation when diluting the DMSO stock into an aqueous buffer or medium, perform a stepwise or serial dilution.[18][19] Adding the DMSO stock to pre-warmed medium while gently mixing can also help.[17][19]

  • Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of DMSO as your test samples.[19][22]

Dilution Strategy Visualization

G Stock_Solution 10 mM Stock in 100% DMSO Intermediate_Dilution Intermediate Dilution (e.g., 100 µM in Media) Stock_Solution->Intermediate_Dilution 1:100 Dilution Final_Concentration Final Working Concentration (e.g., 1 µM in Media) Final DMSO < 0.1% Intermediate_Dilution->Final_Concentration Serial Dilutions

Caption: A stepwise dilution approach to minimize precipitation.

Conclusion

The preparation of high-quality DMSO stock solutions is a cornerstone of reproducible and reliable research. By understanding the properties of DMSO, adhering to meticulous preparation and storage protocols, and implementing quality control measures, researchers can mitigate the risks of experimental variability and ensure the integrity of their scientific findings. This guide provides the foundational knowledge and practical steps to establish a robust and self-validating system for this critical laboratory task.

References

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University. [Link]

  • NanoTemper. (n.d.). DMSO - Definition and Relevance. NanoTemper Technologies. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Cubework. [Link]

  • Kozikowski, B. A., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 1046-1052. [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Univar Solutions. [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? ResearchGate. [Link]

  • ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. [Link]

  • Gaylord Chemical. (n.d.). Navigating the Safety of DMSO: Best Practices for Handling and Use. Gaylord Chemical. [Link]

  • Lorenz, T. (2011). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 705, 29-40. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Gaylord Chemical. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange. [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

  • Olechno, J., et al. (2013). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. Journal of Laboratory Automation, 18(2), 169-178. [Link]

  • eviQ. (n.d.). Material Safety Data Sheet - Dimethyl Sulfoxide (DMSO). eviQ. [Link]

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments? ResearchGate. [Link]

  • Gaylord Chemical. (2024, July 3). Introducing Dimethyl Sulfoxide (DMSO): A Versatile Chemical Compound. Gaylord Chemical. [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO. Protocol Online. [Link]

  • Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. [Link]

Sources

Application Note: Evaluation of Cell Viability and Cytotoxicity in the Presence of DDMS (20-HETE Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The Target: DDMS and the 20-HETE Axis

In the context of drug development and vascular biology, DDMS (N-methyl-N-dodecyl-12-sulfimide) , often referred to chemically as Dibromo-dodecenyl-methylsulfimide , is a potent and selective inhibitor of 20-Hydroxyeicosatetraenoic acid (20-HETE) synthesis.[1]

20-HETE is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 enzymes (primarily CYP4A and CYP4F subfamilies). It plays a critical role in:

  • Vascular Tone: Inducing potent vasoconstriction.

  • Oncology: Promoting tumor cell proliferation, migration, and angiogenesis.

  • Inflammation: Activating NF-

    
    B and MAPK signaling pathways.
    

Consequently, DDMS is utilized to elucidate the dependence of specific cell lines (e.g., renal carcinoma, endothelial cells) on 20-HETE for survival. A cell viability assay in the presence of DDMS serves two purposes:

  • Efficacy Screening: Determining if blocking 20-HETE synthesis induces apoptosis in cancer models.

  • Toxicology: Assessing off-target cytotoxicity in non-target tissues.

Mechanistic Pathway

The following diagram illustrates the intervention point of DDMS within the arachidonic acid cascade.

G AA Arachidonic Acid CYP CYP4A / CYP4F Enzymes AA->CYP HETE 20-HETE CYP->HETE Response Cell Proliferation Angiogenesis Vasoconstriction HETE->Response DDMS DDMS (Inhibitor) DDMS->CYP Inhibits

Figure 1: Mechanism of Action. DDMS selectively inhibits CYP4A/4F enzymes, preventing the conversion of Arachidonic Acid to the pro-proliferative lipid 20-HETE.

Experimental Design & Considerations

Compound Handling (Critical)

DDMS is a halogenated sulfimide. It is highly lipophilic and sensitive to degradation.

  • Solvent: Dissolve in high-grade DMSO (Dimethyl sulfoxide). Avoid ethanol as solubility may be limited at high concentrations.

  • Storage: Stock solutions (e.g., 10 mM) must be aliquoted and stored at -80°C . Protect from light.[2]

  • Precipitation: When diluting into aqueous culture media, ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity, which can mask the specific effects of DDMS.

Assay Selection: Resazurin vs. MTT

While MTT is traditional, this protocol recommends Resazurin (AlamarBlue) for DDMS assays.

  • Why? DDMS affects mitochondrial enzymes (CYP450s). MTT relies on mitochondrial succinate dehydrogenase. Using a redox indicator like Resazurin that can be reduced by cytosolic diaphorases provides a more robust measure of general metabolic health without potential interference from direct mitochondrial inhibition.

Comprehensive Protocol

Materials Required[4][5]
  • Test Compound: DDMS (Dibromo-dodecenyl-methylsulfimide).[1][2]

  • Cell Lines:

    • Target: Renal adenocarcinoma (e.g., 786-O, A498) or Endothelial cells (HUVEC).

    • Control: Immortalized normal epithelial cells (e.g., HK-2).

  • Reagents: Resazurin Sodium Salt (or commercial AlamarBlue), DMSO, PBS.

  • Equipment: Fluorescence Microplate Reader (Ex 560 nm / Em 590 nm).

Step-by-Step Workflow
Phase 1: Preparation
  • Stock Solution: Prepare a 10 mM stock of DDMS in sterile DMSO. Vortex until completely dissolved.

  • Media Preparation: Prepare complete cell culture media (e.g., DMEM + 10% FBS).

    • Note: Avoid using media with high concentrations of fatty acids or arachidonic acid unless specifically testing substrate competition.

Phase 2: Seeding
  • Harvest cells and determine count using Trypan Blue exclusion.

  • Seed cells in 96-well plates (black-walled for fluorescence).

    • Density: 3,000 - 5,000 cells/well (cell line dependent).

  • Incubate for 24 hours at 37°C / 5% CO

    
     to allow attachment.
    
Phase 3: Treatment (Dose-Response)
  • Prepare serial dilutions of DDMS in culture media.

    • Recommended Range: 0.1

      
      M to 100 
      
      
      
      M (Log scale: 0.1, 0.3, 1, 3, 10, 30, 100).
  • Controls:

    • Vehicle Control: Media + DMSO (matched to highest concentration, e.g., 0.5%).

    • Positive Control:[3][4] Staurosporine (1

      
      M) or Doxorubicin.
      
    • Blank: Media only (no cells).

  • Aspirate old media and add 100

    
    L of treatment media to wells.
    
  • Incubate for 48 to 72 hours . Note: 20-HETE depletion effects often require >48h to manifest as reduced viability.

Phase 4: Quantification (Resazurin Assay)
  • Prepare Resazurin working solution (0.15 mg/mL in PBS).

  • Add 20

    
    L of Resazurin solution directly to each well (final volume 120 
    
    
    
    L).
  • Incubate for 2-4 hours at 37°C.

  • Measure Fluorescence: Excitation 560 nm , Emission 590 nm .

Workflow Diagram

Workflow Seed Seed Cells (96-well plate) Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add DDMS Dilutions (0.1 - 100 µM) Incubate1->Treat Incubate2 Incubate 48-72h (Drug Action) Treat->Incubate2 AddDye Add Resazurin Incubate2->AddDye Read Measure Fluorescence (Ex 560 / Em 590) AddDye->Read

Figure 2: Experimental Workflow.[5][6][7] Standardized protocol for assessing DDMS cytotoxicity using a fluorescence-based viability assay.

Data Analysis & Interpretation

Calculation

Calculate the Relative Viability (%) for each concentration:



Where


 is the fluorescence intensity units (RFU).[7]
Expected Results Table

The following table summarizes typical IC


 ranges observed in literature for DDMS in various contexts.
Cell TypeDescriptionExpected Sensitivity to DDMSApprox. IC

(72h)
786-O Renal Cell CarcinomaHigh (20-HETE dependent)5 - 15

M
A549 Lung AdenocarcinomaModerate 20 - 40

M
HUVEC Endothelial CellsModerate (Anti-angiogenic)10 - 25

M
HK-2 Normal Kidney EpitheliumLow (Resistant)> 50

M

Note: Values are indicative. Actual IC


 depends on seeding density and serum levels.
Troubleshooting Guide
  • Precipitation: If crystals are visible in the wells at high concentrations (

    
    ), the data point is invalid. Improve pre-dilution steps or warm the media.
    
  • High Background: DDMS is hydrophobic and may bind to plastic. Ensure "No Cell" blanks contain the same concentration of DDMS to correct for any auto-fluorescence or plastic binding (though rare with Resazurin).

  • Variable Response: Serum contains arachidonic acid. High serum concentrations (10%+) can sometimes compete with the inhibitor or rescue the cells. If sensitivity is low, try reducing serum to 2-5% during the treatment phase.

References

  • Alonso-Galicia, M., et al. (1997).20-HETE agonists and antagonists in the renal circulation. American Journal of Physiology-Renal Physiology. (Seminal work defining 20-HETE inhibitors).
  • Guo, A. M., et al. (2007).20-HETE promotes survival and proliferation of non-small cell lung cancer cells. (Demonstrates viability assays in A549 cells using 20-HETE inhibitors).
  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. Available at: [Link]

Sources

Measuring the Efficacy of Drug Delivery and Monitoring Systems (DDMS) in Preclinical Cardiac Ischemia Models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in cardiovascular medicine.

Abstract: The therapeutic promise of advanced Drug Delivery and Monitoring Systems (DDMS) in treating myocardial infarction (MI) hinges on rigorous, reproducible, and clinically relevant efficacy testing. This guide provides a comprehensive framework for evaluating DDMS performance in preclinical models of cardiac ischemia. We delve into the rationale behind model selection, present detailed protocols for key efficacy endpoints, and explain the causality behind experimental choices to ensure robust and translatable results.

Introduction: The Challenge and the Opportunity

Myocardial infarction, resulting from prolonged cardiac ischemia, leads to irreversible cardiomyocyte death, adverse ventricular remodeling, and often, heart failure.[1] While reperfusion strategies have improved survival rates, ischemia-reperfusion (I/R) injury itself can paradoxically exacerbate tissue damage through oxidative stress and inflammation.[2][3] Advanced DDMS—such as nanoparticles, hydrogels, and biomimetic carriers—offer a transformative approach to therapy.[4][5] These systems can provide targeted, sustained release of cardioprotective agents, modulate the inflammatory response, and promote regenerative processes like angiogenesis directly at the site of injury, thereby enhancing therapeutic efficacy while minimizing systemic side effects.[5][6][7]

The critical challenge for developers is to accurately quantify the in vivo benefit of these sophisticated systems. This application note serves as a detailed guide to designing and executing efficacy studies, moving beyond simple viability assays to a multi-parametric assessment of functional, structural, and molecular recovery in the ischemic heart.

Section 1: Selecting the Appropriate Cardiac Ischemia Model

The foundation of any efficacy study is the choice of a preclinical model that appropriately recapitulates the human pathophysiology of MI.[8] Models can be broadly categorized into in vitro, ex vivo, and in vivo systems, each with distinct advantages and limitations.

Model TypeExamplesKey AdvantagesKey DisadvantagesBest For
In Vitro Cultured cardiomyocytes (H9C2, primary cells) under hypoxia/reoxygenationHigh-throughput screening, excellent environmental control, mechanistic studies at the cellular level.[9]Lacks systemic context (immune response, hemodynamics), no 3D tissue architecture.Initial screening of DDMS cytotoxicity and cellular uptake.
Ex Vivo Langendorff-perfused isolated heartPreserves 3D heart structure, allows for functional assessment (e.g., LVDP) without systemic confounders.[1][8]Limited viability duration, lacks systemic immune and neurohormonal influences.Assessing direct effects of DDMS on cardiac function and metabolism.
In Vivo Surgical coronary artery ligation (rodents, pigs)Highest physiological relevance, incorporates systemic responses (inflammation, fibrosis), allows for long-term remodeling studies.[1][10][11]Lower throughput, higher cost and complexity, ethical considerations.Definitive preclinical efficacy testing, evaluating long-term functional and structural outcomes.

For comprehensive DDMS efficacy testing, the in vivo permanent or transient coronary artery ligation model in rodents (rats or mice) is the gold standard.[11] It effectively mimics the abrupt vessel occlusion of human MI and the subsequent pathological cascade, including necrosis, inflammation, fibrosis, and ventricular remodeling.[1] Swine models are also excellent due to their anatomical and physiological similarity to humans, particularly their lack of innate collateral vessels.[10]

Section 2: General Experimental Workflow for DDMS Efficacy Testing

A well-designed study follows a logical progression from disease induction to endpoint analysis. The following workflow provides a robust framework for assessing a therapeutic DDMS against a vehicle control.

G cluster_pre Pre-Clinical Phase cluster_op Surgical Phase cluster_post Post-Operative Monitoring & Analysis cluster_endpoints Endpoint Analysis A Animal Acclimatization & Baseline Assessment (e.g., Echocardiography) B Induction of Myocardial Ischemia (e.g., LAD Ligation) A->B Surgical Induction C Administration of DDMS vs. Vehicle (e.g., Intramyocardial, IV) B->C Therapeutic Intervention D Longitudinal Functional Monitoring (e.g., Serial Echocardiography) C->D Recovery & Monitoring E Terminal Procedure: Euthanasia & Heart Harvest D->E At Study Endpoint (e.g., 28 days) F Endpoint Efficacy Analysis E->F G Gross Analysis: Infarct Size (TTC Staining) F->G H Histopathology: Fibrosis, Apoptosis, Angiogenesis F->H I Molecular Analysis: Biomarkers, Western Blot F->I

Caption: Standard workflow for in vivo DDMS efficacy assessment.

Section 3: Key Efficacy Endpoints & Protocols

Evaluating DDMS efficacy requires a multi-faceted approach. The following endpoints provide a comprehensive picture of cardioprotection and cardiac repair.

A. Myocardial Viability and Infarct Size Quantification

This is the most direct measure of a DDMS's ability to salvage ischemic tissue.

Method: 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining.

Scientific Rationale: TTC is a redox indicator that is reduced by mitochondrial dehydrogenase enzymes present in viable, metabolically active cardiomyocytes, forming a deep red formazan precipitate. Necrotic tissue, lacking these enzymes, remains a pale white or tan color.[12][13] This provides a clear macroscopic delineation between the viable myocardium and the infarct area.

Protocol: TTC Staining for Infarct Size

  • Heart Harvest: At the study endpoint, euthanize the animal and rapidly excise the heart. Cannulate the aorta and retrogradely perfuse with cold phosphate-buffered saline (PBS) to flush out blood.[13]

  • Freezing: Pat the heart dry and freeze at -20°C for 1-2 hours to facilitate uniform slicing.[13][14]

  • Sectioning: Place the hardened heart in a heart matrix slicer and cut into uniform 2 mm transverse slices from apex to base.[14][15]

  • Staining: Prepare a 1% TTC solution in PBS (w/v). Immerse the heart slices in the TTC solution and incubate at 37°C for 20-30 minutes in the dark.[12][13]

  • Fixation: Gently transfer the stained slices into 10% neutral buffered formalin for at least 20 minutes to fix the tissue and enhance color contrast.[13]

  • Imaging & Analysis: Photograph both sides of each slice using a high-resolution digital camera with a scale reference. Using image analysis software (e.g., ImageJ), trace the total left ventricular (LV) area and the pale, infarcted area for each slice.

  • Calculation: Calculate the infarct size as a percentage of the total LV area, often corrected for tissue edema.

    Infarct Area (%) = (Total Infarct Area / Total LV Area) x 100

B. Cardiac Function Assessment

Preserving cardiac function is the ultimate clinical goal. Non-invasive echocardiography allows for longitudinal assessment of cardiac performance in the same animal over time.

Method: Transthoracic Echocardiography.

Scientific Rationale: Ultrasound imaging provides real-time visualization of cardiac wall motion and blood flow. By measuring changes in ventricular dimensions between systole and diastole, key indices of global systolic function can be calculated. A successful DDMS therapy should mitigate the decline in these parameters post-MI.[16]

Protocol: Echocardiographic Functional Assessment

  • Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane) to minimize cardiodepressive effects. Monitor heart rate and temperature.

  • Preparation: Shave the chest fur and apply warmed ultrasound gel.

  • Imaging: Using a high-frequency ultrasound system designed for small animals, acquire M-mode and B-mode images from the parasternal short-axis view, typically at the level of the papillary muscles.

  • Measurements:

    • Measure the Left Ventricular Internal Diameter at end-diastole (LVID;d) and end-systole (LVID;s).

    • Measure the LV posterior and anterior wall thickness at diastole and systole.

  • Calculations: The ultrasound system software will typically calculate the following key parameters:

    • Ejection Fraction (EF%): The percentage of blood ejected from the LV with each beat. A primary indicator of contractility.

    • Fractional Shortening (FS%): The percentage change in LV diameter during contraction.

    A significant improvement in EF% and FS% in the DDMS-treated group compared to the vehicle control group at the study endpoint indicates therapeutic efficacy.[16][17]

C. Histological and Molecular Analysis

Histology provides crucial insights into the quality of myocardial healing and the cellular mechanisms influenced by the DDMS.

1. Fibrosis and Scar Formation

Method: Masson's Trichrome Staining.

Scientific Rationale: Following MI, the necrotic area is replaced by a non-contractile collagenous scar.[1] While necessary for structural integrity, excessive fibrosis contributes to ventricular stiffness and dysfunction. Masson's Trichrome stain differentiates collagen (blue) from viable myocardium (red) and nuclei (black), allowing for quantification of scar tissue.[14] An effective DDMS may reduce the overall scar size or modulate its composition.

Protocol: Masson's Trichrome Staining

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded heart sections (5 µm thick) obtained from the mid-ventricular level.

  • Deparaffinization & Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.[15]

  • Staining:

    • Fix in Bouin's solution overnight.[15]

    • Stain nuclei with Weigert's iron hematoxylin.

    • Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Stain collagen with aniline blue.

  • Dehydration & Mounting: Dehydrate slides through graded ethanol, clear in xylene, and coverslip with mounting medium.

  • Analysis: Digitize the slides and use image analysis software to quantify the blue (collagen) area as a percentage of the total LV area.

2. Apoptosis (Programmed Cell Death)

Method: TUNEL Staining or Western Blot for Cleaved Caspase-3.

Scientific Rationale: Apoptosis is a key driver of cell death in the peri-infarct zone (the area surrounding the necrotic core) during I/R injury.[9][18] The Caspase family of proteases are central executioners of the apoptotic program.[19] Measuring apoptosis can reveal if a DDMS exerts its protective effect by inhibiting this cell death pathway.

G Signal Ischemic Insult (e.g., Oxidative Stress) Bax Bax/Bak Activation Signal->Bax Mito Mitochondrial Cytochrome c Release Bax->Mito Casp9 Pro-Caspase-9 -> Caspase-9 Mito->Casp9 Casp3 Pro-Caspase-3 -> Cleaved Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleaves Cellular Substrates

Caption: Simplified intrinsic apoptosis pathway in cardiomyocytes.

Protocol: Western Blot for Cleaved Caspase-3

  • Protein Extraction: Homogenize frozen heart tissue samples (from the infarct border zone) in RIPA lysis buffer with protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody specific for cleaved Caspase-3. Follow with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH). A lower ratio of cleaved Caspase-3 in the DDMS group indicates an anti-apoptotic effect.

3. Angiogenesis (New Blood Vessel Formation)

Method: Immunohistochemistry (IHC) for CD31.

Scientific Rationale: Angiogenesis is a crucial part of the natural healing process post-MI, helping to restore blood flow to the hibernating myocardium in the border zone.[20][21] Some DDMS are designed to deliver pro-angiogenic factors. CD31 (or PECAM-1) is a robust marker for endothelial cells, allowing for the quantification of capillary density.

Protocol: CD31 Staining for Capillary Density

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded heart sections (5 µm thick) from the infarct border zone.

  • Antigen Retrieval: After deparaffinization and rehydration, perform heat-induced epitope retrieval (e.g., in citrate buffer).

  • Staining:

    • Block endogenous peroxidase activity with H₂O₂.

    • Block non-specific binding with normal serum.

    • Incubate with a primary antibody against CD31.

    • Incubate with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.

    • Develop the signal with a chromogen like DAB (which produces a brown stain).

    • Counterstain nuclei with hematoxylin.

  • Analysis: Under a microscope, count the number of CD31-positive capillaries in several high-power fields within the border zone. An increase in capillary density in the DDMS-treated group indicates a pro-angiogenic effect.[22]

D. Systemic Biomarker Analysis

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

Scientific Rationale: Myocardial injury leads to the release of specific proteins into the bloodstream.[23] Cardiac Troponins (cTnI, cTnT) are highly specific and sensitive markers of myocyte necrosis and are the clinical gold standard for diagnosing MI.[24][25][26] Measuring troponin levels in plasma or serum at early time points post-MI can serve as a surrogate marker for the extent of initial injury. A DDMS that limits initial damage should result in a lower peak of circulating troponins.

Protocol: Plasma Troponin I Measurement

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture at the terminal procedure) into EDTA-coated tubes at specified time points (e.g., 6, 24, 48 hours post-MI).

  • Plasma Separation: Centrifuge the blood to separate the plasma and store at -80°C until analysis.

  • ELISA: Use a commercially available, species-specific high-sensitivity Troponin I ELISA kit. Follow the manufacturer's instructions precisely for sample dilution, incubation times, and washing steps.

  • Analysis: Read the plate on a microplate reader and calculate the Troponin I concentrations based on the standard curve. Compare the levels between DDMS-treated and control groups.

Conclusion

The robust evaluation of a DDMS in a cardiac ischemia model is a multi-dimensional task that requires careful planning and execution. A successful efficacy study does not rely on a single endpoint. Instead, it integrates assessments of myocardial salvage (TTC), cardiac function (echocardiography), tissue remodeling (histology), and mechanistic pathways (molecular analysis). By combining these methodologies, researchers can build a compelling, data-driven case for the therapeutic potential of their novel delivery systems, paving the way for successful clinical translation.

References

  • Bar-Am, O., et al. (2009). Histopathology of Early Myocardial Infarcts: A New Approach. PMC. [Link]

  • Dhesi, P. (n.d.). Pathologic assessment of myocardial cell necrosis and apoptosis after ischemia and reperfusion with molecular and morphological markers. Augusta University Research Profiles. [Link]

  • Mohseen, M. M., et al. (2025). A Review on Exploring Myocardial Ischemia and Reperfusion Consequences through IN VITRO and IN VIVO Animal Models for Target. Nanotechnology Perceptions. [Link]

  • Qureshi, A. (2020). Educational Case: Myocardial Infarction: Histopathology and Timing of Changes. Academic Pathology. [Link]

  • Santarpia, G., et al. (2025). Immunohistochemical Assessment of Acute Myocardial Infarction: A Systematic Review. International Journal of Molecular Sciences. [Link]

  • Fracasso, T., et al. (2024). Histological features of MI at different stages, without reperfusion; myofiber waviness (a); interstitial oedema (b); hypereosinophilia and coagulative necrosis of cardiomyocytes (c); heavy granulocyte infiltration with karyorrhexis (d); macrophages and lymphocyte infiltration with early removal of necrotic debris (e); granulation tissue with formation of microvessels (f); fibroblast proliferation and early collagen deposition (g); dense fibrous scar replacing myocyte loss (h). ResearchGate. [Link]

  • Stanley, W. C. (2000). In vivo models of myocardial metabolism during ischemia: application to drug discovery and evaluation. Journal of Pharmacological and Toxicological Methods. [Link]

  • Grover, G. J., & Sleph, P. G. (2000). In vivo models of myocardial ischemia and reperfusion injury: application to drug discovery and evaluation. Journal of Pharmacological and Toxicological Methods. [Link]

  • Shvalev, V. N. (1972). The pathological diagnosis of acute myocardial infarction. IRIS. [Link]

  • Varghese, T., et al. (2023). Immune-related biomarkers in myocardial infarction; diagnostic/prognostic value and therapeutic potential. Journal of Leukocyte Biology. [Link]

  • Wang, Y., et al. (2021). Cardiac functional parameters after ischemia–reperfusion; Recovery of each parameter was expressed as a percentage of baseline values during reperfusion. ResearchGate. [Link]

  • Agati, L. D., & Voci, P. (2002). Assessment of myocardial functional recovery in reperfused AMI: The clinical impact of visual and quantitative analysis in MCE. Italian Heart Journal. [Link]

  • Meoli, D. F., et al. (2004). Noninvasive imaging of myocardial angiogenesis following experimental myocardial infarction. Journal of Clinical Investigation. [Link]

  • Haybar, H., et al. (2016). Histological Quantification of Chronic Myocardial Infarct in Rats. Journal of Visualized Experiments. [Link]

  • Wu, M. C., et al. (2002). Quantitative Analysis of Acute Myocardial Infarct in Rat Hearts with Ischemia-Reperfusion Using a High-Resolution Stationary SPECT System. Journal of Nuclear Medicine. [Link]

  • Chinda, K., et al. (2008). Characterization of the structural and functional changes in the myocardium following focal ischemia-reperfusion injury. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Anonymous. (2022). Which apoptosis and necrosis marker to use for heart tissue?. ResearchGate. [Link]

  • Meoli, D. F., et al. (2004). Noninvasive imaging of myocardial angiogenesis following experimental myocardial infarction. Journal of Clinical Investigation. [Link]

  • Jha, C. K., et al. (2025). Cardiovascular Biomarkers: Tools for Precision Diagnosis and Prognosis. MDPI. [Link]

  • Bennett, J. (2023). Preclinical Models of Myocardial Infarction. News-Medical.net. [Link]

  • Lindsey, M. L., et al. (2018). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Shai, E., et al. (2016). Histological Quantification of Chronic Myocardial Infarct in Rats. Journal of Visualized Experiments. [Link]

  • D’Amario, D., et al. (2012). Biomarkers of apoptosis, inflammation, and cardiac extracellular matrix remodelling in the prognosis of heart failure. Kardiologia Polska. [Link]

  • Anonymous. (2025). Top 5 Cardiac Biomarkers in Myocardial Infarction Labs (With Key MI Lab Values). Liv Hospital. [Link]

  • Falcão, F., et al. (2005). D-dimer for myocardial infarction diagnosis in patients with acute coronary syndrome admitted to a chest pain unit. Arquivos Brasileiros de Cardiologia. [Link]

  • Halek, M., et al. (2025). Markers of apoptosis and cardiac necrosis during the acute phase of catheter ablation using radiofrequency and pulsed-field energy. Expert Opinion on Biological Therapy. [Link]

  • Apple, F. S. (2011). Biomarkers in Acute Myocardial Infarction. Journal of Clinical & Experimental Cardiology. [Link]

  • Anonymous. (2024). Novel fluorescence-based methods to determine infarct and scar size in murine models of reperfused myocardial infarction. bioRxiv. [Link]

  • Muralikrishnan, G., et al. (2022). Three cardiac biomarkers and their efficacy: A review. Journal of Drug Delivery and Therapeutics. [Link]

  • Varga, Z. V., et al. (2015). Guidelines for experimental models of myocardial ischemia and infarction. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Anonymous. (n.d.). Myocardial Infarct in the CD Rat. Charles River Laboratories. [Link]

  • Amirkulov Odiljon ugli, O., et al. (2025). NECROSIS AND APOPTOSIS IN CARDIAC TISSUE: HISTOLOGICAL MANIFESTATIONS AND ANALYSIS. AMERICAN JOURNAL OF APPLIED MEDICAL SCIENCE. [Link]

  • Chinda, K., et al. (2008). Characterization of the structural and functional changes in the myocardium following focal ischemia-reperfusion injury. The Ohio State University. [Link]

  • Hwang, K. C., et al. (2016). Identification of Angiogenesis Rich-Viable Myocardium using RGD Dimer based SPECT after Myocardial Infarction. Scientific Reports. [Link]

  • Keikha, M., et al. (2016). Diagnostic Value of D-Dimer in Acute Myocardial Infarction Among Patients With Suspected Acute Coronary Syndrome. Journal of Clinical and Diagnostic Research. [Link]

  • Patel, K. V., et al. (2024). Severity of diastolic dysfunction predicts myocardial infarction. BMC Cardiovascular Disorders. [Link]

  • Chen, Y., et al. (2023). Immune cell membrane-coated nanoparticles for targeted myocardial ischemia/reperfusion injury therapy. The Innovation. [Link]

  • Davidson, S. M., et al. (2025). Cardiac Ischaemia–Reperfusion Injury: Pathophysiology, Therapeutic Targets and Future Interventions. International Journal of Molecular Sciences. [Link]

  • Wu, Y., et al. (2024). Advances in Nanoparticles in the Prevention and Treatment of Myocardial Infarction. Pharmaceutics. [Link]

  • Zhang, X., et al. (2022). DTMS monitoring and intervening myocardial infarction (MI) a Scheme.... ResearchGate. [Link]

  • Banfi, A., et al. (2012). Myocardial angiogenesis. (A) Immunofluorescence staining for.... ResearchGate. [Link]

  • Annex, B. H., & Simons, M. (2005). State-of-the-Art Methods for Evaluation of Angiogenesis and Tissue Vascularization: A Scientific Statement From the American Heart Association. Circulation. [Link]

  • Zhao, Y., et al. (2017). Protective effects on myocardial infarction model: delivery of schisandrin B using matrix metalloproteinase-sensitive peptide-modified, PEGylated lipid nanoparticles. International Journal of Nanomedicine. [Link]

  • Barani, B., et al. (2020). Nanoparticle-Mediated Drug Delivery for Treatment of Ischemic Heart Disease. Frontiers in Cardiovascular Medicine. [Link]

  • Al-Darraji, A., et al. (2021). The role of anti-inflammatory drugs and nanoparticle-based drug delivery models in the management of ischemia-induced heart failure. Expert Opinion on Drug Delivery. [Link]

  • Wang, Y., et al. (2021). A non-invasive nanoparticles for multimodal imaging of ischemic myocardium in rats. Journal of Nanobiotechnology. [Link]

  • Goyal, A. (2023). Acute Myocardial Infarction (MI). MSD Manual Professional Edition. [Link]

  • Li, S., et al. (2024). Multiple delivery strategies of nanocarriers for myocardial ischemia-reperfusion injury. Journal of Materials Chemistry B. [Link]

  • Zhang, Y., et al. (2025). Inflammatory Cell-Targeted Delivery Systems for Myocardial Infarction Treatment. Pharmaceutics. [Link]

Sources

Application Note: Mechanistic Dissection of Renovascular Hypertension Using DDMS

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Senior Research Scientists, Pharmacologists, and Drug Development Leads.[1]

Executive Summary & Scientific Rationale

Renovascular hypertension (RVH) is driven by a complex interplay between the Renin-Angiotensin-Aldosterone System (RAAS) and arachidonic acid (AA) metabolism.[1] While Angiotensin II (Ang II) is the primary driver, its pressor effects are significantly amplified by 20-Hydroxyeicosatetraenoic acid (20-HETE) , a potent vasoconstrictor metabolite produced by Cytochrome P450 4A (CYP4A) enzymes.[1]

DDMS (Dibromo-dodecenyl-methylsulfimide) is a mechanism-based, irreversible inhibitor of CYP4A sequences.[1] It serves as a critical chemical probe to decouple the contribution of 20-HETE from Ang II-mediated hypertension. Unlike general P450 inhibitors, DDMS exhibits high selectivity for the CYP4A subfamily (specifically CYP4A2 in rats and CYP4A11/22 in humans), making it the gold standard for interrogating the CYP4A-20-HETE axis.[1]

This guide details the protocol for utilizing DDMS to study RVH, focusing on the 2K1C (Two-Kidney, One-Clip) rat model. It addresses the specific challenges of DDMS solubility, pharmacokinetic stability, and the physiological dichotomy of 20-HETE in renal vs. vascular tissues.

Mechanistic Grounding: The CYP4A/20-HETE Axis

To effectively use DDMS, one must understand the dual functionality of its target, 20-HETE.[1]

  • Vascular Compartment (Pro-Hypertensive): In smooth muscle cells (VSMC), 20-HETE inhibits the large-conductance

    
    -activated 
    
    
    
    (
    
    
    ) channels, leading to membrane depolarization,
    
    
    influx, and vasoconstriction.[1] It also activates the Rho-kinase pathway, sustaining sensitization.[1]
  • Renal Compartment (Anti-Hypertensive): In the proximal tubule and thick ascending limb, 20-HETE inhibits

    
    -
    
    
    
    -ATPase and NKCC2 transporters, promoting natriuresis.[1]

Crucial Consideration: In Ang II-dependent models (like 2K1C), vascular CYP4A expression is upregulated.[1] Systemic administration of DDMS primarily targets this vascular overexpression, resulting in a net antihypertensive effect.[1]

DOT Visualization: The DDMS Intervention Pathway

G AA Arachidonic Acid CYP4A CYP4A Enzymes (CYP4A11/CYP4A2) AA->CYP4A ω-hydroxylation HETE 20-HETE CYP4A->HETE Synthesis DDMS DDMS (Inhibitor) DDMS->CYP4A Irreversible Inhibition Vasc_Receptor Vascular Smooth Muscle HETE->Vasc_Receptor Renal_Tubule Renal Tubule Cells HETE->Renal_Tubule Physiological Baseline BKCa Inhibition of BKCa Channels Vasc_Receptor->BKCa Constriction Vasoconstriction (Increased BP) BKCa->Constriction Na_Transport Inhibition of Na+ Transport (NKCC2 / Na-K-ATPase) Renal_Tubule->Na_Transport Natriuresis Natriuresis (Decreased BP) Na_Transport->Natriuresis

Caption: DDMS blocks CYP4A-mediated conversion of Arachidonic Acid to 20-HETE, preventing vascular constriction.[1]

Experimental Protocol: DDMS in 2K1C Rats

A. Compound Preparation (Critical Step)

DDMS is highly lipophilic and practically insoluble in water.[1] Improper solubilization is the #1 cause of experimental failure.

Formulation for Chronic Infusion (Osmotic Pump):

  • Vehicle: 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) is superior to DMSO for chronic use to avoid vehicle-induced vascular irritation.[1]
  • Preparation Steps:

    • Weigh DDMS powder.[1]

    • Dissolve DDMS in a minimal volume of 100% Ethanol (approx. 5% of final volume) to create a primary stock.

    • Slowly add this stock to a pre-warmed (37°C) 20% HP

      
      CD solution while vortexing vigorously.
      
    • Sonicate at 37°C for 30 minutes until the solution is clear.

    • Filter sterilize (0.22 µm) before loading into pumps.[1]

B. Surgical Model: 2K1C (Two-Kidney, One-Clip)[1]
  • Anesthesia: Isoflurane (2-3% in

    
    ).[1]
    
  • Procedure:

    • Expose the left kidney via flank incision.

    • Isolate the renal artery.

    • Place a silver clip (internal diameter 0.20–0.25 mm) on the renal artery.

    • Leave the contralateral (right) kidney undisturbed.

  • Hypertension Development: Allow 3–4 weeks for hypertension to establish (MAP > 150 mmHg).

C. DDMS Administration Protocol

Once hypertension is confirmed via tail-cuff or telemetry:

ParameterAcute ProtocolChronic Protocol
Route Intravenous (Jugular Vein)Subcutaneous (Osmotic Minipump)
Dose 10 mg/kg (Bolus)5–10 mg/kg/day
Duration 2–4 Hours7–14 Days
Endpoint Immediate MAP dropVascular remodeling, Endothelial function
Vehicle 5% Ethanol / 95% Saline20% HP

CD (Cyclodextrin)

Note: For acute studies, DDMS must be injected slowly (over 2 mins) to prevent precipitation in the blood or acute respiratory distress.[1]

Validation & Data Analysis

A. Verifying Target Engagement (20-HETE Quantitation)

You cannot rely solely on BP changes.[1] You must prove CYP4A inhibition.[1]

  • Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[1]

  • Sample: Renal microsomes or plasma.[1]

  • Protocol:

    • Homogenize renal cortex in PBS.[1]

    • Incubate with NADPH (1 mM) and Arachidonic Acid (20 µM) for 15 mins at 37°C.

    • Stop reaction with acidified ethyl acetate.[1]

    • Extract lipids, dry under nitrogen, and reconstitute.[1]

    • Target Metric: >80% reduction in 20-HETE formation rate compared to vehicle-treated controls.

B. Expected Hemodynamic Results

In the 2K1C model, Ang II levels are high.[1]

  • Vehicle Group: Sustained MAP ~160-180 mmHg.[1]

  • DDMS Group: Significant reduction in MAP (typically -20 to -40 mmHg).[1]

  • Interpretation: The drop in BP confirms that a portion of the Ang II-induced hypertension is mediated through the release of 20-HETE in the vasculature.

C. Troubleshooting Guide
IssueProbable CauseSolution
Precipitate in Pump DDMS concentration too high for vehicleDo not exceed 10 mg/mL in HP

CD. Warm solution before loading.[1]
No BP Reduction Wrong Model or Compensatory MechanismDDMS works best in high-Renin models (2K1C, SHR).[1] It may fail in low-renin/salt-sensitive models (Dahl S) where renal 20-HETE is already low.[1]
Respiratory Distress IV injection too fastInfuse bolus over 2–5 minutes.[1]

References

  • Lasker, J. M., et al. (2000).[1] "Formation of 20-hydroxyeicosatetraenoic acid, a vasoactive and natriuretic eicosanoid, in human kidney.[1] Role of CYP4F2 and CYP4A11."[2][3] The Journal of Biological Chemistry. Link

  • Alonso-Galicia, M., et al. (1997).[1] "Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide." Hypertension.[1][4][5][6][7][8][9][10][11] Link

  • Wang, M. H., et al. (1999).[1] "Inhibitors of cytochrome P450 4A fatty acid omega-hydroxylase: therapeutic potential for hypertension."[1][12] Current Pharmaceutical Design. Link

  • Roman, R. J. (2002).[1] "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews. Link

  • Miyata, N., et al. (2001).[1] "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme."[1][2] British Journal of Pharmacology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DDMS/DDM Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting DDMS precipitation in aqueous buffer Content type: Technical Support Center (Q&A / Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.[1]

Status: Active Last Updated: 2026-05-21 Department: Membrane Protein & Formulation Chemistry

Urgent Disambiguation & Safety Warning

Before proceeding, we must clarify the acronym "DDMS" to ensure laboratory safety and accurate troubleshooting.

  • Scenario A: You are using n-Dodecyl-β-D-maltoside (DDM/DDMs).

    • Context: Membrane protein solubilization or stabilization.[2]

    • Status:Proceed to Section 2. This guide focuses on this standard surfactant.

  • Scenario B: You are using Dimethyldichlorosilane (DDMS/DMDCS).

    • Context: Silanizing glassware or columns.

    • CRITICAL WARNING:STOP IMMEDIATELY. Dimethyldichlorosilane reacts violently with water to release Hydrogen Chloride (HCl) gas and forms a white, polymeric silicone precipitate. It is not compatible with aqueous buffers. If you have added this to an aqueous protein solution, the sample is likely irretrievable due to acid denaturation and silicone polymerization.

  • Scenario C: You are using Dodecyl Methyl Sulfoxide.

    • Context: A less common non-ionic surfactant.

    • Advice: While rare, this surfactant behaves similarly to DDAO. Precipitation is often temperature-dependent (Krafft point issues). Refer to the "Phase Separation" section below.

Diagnostic Workflow (Interactive)

Use this logic flow to identify the root cause of your precipitation.

DDM_Troubleshooting Start Start: Observation PrecipType What does the precipitate look like? Start->PrecipType WhiteFlakes White Crystalline Flakes (Immediate) PrecipType->WhiteFlakes Crystals CloudyHaze Cloudy/Milky Emulsion (Time-Dependent) PrecipType->CloudyHaze Oily/Milky Gel Viscous Gel/Phase Sep (Cold Storage) PrecipType->Gel Viscous CheckPurity Check Reagent Grade: Is it Anagrade/Ultrapure? WhiteFlakes->CheckPurity CheckPH Check Buffer pH: Is pH < 5.5? CloudyHaze->CheckPH CheckConc Check Concentration: Is [DDM] > 10%? Gel->CheckConc CheckCHS Are you using CHS? CheckPurity->CheckCHS Yes AlphaIssue Diagnosis: Alpha-Isomer Impurity (Insoluble) CheckPurity->AlphaIssue No (Technical Grade) CheckPH->CheckCHS No (> 6.0) Hydrolysis Diagnosis: Acid Hydrolysis (Dodecanol Formation) CheckPH->Hydrolysis Yes (< 5.5) CHSCrash Diagnosis: CHS Protonation or Salt Out CheckCHS->CHSCrash Yes (CHS present) LiquidCrystal Diagnosis: Liquid Crystal Phase (Reversible) CheckConc->LiquidCrystal Yes

Figure 1: Decision tree for diagnosing DDM/surfactant precipitation events.

Troubleshooting Guide: Common Failure Modes
Issue 1: The "White Dust" (Alpha-Isomer Contamination)

Symptom: You dissolve DDM powder in water/buffer, and fine white crystals persist regardless of vortexing or heating. Mechanism: DDM is synthesized as a mixture of


 and 

anomers.
  • 
    -DDM:  Highly soluble (>20% w/v).
    
  • 
    -DDM:  Very poor solubility.
    Lower-cost "Technical Grade" DDM often contains trace 
    
    
    
    -anomers. These do not dissolve and can nucleate further precipitation of your protein.

Solution:

  • Filter: Pass the buffer through a 0.22

    
    m filter. The 
    
    
    
    -DDM will pass through; the
    
    
    -DDM crystals will be removed.
  • Upgrade: Switch to "Anagrade" or >99% purity DDM for future preps.

  • Verification: Check the optical rotation. Pure

    
    -DDM has a specific rotation 
    
    
    
    of approx +48°. Significant deviation implies contamination [1].
Issue 2: The "Oily Cloud" (Acid Hydrolysis)

Symptom: The sample was clear initially but turned cloudy/milky after days of storage or during an acidic elution step (e.g., Glycine pH 2.5). Mechanism: The glycosidic bond in DDM is labile at acidic pH.


Dodecanol  is a water-insoluble fatty alcohol that forms a turbid emulsion (the "cloud"). This destroys the micelle and precipitates the protein.

Data: DDM Stability vs. pH | pH Condition | Stability Half-Life (


) | Observation |
| :--- | :--- | :--- |
| pH 7.0 - 8.0 | > 3 Months | Stable |
| pH 5.0 | ~ 1-2 Weeks | Slow turbidity |
| pH 3.0 | < 24 Hours | Rapid precipitation |

Solution:

  • Avoid Acid: Never expose DDM to pH < 5.0 for extended periods.

  • Rescue: None. Once Dodecanol forms, the detergent is degraded. You must repurify.

  • Alternative: If low pH is required, switch to DDM-NG (Maltose Neopentyl Glycol) or LMNG , which rely on ether linkages rather than hydrolyzable glycosidic bonds [2].

Issue 3: The "Salt Crash" (CHS Precipitation)

Symptom: You are using a DDM/CHS (Cholesteryl Hemisuccinate) mixture. Precipitation occurs upon adding salt (NaCl > 300mM) or lowering pH below 6.0. Mechanism: CHS is a weak acid with a carboxyl group.

  • pH Sensitivity: Below pH 5.5-6.0, CHS becomes protonated (uncharged) and insoluble in water, falling out of the mixed micelle.

  • Ionic Strength: High salt screens the charge repulsion of CHS, leading to aggregation.

Solution:

  • Protocol Adjustment: Always dissolve CHS into the concentrated DDM before adding the buffer.

  • pH Control: Maintain pH > 6.0 for DDM/CHS mixtures.

  • Ratio: Do not exceed a 10:1 (DDM:CHS) molar ratio. Excess CHS will not integrate into micelles and will precipitate.

Issue 4: The "Cold Gel" (Liquid Crystal Phase)

Symptom: A high-concentration stock (10-20%) stored at 4°C turns into a solid gel or viscous sludge but clears upon warming. Mechanism: DDM has a complex phase diagram. At high concentrations and low temperatures, it transitions from spherical micelles to a lamellar liquid crystal phase or cylindrical micelles, which appear as a gel.

Solution:

  • Warm it up: Simply warm the tube in your hand or a 25°C water bath. It is fully reversible.

  • Storage: Store 10% DDM stocks at room temperature. They are stable if sterile-filtered (to prevent microbial growth).

Rescue Protocol: The "Spin & Swap"

If your protein sample has precipitated due to DDM issues (not denaturation), try this rescue attempt:

  • Centrifuge: Spin at high speed (10,000 x g) to pellet the precipitate.

  • Supernatant Check: If the protein is in the pellet, discard the supernatant (which likely contains the hydrolyzed dodecanol or incompatible buffer).

  • Solubilization Trial:

    • Prepare a fresh buffer with 1% DDM (Anagrade) + 200mM Arginine (stabilizer).

    • Gently resuspend the pellet.

    • Incubate at 4°C for 1 hour with gentle rotation.

  • Re-Spin: Centrifuge again. If the supernatant is clear and contains protein (check A280), you have successfully re-solubilized.

Frequently Asked Questions (FAQ)

Q: Can I use DDM with Borate buffers? A: Caution is advised. Borate forms complexes with cis-diols (like the glucose rings in Maltoside). This can alter the CMC (Critical Micelle Concentration) and viscosity of the solution, potentially leading to precipitation or phase separation [3]. Use Tris, HEPES, or Phosphate instead.

Q: My "DDMS" is actually Dodecyl Methyl Sulfoxide. How is it different? A: Dodecyl Methyl Sulfoxide is a non-ionic surfactant with a smaller headgroup than DDM. It is more sensitive to "salting out" effects. If precipitation occurs, try reducing ionic strength or switching to DDM, which has a larger, more soluble maltose headgroup.

Q: What is the CMC of DDM in my buffer? A:

  • Water: ~0.17 mM (0.0087% w/v).

  • 150mM NaCl: ~0.12 mM (CMC decreases slightly with salt).

  • Working Concentration: Usually used at 2-3x CMC (approx 0.03%) for maintenance, or 1% for solubilization.

References
  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating crystallization of membrane proteins. Nature Methods, 7(12), 1003–1008. Retrieved from [Link]

  • Strop, P., & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to the study of membrane proteins. Protein Science, 14(8), 2207–2211. Retrieved from [Link]

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Retrieved from [Link]

Sources

Technical Support Center: Optimizing DDMS Formulations for Chronic In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for optimizing the dosage of Dimethyldioctadecylammonium Salt (DDMS)-based formulations for chronic in vivo studies. As a cationic lipid, DDMS is a powerful component of lipid nanoparticle (LNP) systems for delivering nucleic acids and other therapeutic payloads.[1][2][3] However, its positive charge, essential for encapsulating anionic cargo like mRNA, can also lead to dose-limiting toxicities.[4][5]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during long-term animal studies. We will move beyond simple protocols to explain the underlying principles, ensuring your experimental design is robust, reproducible, and ethically sound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of DDMS in chronic dosing paradigms.

Q1: What is DDMS, and why is its dosage critical in chronic studies?

A1: DDMS, typically Dimethyldioctadecylammonium Bromide (DDAB) or Chloride (DODMAC), is a cationic lipid.[2][5] Its primary role in a drug delivery system, such as an LNP, is to electrostatically interact with and encapsulate negatively charged payloads like mRNA or siRNA.[4][6] This forms the core of the nanoparticle.

Dosage optimization is critical for chronic studies for two main reasons:

  • Cumulative Toxicity: Unlike acute studies, chronic administration involves repeated dosing, which can lead to the accumulation of the lipid or its metabolites in tissues, potentially causing unforeseen toxic effects over time.[7] Cationic lipids can disrupt cell membranes and induce inflammatory responses, which may be exacerbated with each dose.[5][8]

  • Therapeutic Window: The goal of a chronic study is often to maintain a steady therapeutic effect. This requires finding a dosage that is consistently effective without crossing the threshold into toxicity over the entire study duration. This "therapeutic window" can be narrow for potent delivery systems.

Q2: What are the initial signs of DDMS-related toxicity I should monitor for in my animals?

A2: Toxicity can manifest through both physical and biochemical signs. Close monitoring is essential.

  • Clinical Observations: The most immediate indicators include changes in animal behavior and appearance. Look for weight loss, ruffled fur, lethargy, reduced food and water intake, or signs of irritation at the injection site (if applicable).

  • Hematological & Biochemical Markers: Blood analysis can provide early warnings. Key markers to monitor include:

    • Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver stress, a common target for nanoparticle accumulation.

    • Kidney Function: Blood urea nitrogen (BUN) and creatinine levels can indicate renal toxicity.

    • Inflammatory Markers: Complete blood counts (CBC) with differentials can reveal changes in immune cell populations (e.g., neutrophilia), and cytokine panels (e.g., IL-6, TNF-α) can detect systemic inflammation.

Q3: How does the N:P ratio impact the formulation, and what's a good starting point?

A3: The N:P ratio is the molar ratio of the nitrogen atoms in the cationic lipid (like DDMS) to the phosphate groups in the nucleic acid cargo.[6] This ratio governs the charge balance of the formulation and is a critical parameter for both efficacy and safety.

  • Impact on Efficacy: A higher N:P ratio (typically >1) ensures a net positive charge, which is necessary for efficient encapsulation of the nucleic acid and for the nanoparticle's interaction with the negatively charged cell membrane to facilitate uptake.

  • Impact on Toxicity: Excess positive charge can lead to increased toxicity. Highly cationic particles can cause red blood cell aggregation (hemolysis) and can interact non-specifically with proteins and other biomolecules, leading to rapid clearance and potential immunogenicity.

A common starting point for LNP formulations is an N:P ratio of around 6:1.[6] However, this must be empirically optimized for your specific DDMS lipid, payload, and cell type or in vivo model.

Part 2: Troubleshooting Guide for Chronic Dosing

This section provides solutions to specific problems you may encounter during your long-term experiments.

Q: My animals are showing significant weight loss and lethargy after the third weekly dose. What are my next steps?

A: This is a clear sign of cumulative toxicity, and immediate action is required.

Potential Cause: The current dose of your DDMS formulation is above the maximum tolerated dose (MTD) for a chronic regimen. The initial doses may have been tolerated, but repeated administration has led to organ damage or systemic inflammation that the animal cannot recover from between doses.

Troubleshooting Steps:

  • Pause Dosing: Immediately stop dosing the affected cohort to prevent further harm. Continue to monitor the animals for recovery.

  • Conduct Interim Analysis: If possible, sacrifice a subset of the affected animals for immediate analysis. Perform histopathology on key organs (liver, spleen, kidneys, lungs) and measure serum biomarkers (ALT, AST, BUN, cytokines) to identify the specific site and nature of the toxicity.

  • Dose Reduction: The most straightforward solution is to lower the dose. Based on the severity of the findings, a reduction of 25-50% in subsequent cohorts is a reasonable starting point.

  • Reformulation: Consider if the formulation itself can be improved.

    • Lower the N:P Ratio: If your N:P ratio is high (e.g., >10:1), reducing it can decrease the overall positive charge and mitigate toxicity.

    • Add Shielding Lipids: Incorporating PEG-lipids can create a hydrophilic shield on the nanoparticle surface. This "stealth" effect reduces non-specific interactions with proteins and immune cells, which can lower toxicity and increase circulation time.[4]

Q: The therapeutic efficacy of my DDMS-delivered siRNA is decreasing over time. Why is this happening?

A: A decline in efficacy during a chronic study can be due to pharmacological, physiological, or formulation-related factors.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Immunogenicity The animal's immune system may be developing antibodies against the LNP or its payload. This can lead to rapid clearance of subsequent doses before they reach the target tissue.Test for Anti-PEG or Anti-LNP Antibodies: Collect serum and perform an ELISA. If positive, consider modifying the LNP surface or switching to a less immunogenic lipid.
Formulation Instability If using a stock formulation for the entire study, it may be degrading over time. Aggregation or leakage of the payload can drastically reduce the effective dose.Protocol: Verify Formulation Stability. Prepare fresh batches of the formulation periodically. Store aliquots at -80°C and test a new aliquot for each dosing cycle. Regularly re-characterize particle size, polydispersity index (PDI), and encapsulation efficiency.
Target Upregulation The biological system might be compensating for the therapeutic effect. For example, if you are knocking down a specific protein, the cell may upregulate the gene's transcription to counteract the effect.Analyze Target Tissue: At different time points in the study, measure both the mRNA and protein levels of your target. This can help you understand the dynamic biological response to your therapy.

Part 3: Key Protocols & Methodologies

Protocol 1: Pilot Dose-Finding Study for a Chronic Regimen

This protocol is designed to establish the Maximum Tolerated Dose (MTD) for repeated administration, which is often lower than the MTD for a single dose.

Objective: To determine the highest dose of a DDMS-based formulation that can be administered repeatedly (e.g., weekly) for a defined period (e.g., 4 weeks) without inducing significant toxicity.

Methodology:

  • Animal Model: Use the same species, strain, and sex of animals as planned for the main chronic study (e.g., 6-8 week old C57BL/6 mice).

  • Group Allocation:

    • Group 1: Vehicle control (e.g., PBS or the formulation buffer). (n=5)

    • Group 2: Low Dose (e.g., 0.1 mg/kg payload). (n=5)

    • Group 3: Mid Dose (e.g., 0.5 mg/kg payload). (n=5)

    • Group 4: High Dose (e.g., 2.0 mg/kg payload). (n=5) (Dose selection should be informed by literature or acute toxicity data, with the high dose expected to produce some mild, observable toxicity).

  • Administration: Administer the formulation via the intended clinical route (e.g., intravenous injection) once per week for 4 weeks.

  • Monitoring:

    • Daily: Observe animals for clinical signs of distress (lethargy, ruffled fur, etc.).

    • Twice Weekly: Record the body weight of each animal. A sustained weight loss of >15% is a common humane endpoint.

  • Terminal Analysis (at Day 28):

    • Collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis (liver and kidney function).

    • Harvest key organs (liver, spleen, kidneys, lungs, heart) and fix them in 10% neutral buffered formalin for histopathological examination.

  • MTD Determination: The chronic MTD is defined as the highest dose that does not result in significant weight loss, adverse clinical signs, irreversible changes in blood parameters, or significant histopathological findings. This dose will be the high dose for your main efficacy study.

Part 4: Visualized Workflows and Concepts

To effectively optimize DDMS dosage, a logical workflow is essential. The following diagram outlines the decision-making process.

DoseOptimizationWorkflow cluster_0 Pre-Clinical Phase cluster_1 Chronic Efficacy Study Phase cluster_2 Troubleshooting Loop Start Define Therapeutic Goal & Model AcuteTox Single-Dose Acute Toxicity Study Start->AcuteTox Inform starting doses PilotChronic Protocol 1: Pilot Chronic Dose-Finding Study (4 weeks) AcuteTox->PilotChronic MTD Establish Chronic MTD PilotChronic->MTD MainStudy Initiate Main Chronic Study (e.g., 3-6 months) (Vehicle, Low, Mid, High Dose) MTD->MainStudy Set high dose at MTD Monitor Monitor: Body Weight, Clinical Signs, Biomarkers MainStudy->Monitor Tox_Check Toxicity Observed? Monitor->Tox_Check Efficacy_Check Efficacy Achieved? Tox_Check->Efficacy_Check No DoseAdjust Adjust Dose or Schedule Tox_Check->DoseAdjust Yes Success Successful Outcome: Proceed to IND-enabling Studies Efficacy_Check->Success Yes Reformulate Reformulate: Adjust N:P Ratio, Add PEG-Lipid Efficacy_Check->Reformulate No Reformulate->PilotChronic Re-evaluate MTD DoseAdjust->MainStudy In new cohort

Caption: Decision workflow for optimizing DDMS dosage in chronic studies.

The interaction of a DDMS-based LNP with a target cell is a balance between productive uptake and potential cytotoxicity.

LNP_Cell_Interaction cluster_pathways Cellular Fate LNP DDMS-based LNP (Net Positive Charge) Cell Target Cell Membrane (Net Negative Charge) LNP->Cell Electrostatic Interaction Endocytosis Productive Uptake: Endocytosis Cell->Endocytosis Toxicity Off-Target Effect: Membrane Disruption Cell->Toxicity High Cationic Charge Density Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Payload Payload Release (Therapeutic Effect) Escape->Payload Inflammation Inflammation & Cell Death Toxicity->Inflammation

Caption: Cellular pathways for DDMS-based lipid nanoparticles.

References

  • Non-Viral In Vivo Transfection - Cationic Lipids For LNP Formulation - Advancing RNA | Polyplus. [Link]

  • Bioaccumulation and toxicity of a cationic surfactant (DODMAC) in sediment dwelling freshwater invertebrates - PubMed. [Link]

  • A lipid nanoparticle platform for mRNA delivery through repurposing of cationic amphiphilic drugs - Houston Methodist Scholars. [Link]

  • Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC. [Link]

  • Development and optimisation of cationic lipid nanoparticles for mRNA delivery - bioRxiv. [Link]

  • Dimethyldioctadecylammonium bromide | C38H80BrN | CID 77293 - PubChem. [Link]

  • ICSC 1296 - DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE. [Link]

  • Toxicity studies: Chronic for nonclinical research | Charles River. [Link]

  • A Review on Long Term Chronic Toxicity Study. [Link]

  • Regulatory Toxicology Studies - Pacific BioLabs. [Link]

Sources

Technical Support Center: 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (DDMS), a potent and irreversible inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity and success of your experiments.

I. Understanding the Core Mechanism of DDMS

DDMS is a mechanism-based inhibitor that selectively targets the ω-hydroxylase activity of Cytochrome P450 (CYP) enzymes, primarily the CYP4A and CYP4F families, which are responsible for converting arachidonic acid (AA) into the vasoactive lipid mediator, 20-HETE. By irreversibly binding to the enzyme, DDMS prevents the formation of 20-HETE, a molecule implicated in the regulation of vascular tone, renal function, and hypertension. Understanding this primary mechanism is crucial for interpreting experimental results and anticipating potential off-target effects.

II. Troubleshooting Guide: Mitigating Off-Target Effects & Confounding Variables

While DDMS is a valuable tool, its use requires careful consideration of potential off-target effects and experimental variables. This section addresses common issues in a question-and-answer format.

Question 1: I'm observing unexpected cellular toxicity or apoptosis at my working concentration of DDMS. What could be the cause?

Answer:

Unexpected cytotoxicity is a common concern and can stem from several factors, from the compound itself to the experimental setup.

Causality & Troubleshooting Steps:

  • Concentration-Dependent Off-Target Effects: While DDMS is selective, high concentrations can inhibit other CYP enzymes or cellular processes. The primary known off-target activity is the inhibition of CYP-mediated epoxidation of arachidonic acid to epoxyeicosatrienoic acids (EETs), although this occurs at significantly higher concentrations than those needed for 20-HETE inhibition.

  • Solvent Toxicity: DDMS is typically dissolved in solvents like DMSO or ethanol. High final concentrations of these solvents in your cell culture media can be cytotoxic.

  • Lack of Specific Cytotoxicity Data: It is important to note that comprehensive cytotoxicity data (e.g., IC50 values from MTT or LDH assays) for DDMS across various cell lines is not extensively published in peer-reviewed literature. Therefore, the "optimal" concentration may not be known for your specific cell type.

Workflow for Determining Optimal Concentration:

Below is a recommended workflow to establish a dose-response curve and identify the optimal, non-toxic concentration of DDMS for your specific cell line.

G cluster_0 Phase 1: Dose-Response & Cytotoxicity cluster_1 Phase 2: On-Target Activity Validation A Prepare DDMS Serial Dilutions (e.g., 0.1 µM to 100 µM) B Treat Cells for 24-48h (Include Vehicle Control) A->B C Perform Cell Viability Assay (e.g., MTT, LDH, or Live/Dead Stain) B->C D Determine CC50 (Concentration causing 50% cytotoxicity) C->D E Select Concentrations ≤ 1/10th of CC50 (e.g., if CC50 = 50 µM, use ≤ 5 µM) D->E Inform Concentration Selection F Treat Cells and Measure 20-HETE Levels (LC-MS/MS is the gold standard) E->F G Determine IC50 (Concentration causing 50% inhibition of 20-HETE) F->G H Optimal Working Concentration: Maximal 20-HETE inhibition with minimal cytotoxicity G->H

Caption: Workflow for establishing an optimal DDMS concentration.

Question 2: My results are inconsistent, or I'm not seeing the expected effect on vascular tone or cell signaling. How can I validate that DDMS is working as intended?

Answer:

Inconsistent results often point to issues with inhibitor activity, experimental controls, or downstream assay sensitivity.

Causality & Troubleshooting Steps:

  • Irreversible Inhibition & Pre-incubation: DDMS is a mechanism-based (suicide) inhibitor, meaning it requires enzymatic processing by the target CYP4A/4F enzyme to be converted into its active inhibitory form. This process takes time. Simply co-incubating DDMS with your cells or tissue at the time of the experiment may not be sufficient for complete inhibition.

  • Verification of Target Engagement: The most direct way to confirm DDMS activity is to measure its effect on the production of its target metabolite, 20-HETE.

  • Appropriate Controls: The use of proper controls is paramount to ensure the observed effects are specifically due to the inhibition of 20-HETE synthesis.

Experimental Protocol: Validating DDMS Activity

  • Pre-incubation Step: Before adding your experimental stimulus (e.g., a vasoconstrictor, growth factor), pre-incubate your cells or tissue with DDMS for at least 30-60 minutes. This allows time for the CYP enzymes to process DDMS and for inhibition to occur.

  • Direct Measurement of 20-HETE:

    • Culture your cells (e.g., endothelial cells, renal proximal tubule cells) to ~80% confluency.

    • Wash cells with serum-free media.

    • Pre-incubate with your chosen concentration of DDMS (and a vehicle control) for 60 minutes.

    • Add arachidonic acid (typically 10-40 µM) to the media to provide the substrate for 20-HETE synthesis.

    • Incubate for an additional 30-60 minutes.

    • Collect the supernatant and analyze 20-HETE levels using a validated LC-MS/MS method or a specific 20-HETE ELISA kit. A significant reduction in 20-HETE in the DDMS-treated group confirms on-target activity.

  • Negative and Positive Controls:

    • Vehicle Control: Always include a group treated with the same concentration of solvent (e.g., DMSO) used to dissolve DDMS.

    • Functional Controls: To confirm that the observed effect is not due to non-specific actions of DDMS, use agonists that act downstream or independently of the 20-HETE pathway. For example, in vascular reactivity studies, if DDMS blocks the response to phenylephrine but not to a nitric oxide donor like sodium nitroprusside, it suggests specificity.[1]

Question 3: I am concerned about off-target effects on other Cytochrome P450 enzymes. What is known about the selectivity of DDMS?

Answer:

This is a critical consideration for data interpretation, especially in complex biological systems or drug interaction studies.

Known Selectivity Profile:

The primary selectivity data for DDMS comes from studies comparing its effect on ω-hydroxylation (20-HETE synthesis) versus epoxidation (EET synthesis), another major pathway of arachidonic acid metabolism by CYP enzymes.

Metabolic PathwayTarget Enzyme FamilyDDMS IC50 (Rat Renal Microsomes)Selectivity Ratio
ω-Hydroxylation (On-Target) CYP4A / CYP4F~2 µM30-fold
Epoxidation (Off-Target) CYP2C / CYP2J~60 µM

This data demonstrates that while DDMS is selective, it can inhibit EET formation at concentrations approximately 30 times higher than those required to inhibit 20-HETE synthesis.

Addressing Broader CYP Inhibition:

Recommendation for Researchers:

If your experimental system involves other drugs or pathways known to be modulated by common CYP isoforms, it is highly recommended to perform your own CYP inhibition assay . This can be done using commercially available kits that utilize human liver microsomes and isoform-specific fluorescent probes.

G cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis A Source of Enzymes: Human Liver Microsomes (HLM) B Incubate HLM with specific probe substrate for each CYP isoform (e.g., Midazolam for CYP3A4) A->B C Add varying concentrations of DDMS (Include positive control inhibitor) B->C D Incubate and stop reaction C->D E Measure metabolite formation (LC-MS/MS or Fluorometric plate reader) D->E F Calculate IC50 for each CYP isoform E->F G Result: Quantitative Selectivity Profile (IC50 of DDMS against CYP3A4, 2D6, 2C9, etc.) F->G

Caption: Workflow for determining the CYP450 selectivity profile of DDMS.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments? Based on published literature, a starting range of 1-10 µM is recommended for most cell culture experiments. However, as outlined in the troubleshooting guide, it is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental endpoint.

Q2: How should I prepare and store DDMS? DDMS is soluble in DMSO (≤20 mg/ml), dimethylformamide (≤30 mg/ml), and ethanol. For cell culture, prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working solution, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent toxicity.

Q3: Is there an inactive analog of DDMS I can use as a negative control? Currently, there is no commercially available, certified inactive analog of DDMS. A proper negative control would be a structurally similar molecule that lacks the chemical groups essential for its mechanism-based inhibition (e.g., the dibromoalkene moiety). In the absence of such a control, meticulous use of a vehicle control is the best practice.

Q4: Are there more selective inhibitors of 20-HETE synthesis available? Yes. HET0016 (N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine) is another well-characterized inhibitor of 20-HETE synthesis. It is reported to be more potent (IC50 ~35 nM in rat renal microsomes) and exhibits a higher degree of selectivity over EET synthesis and other major CYP isoforms compared to DDMS. If high specificity is critical for your experiment, or if you suspect off-target effects with DDMS, using HET0016 as an alternative or for comparative validation is a sound scientific strategy.

Q5: What is the primary signaling pathway of 20-HETE that I am blocking with DDMS? 20-HETE is a potent vasoconstrictor that signals through multiple pathways. A primary mechanism involves binding to its G-protein coupled receptor, GPR75 (Gq). This activation leads to a cascade of events including the inhibition of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells, leading to membrane depolarization, calcium influx, and vasoconstriction. It also promotes endothelial dysfunction by reducing nitric oxide (NO) bioavailability. By inhibiting 20-HETE synthesis with DDMS, you are preventing the activation of these downstream pathways.

G AA Arachidonic Acid CYP4A CYP4A/4F (ω-hydroxylase) AA->CYP4A HETE 20-HETE CYP4A->HETE DDMS DDMS DDMS->CYP4A GPR75 GPR75 Receptor HETE->GPR75 BK Inhibition of BK Channels GPR75->BK eNOS Reduced NO Bioavailability GPR75->eNOS Vasc Vasoconstriction BK->Vasc

Caption: Simplified signaling pathway inhibited by DDMS.

IV. References

  • Alonso-Galicia, M., Drummond, H.A., Reddy, K.K., et al. (1997). Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide. Hypertension, 29, 320-325. Available at: [Link]

  • Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. British Journal of Pharmacology, 133(3), 325-329. Available at: [Link]

  • Garcia V, et al. (2017). 20-HETE signals through G-protein-coupled receptor GPR75 (Gq) to affect vascular function and trigger hypertension. Circulation Research, 120, 1776–1788. Available at: [Link]

Sources

Technical Support Center: DDMS Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DDMS-SOL-001 Status: Active Subject: Troubleshooting Solubility and Precipitation of DDMS (N-methylsulfonyl-12,12-dibromo-dodec-11-enamide) in Cell Culture Systems.

Scope & Compound Identification

User Note: This guide specifically addresses the handling of DDMS , a selective CYP4A inhibitor (inhibiting 20-HETE synthesis), widely used in renal and cardiovascular drug development.

If you arrived here looking for DMSO (Dimethyl Sulfoxide) solvent troubleshooting, please refer to Section 3, Question 4.

Compound Profile
PropertyDescription
Chemical Name N-methylsulfonyl-12,12-dibromo-dodec-11-enamide
Primary Application Inhibition of CYP4A-mediated 20-HETE formation (Arachidonic acid metabolism).
Physicochemical Nature Highly Lipophilic / Hydrophobic. Contains a long hydrocarbon tail (dodecyl chain).
Solubility (Organic) Soluble in DMSO (>10 mg/mL), Ethanol.
Solubility (Aqueous) Negligible. Prone to immediate precipitation ("crashing out") in aqueous buffers or media.

The Core Problem: "Solvent Shock"

DDMS is a fatty acid analog. When a concentrated stock of DDMS (dissolved in DMSO) is introduced to aqueous cell culture media, the solvent environment shifts instantaneously from lipophilic to hydrophilic.

This causes Solvent Shock : the DMSO diffuses into the water faster than the DDMS can disperse, leaving the DDMS molecules stranded. They aggregate to minimize water contact, forming micro-precipitates that are often invisible to the naked eye but cytotoxic to cells.

The "Golden Path" Preparation Protocol

To successfully introduce DDMS into culture without precipitation, you must manage the transition of the hydrophobic tail into the aqueous phase.

Step 1: Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Why? Higher concentrations (e.g., 100 mM) increase the risk of precipitation upon dilution.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C under argon if possible to prevent oxidation of the alkene group.

Step 2: The "Warm & Swirl" Dilution Method

Do not add cold stock to cold media.

  • Pre-warm your cell culture media (e.g., DMEM, RPMI) to 37°C .

  • Vortex the thawed DDMS stock solution to ensure homogeneity.

  • Rapid Dispersion:

    • Hold the tube of warm media at a 45° angle.

    • Pipette the DDMS stock directly into the center of the liquid (do not touch the side walls).

    • Immediately vortex or swirl vigorously for 10–15 seconds.

  • Visual Check: Hold the tube up to a light source. The solution should be clear. If it looks cloudy or opalescent, precipitation has occurred.[1]

Step 3: The Carrier Protein Strategy (Recommended)

DDMS mimics a fatty acid. In the body, fatty acids are transported by albumin.

  • Protocol: If using serum-free media, supplement with 0.1% Fatty Acid-Free BSA (Bovine Serum Albumin) before adding DDMS. The albumin binds the hydrophobic tail of DDMS, keeping it in solution while allowing cellular uptake.

Troubleshooting & FAQs

Q1: I see "black dots" on my cells after adding DDMS. Is this bacterial contamination?

Diagnosis: Likely Micro-precipitation , not bacteria.

  • Test: Incubate media + DDMS without cells overnight. If "dots" appear, it is crystal formation.

  • Fix: Your local concentration was too high during addition. Use the "Intermediate Dilution" method: Dilute your stock 1:10 in pure DMSO first, then add that to the media to reduce the concentration gradient.

Q2: My cells are dying at high DDMS concentrations. Is it the drug or the solvent?

Diagnosis: Potential DMSO Cytotoxicity .

  • Threshold: Most primary cells tolerate up to 0.5% v/v DMSO, but sensitive lines (e.g., neurons, stem cells) may react to >0.1%.

  • Calculation: If you need 20 µM DDMS:

    • From a 10 mM stock: You need a 1:500 dilution.

    • Final DMSO = 0.2%.[2] (Acceptable for most lines).

    • From a 1 mM stock: You need a 1:50 dilution.

    • Final DMSO = 2.0%. (Toxic ).

  • Fix: Always use the highest manageable stock concentration to minimize DMSO volume.

Q3: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caution.

  • Ethanol evaporates rapidly, potentially changing the concentration of your stock over time.

  • Ethanol is generally more cytotoxic than DMSO for many cell types. DMSO is the preferred vehicle for DDMS.

Q4: I actually meant "DMSO" (the solvent), not DDMS. Why is my DMSO freezing?

Answer: Pure DMSO (Dimethyl Sulfoxide) has a freezing point of 18.5°C (65°F) .

  • It is normal for DMSO to solidify in a cool room or refrigerator.

  • Fix: Thaw at room temperature or in a 37°C water bath. It does not damage the solvent.

Visualization: Solubility Workflow

The following diagram illustrates the critical decision points to prevent DDMS precipitation.

DDMS_Workflow Powder DDMS Powder (Hydrophobic) DMSO_Stock Master Stock (10-20 mM in DMSO) Powder->DMSO_Stock Dissolve Media_Cold Cold Media (4°C) DMSO_Stock->Media_Cold Direct Addition Media_Warm Warm Media (37°C) DMSO_Stock->Media_Warm Slow Addition + Vortex Precipitation PRECIPITATION (Crystal Formation) Media_Cold->Precipitation Solvent Shock Success Stable Solution (Ready for Assay) Media_Warm->Success Clear Solution Precipitation->DMSO_Stock Restart Experiment BSA Add 0.1% BSA (Carrier Protein) BSA->Media_Warm Optional Stabilizer

Figure 1: Decision logic for solubilizing hydrophobic DDMS. Note that adding stock to cold media is the primary cause of failure.

References

  • Enamine Ltd. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay. Retrieved from

  • BenchChem Technical Support. (2025). Preventing Compound Precipitation in Cell Culture Media. Retrieved from

  • ResearchGate Community. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

  • Medina Foundation. (n.d.). CYP450 Inhibition Protocols. Retrieved from

Sources

Troubleshooting unexpected physiological responses to DDMS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DDMS (20-HETE Synthesis Inhibitor) Physiological Profiling

Subject: Troubleshooting Unexpected Hemodynamic & Renal Responses to DDMS (N-methylsulfonyl-12,12-dibromododecanamide) Support Tier: Level 3 (Senior Application Scientist) Reference ID: TS-DDMS-CYP4A-2026

Executive Summary & Scope

This guide addresses physiological anomalies encountered during preclinical evaluation of DDMS , a selective inhibitor of CYP4A-mediated 20-HETE synthesis. While DDMS is a gold-standard tool for validating the arachidonic acid (AA)


-hydroxylase pathway in hypertension and nephrology, its application often yields "paradoxical" data due to metabolic shunting and solubility artifacts.

Target Audience: Pharmacologists and Systems Biologists. Molecule: N-methylsulfonyl-12,12-dibromododecanamide (DDMS). Primary Mechanism: Suicide substrate inhibition of CYP4A isoforms (CYP4A1, 4A2, 4A3, 4A8).

Diagnostic Matrix: Symptom vs. Mechanism

Use this rapid-reference table to identify the likely cause of your experimental anomaly before proceeding to the detailed protocols.

ObservationLikely Root CauseMechanistic Insight
No change in Mean Arterial Pressure (MAP) despite high dosage. Metabolic Shunting (COX/LOX) Accumulation of AA substrate is diverted to pro-constrictive COX metabolites (e.g., TXA2), masking the vasodilatory effect of 20-HETE inhibition.
Unexpected drop in GFR (Glomerular Filtration Rate). TGF Feedback Loop Disruption 20-HETE is critical for Tubuloglomerular Feedback (TGF). Complete ablation can decouple afferent arteriole autoregulation.
Loss of efficacy in ex vivo vessel baths. Solubility/Micelle Formation DDMS is highly lipophilic. Improper vehicle preparation leads to micro-precipitation or micellar entrapment, reducing free drug concentration.
Paradoxical Vasoconstriction. NO-Pathway Dependency 20-HETE inhibits eNOS. If basal NO is low (e.g., endothelial damage models), DDMS loses its primary vasodilatory lever (disinhibition of NO).

Deep Dive: The "Shunting" Phenomenon

The Issue: Researchers often assume that blocking CYP4A simply removes 20-HETE. However, in a closed metabolic system, the substrate (Arachidonic Acid) must go somewhere.

The Mechanism: When CYP4A is inhibited by DDMS, intracellular Arachidonic Acid (AA) levels rise. If the Cyclooxygenase (COX) or Lipoxygenase (LOX) pathways are active, this excess AA is converted into Thromboxane A2 (vasoconstrictor) or Leukotrienes, creating a physiological response that directly opposes the intended effect of DDMS.

Validated Solution (The "Clamp" Protocol): To isolate the 20-HETE phenotype, you must perform a "Clamped" experiment.

  • Pre-treat with Indomethacin (non-selective COX inhibitor) or specific COX-2 inhibitors.

  • Administer DDMS.

  • Result: The physiological shift can now be attributed solely to the loss of 20-HETE, not the gain of Prostaglandins.

Visualization: Arachidonic Acid Metabolic Shunting

AA_Shunting AA Arachidonic Acid (Substrate Pool) CYP4A CYP4A Enzymes (omega-hydroxylase) AA->CYP4A COX Cyclooxygenase (COX-1/2) AA->COX Shunt Path 1 LOX Lipoxygenase (LOX) AA->LOX Shunt Path 2 HETE20 20-HETE (Vasoconstrictor) CYP4A->HETE20 Normal Flux PGs Prostaglandins/TXA2 (Variable Tone) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs DDMS DDMS (Inhibitor) DDMS->CYP4A Blocks

Figure 1: Mechanism of Substrate Shunting. Inhibition of CYP4A by DDMS forces Arachidonic Acid into COX/LOX pathways, potentially causing unexpected vasoconstriction via Thromboxane A2.

Protocol: Solubility & Bioavailability Optimization

The Issue: DDMS is a hydrophobic dibromododecanamide. In aqueous buffers (Krebs-Henseleit, PBS), it rapidly adsorbs to plastics or forms inactive micelles.

Standard Operating Procedure (SOP) for Formulation:

  • Stock Solution: Dissolve DDMS in 100% Ethanol to a concentration of 10 mM. Do not use DMSO if studying oxidative stress, as DMSO is a hydroxyl radical scavenger.

  • Complexation (Critical Step):

    • DDMS requires a carrier for aqueous stability.

    • Mix the ethanolic stock 1:1 with a 20% solution of 2-hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD)
      .
    • Incubate at 37°C for 30 minutes with gentle agitation to encapsulate the lipid tail.

  • Dilution: Dilute this complex into your perfusion buffer.

    • Final Ethanol concentration must be < 0.1%.

    • Final Cyclodextrin concentration must be matched in the Vehicle Control group.

Self-Validation Check: Measure the absorbance of the bath solution at 600nm. Any turbidity (>0.05 OD) indicates precipitation. The solution must be crystal clear.

FAQ: Nitric Oxide (NO) Crosstalk

Q: I am using DDMS in L-NAME treated (NO-deficient) rats, but I see no vasodilation. Why?

A: This is a classic mechanistic trap. 20-HETE acts as a physiological "brake" on Nitric Oxide Synthase (eNOS) and calcium-activated potassium channels (


).
  • Normal State: 20-HETE inhibits NO production and blocks

    
     channels 
    
    
    
    Constriction.
  • DDMS Treatment: Removes 20-HETE

    
     Disinhibits eNOS (more NO) and opens 
    
    
    
    
    
    Dilation.
  • L-NAME State: If you have chemically stripped the system of NO using L-NAME, DDMS loses half its mechanism of action. It can only act via the

    
     channel, which may not be sufficient to overcome the potent constriction of the L-NAME model.
    

Recommendation: To assess DDMS efficacy in NO-deficient models, you must rely on Patch Clamp electrophysiology of smooth muscle cells (measuring


 currents directly) rather than gross vessel diameter.

References & Authority

  • Wang, M. H., et al. (1998). "Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide."[1] Hypertension. Link

    • Establishes the NO/20-HETE crosstalk mechanism.

  • Alonso-Galicia, M., et al. (1997). "20-HETE agonists and antagonists in the renal circulation." American Journal of Physiology-Renal Physiology. Link

    • Defines the hemodynamic profile of DDMS.

  • Miyata, N., et al. (2001). "HET0016, a potent and selective inhibitor of 20-HETE synthesis." British Journal of Pharmacology. Link

    • Comparative analysis of DDMS vs. HET0016 (a newer analog).

  • Roman, R. J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews. Link

    • Comprehensive review of the shunting pathways.

Sources

Technical Support: Optimizing DDMS (CYP4A Inhibitor) Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adjusting DDMS (Dibromo-dodecenyl-methylsulfimide) concentration for different cell types. Content Type: Technical Support Guide & Troubleshooting FAQs. Audience: Researchers in vascular biology, nephrology, and drug discovery.

Critical Disambiguation

Before proceeding, please verify your reagent:

  • Target of this Guide: DDMS (Dibromo-dodecenyl-methylsulfimide) . A selective inhibitor of CYP4A enzymes, used to block the synthesis of 20-HETE (20-hydroxyeicosatetraenoic acid).[1][2]

  • Not to be confused with:DDM (n-Dodecyl-β-D-maltoside) , a non-ionic detergent used for membrane protein solubilization.[3] If you are looking for detergent protocols, this is the wrong guide.

Core Mechanism & Preparation[4][5]

DDMS specifically inhibits the


-hydroxylation of Arachidonic Acid (AA) by Cytochrome P450 4A (CYP4A) isoforms, preventing the formation of 20-HETE. 20-HETE is a potent vasoconstrictor and mitogen that drives angiogenesis, hypertension, and cell proliferation.
Mechanism of Action

DDMS_Mechanism cluster_legend Key AA Arachidonic Acid CYP4A CYP4A Enzymes (Endoplasmic Reticulum) AA->CYP4A Substrate HETE 20-HETE CYP4A->HETE w-hydroxylation Response Vasoconstriction Mitogenesis Angiogenesis HETE->Response Signaling DDMS DDMS (Inhibitor) DDMS->CYP4A Selective Inhibition Inhibition T-bar = Blockade

Caption: DDMS selectively blocks CYP4A-mediated conversion of Arachidonic Acid to 20-HETE.[1][4]

Stock Preparation Protocol

DDMS is highly lipophilic. Improper solubilization is the #1 cause of experimental failure.

ParameterSpecificationTechnical Note
Solvent DMSO (Anhydrous)Ethanol is a secondary choice but DMSO is preferred for stability.
Stock Conc. 10 mM or 20 mMDo not exceed 50 mM; precipitation risk increases.
Storage -80°C (Aliquot)Avoid freeze-thaw cycles. Hydrophobic compounds can adhere to plastic over time.
Vehicle Control DMSOCrucial: Control wells must contain the exact same % of DMSO as treated wells.[5]
Cell-Type Specific Optimization

The "standard" concentration of 10


M is a starting point, not a rule. Efficacy depends on basal CYP4A expression levels and the presence of serum (albumin binds DDMS).
A. Renal Epithelial Cells (e.g., HK-2, Primary Proximal Tubule) [6][7]
  • Context: High basal CYP4A activity. These cells naturally produce significant 20-HETE.

  • Recommended Range: 5 – 20

    
    M.
    
  • Protocol Adjustment:

    • Start at 10

      
      M .
      
    • If using serum-free media (common for transport studies), 5-10

      
      M is often sufficient.
      
    • Warning: Higher doses (>50

      
      M) lose selectivity and may inhibit EET production (CYP2C/2J).
      
B. Endothelial Cells (e.g., HUVEC, HMEC-1) [8]
  • Context: Low basal CYP4A. Expression is inducible by ischemia, VEGF, or Epidermal Growth Factor (EGF).

  • Recommended Range: 10 – 25

    
    M.
    
  • Protocol Adjustment:

    • Resting HUVECs: DDMS may show no effect because there is little target to inhibit.

    • Activated HUVECs: You must induce the system (e.g., Hypoxia or VEGF treatment) to see the anti-angiogenic effects of DDMS.

    • Tip: Pre-treat with DDMS for 30-60 mins before adding the growth factor/stimulus.

C. Hepatocytes (e.g., HepG2, Primary Hepatocytes) [9]
  • Context: Metabolic super-users. High expression of many CYPs.

  • Recommended Range: 20 – 50

    
    M (with caution).
    
  • Protocol Adjustment:

    • Rapid metabolism of the inhibitor itself may occur.

    • Monitor toxicity closely (LDH release) as off-target inhibition of other CYPs is a risk at >30

      
      M.
      
Troubleshooting & FAQs
Q1: I see crystals in my media when I add DDMS. What is happening?

Diagnosis: Precipitation due to "Solvent Shock." Solution:

  • Dilution Technique: Do not pipette 100% DMSO stock directly into a static well of media.

  • Step-Down Method: Dilute your stock 1:10 in PBS/Media immediately before adding to the main volume, while vortexing or swirling.

  • Limit: Keep final DMSO concentration < 0.1% (sensitive cells) or < 0.5% (robust cells).

Q2: My Western Blot shows CYP4A protein is unchanged, but the drug is supposed to work.

Diagnosis: Misunderstanding of mechanism. Explanation: DDMS is an enzyme activity inhibitor , not a gene silencer or degrader. It binds the active site. It will not reduce the protein levels of CYP4A (and may actually slightly increase them via compensatory feedback). Verification: You must measure 20-HETE levels (via LC/MS or ELISA) to validate inhibition, not Western Blot.

Q3: I treated HUVECs with 10

M DDMS but cell proliferation didn't decrease.

Diagnosis: Serum Binding or Lack of Induction. Troubleshooting Tree:

Troubleshooting Start No Effect Observed in HUVECs Serum Is Media Serum % > 2%? Start->Serum Induction Was VEGF/Ischemia applied? Serum->Induction No Action1 Albumin is binding DDMS. Increase Conc. to 20-25 µM or use Low-Serum Media. Serum->Action1 Yes Action2 Basal CYP4A is low. DDMS has no target. Stimulate cells first. Induction->Action2 No Action3 Check 20-HETE levels by LC/MS. Induction->Action3 Yes

Caption: Decision tree for troubleshooting lack of efficacy in endothelial models.

Q4: Can I use DDMS in vivo?

Answer: Yes.

  • Dose: Typically 10 mg/kg/day.

  • Route: Intraperitoneal (i.p.) or osmotic mini-pump.

  • Formulation: Requires complexation (e.g., with cyclodextrins) or slow-release pellets due to poor aqueous solubility.

Summary of Recommended Concentrations
Cell TypeConditionRec. Conc.Serum Note
HK-2 / Renal Basal / High Glucose5 – 10

M
Effective in low serum.
HUVEC VEGF-Induced10 – 20

M
Serum reduces potency significantly.
VSMC Ang II Induced10 – 25

M
Vascular Smooth Muscle Cells requires stimulus.
Tumor Lines Hypoxic10 – 30

M
20-HETE often drives survival in hypoxia.
References
  • Wang, Y., et al. (2003). "Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide."[10][4] Hypertension, 42(4), 620-625. Link

  • Chen, L., et al. (2016).[2] "20-HETE Contributes to Ischemia-induced Angiogenesis."[1][11] Vascular Pharmacology, 83, 57-65. Link

  • Alonso-Galicia, M., et al. (1997).[2] "20-HETE agonists and antagonists in the renal circulation." American Journal of Physiology-Renal Physiology, 273(3). Link

  • Guo, A.M., et al. (2007). "CYP4A/20-HETE regulates ischemia-induced neovascularization via its actions on endothelial progenitor and preexisting endothelial cells." American Journal of Physiology-Heart and Circulatory Physiology. Link

Sources

Technical Guide: Managing Dichlorodimethylsilane (DDMS) Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Killer" of Reproducibility

In drug development and analytical chemistry, Dichlorodimethylsilane (DDMS) is the standard for rendering glassware and silica surfaces inert (hydrophobic). By capping surface silanol (Si-OH) groups, DDMS prevents the adsorption of sticky proteins, polar drugs, and nucleic acids.[1]

However, DDMS is chemically volatile and hygroscopic. Its "degradation" manifests in two distinct ways:

  • Reagent Spoilage: Hydrolysis within the storage vessel, rendering the reagent useless.

  • Coating Failure: Improper application leading to "islands" of polymerization (white residue) or rapid stripping of the layer during experiments.

This guide provides the mechanistic understanding and protocols required to maintain surface integrity.

The Chemistry of Failure (Root Cause Analysis)

To troubleshoot DDMS, you must understand how it fails. DDMS is a chlorosilane. It relies on a reaction with surface water (monolayer) to anchor itself. However, excess atmospheric moisture triggers bulk hydrolysis.

The Failure Mechanism:

  • Hydrolysis: DDMS reacts with water to form Dimethylsilanediol and Hydrogen Chloride (HCl).

  • Condensation: Silanediols react with each other (instead of the glass).

  • Polymerization: This forms Polydimethylsiloxane (Silicone oil/gum) rather than a monolayer.

Visualization: The Hydrolysis Cascade

Figure 1: The chemical pathway from functional reagent to polymerized contaminant.

DDMS_Degradation DDMS DDMS Reagent (CH3)2SiCl2 Inter Dimethylsilanediol (Unstable Intermediate) DDMS->Inter + H2O (Hydrolysis) H2O Excess Water (Humidity/Solvent) H2O->Inter HCl HCl Gas (Corrosive Byproduct) Inter->HCl Polymer Polydimethylsiloxane (White Residue/Gunk) Inter->Polymer Self-Condensation (FAILURE) Glass Glass Surface (Si-OH) Inter->Glass Surface Grafting (SUCCESS)

Caption: Pathway divergence. Excess water drives the reaction toward self-condensation (Polymer) rather than surface grafting.

Pre-Experiment Diagnostics: Reagent Integrity

Before coating expensive microfluidic chips or mass spec liners, validate your DDMS source.

The "Smoke" Test (Fume Hood Only)

DDMS releases HCl gas immediately upon contact with moist air.

  • Setup: Place a single drop of DDMS on a watch glass inside a fume hood.

  • Observation:

    • Pass: Immediate, vigorous release of white fumes (HCl) and a sharp acrid odor.

    • Fail: Sluggish fuming, cloudy liquid appearance, or presence of particulates in the source bottle.

    • Action: If the liquid in the bottle is cloudy or has a white precipitate at the bottom, discard immediately . It has already polymerized.

Viscosity Check

Degraded DDMS undergoes chain lengthening (oligomerization).

  • Fresh: Water-like viscosity.

  • Degraded: Syrupy or slightly viscous. Do not use.

Protocol Optimization: The "Golden Standard"

We recommend two methods depending on your throughput and geometry.

Comparison of Methods
FeatureLiquid Phase DepositionVapor Phase Deposition
Best For Bulk glassware, loose beads, simple shapes.Microfluidic channels, complex geometries, optical components.
Uniformity Moderate (Risk of pooling).High (Self-limiting monolayer).
Reagent Usage High (Requires solvent).Low (Neat reagent).
Risk High risk of "White Residue" (polymerization).Lower risk; safer handling.
Method A: Anhydrous Liquid Deposition (Strict)

Use this for robust, heavy-duty coatings (e.g., drug storage vials).

  • Pre-Clean: Soak glassware in 1M NaOH (1 hour) or Piranha solution (if compatible) to regenerate Si-OH groups. Rinse with DI water.[2]

  • Dehydrate (CRITICAL): Bake glassware at 120°C for 2+ hours. Note: Surface must be dry, but not completely devoid of surface-bound water, which acts as a catalyst.

  • Solvent Prep: Use Anhydrous Toluene . If unsure, dry toluene over molecular sieves (3Å) for 24 hours.

  • Reaction: Prepare a 5% (v/v) DDMS solution in the dry toluene. Immerse glassware for 15–30 minutes.

  • Rinse:

    • 2x Rinse with Toluene (removes unreacted silane).

    • 2x Rinse with Methanol (caps unreacted chlorides and removes HCl).

  • Cure: Bake at 100°C for 1 hour to crosslink the siloxane bond.

Method B: Vapor Phase Deposition (Precision)

Use this for microfluidics or precision optics.

  • Setup: Place clean, dry samples in a vacuum desiccator.

  • Reagent: Place a small open vial containing 1 mL of neat DDMS in the bottom of the desiccator.

  • Process: Apply vacuum for 5 minutes to purge air, then seal the chamber. Leave for 1–2 hours. The DDMS vapor will naturally coat all accessible surfaces.

  • Cleanup: Open in a fume hood. Bake samples at 80°C to cure.

Troubleshooting & FAQs

Logic Flow: Diagnosing Failures

Figure 2: Decision tree for resolving common DDMS experimental issues.

Troubleshooting Issue Experimental Failure Type Identify Symptom Issue->Type White White Haze/Residue Type->White Hydro Surface is Hydrophilic (Wetting) Type->Hydro Ghost Ghost Peaks (GC-MS) Type->Ghost Solvent Check Solvent Dryness White->Solvent Polymerization Clean Check Pre-Clean Step Hydro->Clean No Binding Sites Rinse Check Methanol Rinse Ghost->Rinse Bleeding Siloxanes Fix1 Use Anhydrous Toluene Solvent->Fix1 Fix2 Regenerate with NaOH Clean->Fix2 Fix3 Increase Rinse Volume Rinse->Fix3

Caption: Isolate the symptom to determine if the error is chemical (water contamination) or procedural (cleaning).

Frequently Asked Questions

Q1: I see a white, powdery residue on my glass after drying. Can I save it?

  • Diagnosis: This is polymerized siloxane caused by excess water in your solvent or on the glass surface.

  • Fix: It is very difficult to remove chemically. You can try scrubbing with toluene or soaking in a base bath (KOH/Isopropanol), but this strips the coating entirely. You must restart the coating process with drier solvents.

Q2: My protein recovery is low, even after silanizing. Why?

  • Diagnosis: Incomplete coverage. If the glass wasn't "activated" (acid/base wash) before silanization, there were no Si-OH groups for the DDMS to grab onto.

  • Fix: Treat the glass with 1M NaOH for 20 minutes, rinse thoroughly, dry, and then silanize. This maximizes the density of hydroxyl groups available for bonding.

Q3: Is DDMS degradation dangerous?

  • Safety Warning: Yes. The degradation byproduct is Hydrogen Chloride (HCl) gas. If a sealed bottle of DDMS has been compromised by moisture, pressure can build up inside, posing an explosion/spray hazard upon opening. Always open old bottles cautiously in a fume hood.

Q4: Can I use ethanol instead of toluene?

  • Technical Constraint: No. Ethanol has a hydroxyl group (-OH). DDMS will react with the ethanol itself rather than your glass surface, neutralizing the reagent instantly. You must use a non-protic solvent (Toluene, Hexane, Heptane).

References

  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[3][4] Gelest Technical Brochures. [Link]

  • Cras, J. J., et al. "Comparison of chemical cleaning methods of glass in preparation for silanization." Biosensors and Bioelectronics, 14(8-9), 1999. [Link]

  • McGovern, M. E., & Thompson, M. "The role of solvent and substrate in the silanization of glass with octadecyltrichlorosilane." Canadian Journal of Chemistry, 2005. [Link]

Sources

Technical Support Center: Reproducible Dissolution of Dodecyl Maltoside (DDM)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the critical process of preparing and maintaining n-Dodecyl-β-D-maltoside (DDM) stock solutions.

Note on Nomenclature: In drug development and biochemical research, "DDMS" is frequently used as a pluralized shorthand for Dodecyl Maltosides (the family of detergents including n-Dodecyl-β-D-maltoside and its anomers) or as an acronym for Dimethyldimethoxysilane (a silanizing agent). Given the context of "dissolution" and "reproducible results" in bio-assays, this guide focuses on the Dodecyl Maltoside (DDM) surfactant, as its incomplete dissolution or degradation is a primary source of experimental variance in membrane protein formulation and solubility screening.

Topic: Ensuring Complete Dissolution and Stability of n-Dodecyl-β-D-maltoside (DDM) Document ID: TS-DDM-001 Version: 2.4 (Current) Audience: Formulation Scientists, Structural Biologists, Analytical Chemists

Executive Summary & Mechanism of Action

The Challenge: n-Dodecyl-β-D-maltoside (DDM) is a "gold standard" non-ionic surfactant used to solubilize hydrophobic drugs and membrane proteins. However, it exhibits complex lyotropic liquid crystalline phases. When water is added to solid DDM, it often forms a viscous lamellar gel phase (


) before dispersing into stable micelles. Incomplete transition from this gel phase results in a stock solution with a concentration gradient, leading to non-reproducible Critical Micelle Concentration (CMC) data and inconsistent protein extraction efficiency.

The Solution: Reproducibility requires a protocol that circumvents the gel phase (kinetic trapping) and prevents the chemical hydrolysis of the glycosidic bond.

Mechanistic Pathway: Solid to Micelle

The following diagram illustrates the phase transition barriers during DDM dissolution.

DDM_Dissolution_Pathway Solid Solid DDM (Crystalline Powder) Hydration Hydration Zone (Surface Wetting) Solid->Hydration Add Water GelPhase Lamellar Gel Phase (Lα) (High Viscosity Trap) Hydration->GelPhase Rapid H2O Addition (Kinetic Trap) Dispersion Monomer Dispersion (Pre-CMC) Hydration->Dispersion Slow Addition + Shear Force GelPhase->Dispersion Heat (>50°C) or Sonication (Risk!) CCP Critical Control Point: Avoid Gel Block GelPhase->CCP Micelle Stable Micelles (Isotropic Solution) Dispersion->Micelle Conc > CMC (0.17 mM)

Figure 1: Phase transition pathway of DDM. The formation of the Lamellar Gel Phase (


) creates a kinetic barrier that resists dissolution, often mistaken for "slow solubility."

Standard Operating Procedure (SOP): The "Cold-Shear" Protocol

To ensure 100% dissolution without degrading the surfactant (hydrolysis), follow this field-proven methodology. Do not use vigorous sonication, as it generates localized heat that promotes hydrolysis of the glycosidic linkage.

Materials Required[1][2][3][4][5][6][7][8][9]
  • n-Dodecyl-β-D-maltoside (High Purity >99%, Anomer <0.5%

    
    )
    
  • Milli-Q Water (18.2 MΩ·cm), degassed

  • Magnetic Stir Plate (Non-heating)

  • 0.22 µm PVDF Syringe Filter (Low protein binding)

  • Nitrogen gas (for headspace purging)

Step-by-Step Workflow
  • Gravimetric Preparation: Weigh the DDM powder into a glass vial. Note: DDM is hygroscopic. Weigh quickly in a low-humidity environment.

  • The "Wetting" Phase (Critical): Do not dump all water in at once. Add 10% of the final volume of water to the powder.

    • Why? This creates a slurry rather than a "gum ball" of gelled surfactant.

  • Mechanical Shearing: Use a small magnetic stir bar. Stir at medium speed (200-300 RPM) to break up the slurry.

  • Incremental Dilution: Add the remaining water in slow increments while stirring. This maintains a concentration gradient that favors monomer dispersion over gel formation.

  • Thermal Assistance (Optional but Risky): If dissolution is slow, warm the solution to maximum 40°C .

    • Warning: Exceeding 50°C accelerates the hydrolysis of DDM into Dodecanol and Maltose, which ruins the surfactant's properties.

  • Filtration & Storage: Filter through a 0.22 µm PVDF filter to remove any micro-particulates or undissolved crystal nuclei.

    • Storage: Aliquot immediately. Store at -20°C. Never store DDM stock solutions at 4°C for >1 week, as hydrolysis is spontaneous in aqueous media.

Troubleshooting Guide (FAQ)

This section addresses specific anomalies observed during DDM preparation and usage.

Q1: My DDM solution is cloudy/hazy after mixing. Is it safe to use?

Diagnosis: Likely Liquid Crystal Formation or Impurity Insolubility .

  • The Cause: If you added water too fast, you formed a kinetically trapped lamellar phase. Alternatively, your DDM contains significant amounts of dodecanol (a breakdown product), which is insoluble in water.

  • The Fix:

    • Warm the solution to 37°C and stir gently for 30 minutes.

    • If it clears, it was a liquid crystal phase. Proceed.

    • If it remains cloudy, discard the batch . The presence of dodecanol indicates the reagent has degraded (hydrolyzed) and will skew your CMC values.

Q2: My protein precipitation assay is non-reproducible between batches of DDM.

Diagnosis: Anomeric Impurity (


-isomer vs. 

-isomer).
  • The Cause: "Pure" DDM is usually the

    
    -anomer. However, some suppliers sell "Technical Grade" DDM which contains up to 10% 
    
    
    
    -DDM. The
    
    
    -anomer has higher water solubility but different detergent properties and a slightly different CMC.
  • The Fix:

    • Check the Certificate of Analysis (CoA). Ensure

      
      -anomer >99%.
      
    • Validate the batch by measuring the refractive index or running a Thin Layer Chromatography (TLC) check against a known standard.

Q3: The pH of my DDM stock solution drops over time.

Diagnosis: Hydrolysis and Oxidation .

  • The Cause: The glycosidic bond in DDM is susceptible to acid hydrolysis. As it breaks down, it can release acidic byproducts if oxidation occurs (rare) or simply shift the equilibrium. More commonly, bacterial growth (which consumes maltose) produces acidic metabolites.

  • The Fix:

    • Always prepare DDM in a buffered solution (e.g., Tris or HEPES pH 7.4) rather than pure water if storing for >24 hours.

    • Add 0.02% Sodium Azide if the downstream application permits (to prevent bacterial growth).

Quantitative Reference Data

Use these parameters to validate your dissolved DDMS/DDM stock.

ParameterValue / RangeSignificance
Molecular Weight 510.6 g/mol Calculation of Molarity.
CMC (H2O) ~0.17 mM (0.0087% w/v)Below this, DDM exists as monomers; above, as micelles.
Aggregation Number 78 - 149Number of monomers per micelle; affects protein dialysis.
Micelle Weight ~40 - 76 kDaImportant for Size Exclusion Chromatography (SEC) overlap.
Solubility Limit ~20% (w/v) in WaterPractical limit before viscosity becomes unmanageable.

Chemical Stability & Degradation Pathway

Understanding why DDM fails is crucial for "Senior Scientist" level troubleshooting. The primary failure mode is acid-catalyzed hydrolysis.

DDM_Degradation cluster_impact Impact on Experiment DDM n-Dodecyl-β-D-maltoside (Active Surfactant) Hydrolysis Hydrolysis Reaction (Catalysts: Acid, Heat, Bacteria) DDM->Hydrolysis Products Degradation Products Dodecanol 1-Dodecanol (Insoluble Lipid) Hydrolysis->Dodecanol Cleavage Maltose Maltose (Sugar) Hydrolysis->Maltose Cleavage Turbidity / Precipitation Turbidity / Precipitation Dodecanol->Turbidity / Precipitation Bacterial Growth Source Bacterial Growth Source Maltose->Bacterial Growth Source

Figure 2: Degradation pathway. The accumulation of 1-Dodecanol causes turbidity (often mistaken for poor dissolution) and alters the lipid-detergent ratio in membrane protein studies.

References

  • Strop, P. & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to the study of membrane proteins. Protein Science. Link

  • Seddon, A. M., Curnow, P. & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Anatrace Products. (2023).[1] n-Dodecyl-β-D-maltoside (DDM) Technical Datasheet & Solubility Guide.Link

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods. Link

Sources

Understanding the System: The 20-HETE Synthesis Pathway and DDMS Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers grappling with the nuances of 20-HETE inhibition assays, this technical support center provides a lifeline for troubleshooting variability when using the potent inhibitor DDMS. As Senior Application Scientists, we understand that consistent, reproducible data is the bedrock of discovery. This guide is born from extensive in-field experience and a deep understanding of the biochemical intricacies at play.

We have structured this resource to move from broad concepts to specific, actionable solutions. We will first explore the biological context of the 20-HETE pathway, delve into a troubleshooting guide organized by common experimental issues, address frequently asked questions, and provide detailed, validated protocols.

20-Hydroxyeicosatetraenoic acid (20-HETE) is a bioactive lipid metabolite of arachidonic acid (AA).[1][2] Its synthesis is primarily catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[2][3][4] This eicosanoid is a potent vasoconstrictor and plays a critical role in regulating vascular tone, blood pressure, and angiogenesis, making it a key target in cardiovascular research and oncology.[5][6][7]

DDMS (N-methylsulfonyl-12,12-dibromododec-11-enamide) is a second-generation, mechanism-based inhibitor designed for high selectivity toward 20-HETE synthase enzymes.[8][9] Unlike simple competitive inhibitors, mechanism-based inhibitors like DDMS are transformed by the target enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. This mechanism provides high potency and selectivity but also introduces specific experimental considerations that are crucial for success.

20_HETE_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER AA Arachidonic Acid (AA) CYP4A_4F CYP4A / CYP4F Enzymes (20-HETE Synthase) AA->CYP4A_4F Substrate HETE_20 20-HETE CYP4A_4F->HETE_20 ω-hydroxylation Biological_Effects Biological Effects (e.g., Vasoconstriction) HETE_20->Biological_Effects DDMS DDMS (Inhibitor) DDMS->CYP4A_4F Mechanism-Based Irreversible Inhibition

Figure 1. Simplified 20-HETE synthesis pathway and the inhibitory action of DDMS.

Troubleshooting Guide: Navigating Variability in Your Assay

This section is organized by common problems. For each issue, we present potential causes and a clear path to resolution.

Problem 1: High Variability Between Replicates or Assays

High variability is a clear sign of an uncontrolled parameter in your experiment. Pinpointing the source is the first step toward achieving reproducible results.

Potential Cause & Solution

  • Inconsistent DDMS Preparation: DDMS has limited solubility in aqueous buffers.[8] An inhibitor that is not fully dissolved or is precipitating during the assay will lead to erratic results.

    • Solution: Always prepare a fresh stock solution of DDMS in an appropriate organic solvent (e.g., DMSO or Ethanol) at a high concentration.[8] Perform serial dilutions in the same solvent before making the final dilution into your aqueous assay buffer. Vortex thoroughly between each dilution. Visually inspect for any precipitation. It is recommended to prepare fresh working solutions for each experiment from a frozen stock.

  • Enzyme Source Instability: The activity of CYP450 enzymes, whether in microsomes or as recombinant proteins, can be sensitive to handling.

    • Solution: Avoid repeated freeze-thaw cycles of your enzyme preparation. Aliquot the enzyme upon receipt and store at -80°C. When thawing, do so quickly and keep it on ice at all times. Ensure the enzyme concentration is consistent across all wells.

  • Assay Conditions Fluctuation: Enzyme kinetics are highly sensitive to physical and chemical conditions.[10]

    • Solution: Strictly control temperature, pH, and incubation times.[10] Use a water bath or incubator to maintain a constant temperature. Ensure your buffer has sufficient capacity to maintain pH throughout the reaction. Use a multichannel pipette or automated liquid handler for simultaneous additions to minimize timing differences.

  • "Edge Effect" in Microplates: Wells on the perimeter of a 96-well plate can experience more rapid evaporation, concentrating reactants and altering conditions compared to interior wells.[10]

    • Solution: Avoid using the outermost wells for your experimental samples. Instead, fill them with buffer or water to create a humidity barrier.

Problem 2: Inconsistent or Unexpected IC50 Values for DDMS

An IC50 value that shifts between experiments indicates a fundamental change in the inhibitor-enzyme interaction dynamics.

Potential Cause & Solution

  • Variable Pre-incubation Time: As a mechanism-based inhibitor, DDMS requires the enzyme to catalytically process it into its active, inactivating form. This takes time. Without a dedicated pre-incubation step, the level of inhibition will depend on how quickly the reaction is initiated after adding the inhibitor.

    • Solution: Implement a fixed pre-incubation step. Before adding the arachidonic acid substrate, incubate the enzyme source (e.g., microsomes) with DDMS for a set period (e.g., 15-30 minutes). This allows the inactivation reaction to proceed to a consistent point before the primary substrate is introduced.

  • Enzyme Concentration is Too High: For potent, irreversible inhibitors, the IC50 value can become stoichiometric with the enzyme concentration, a phenomenon known as tight-binding inhibition.[11] If the enzyme concentration is near or above the inhibitor's true Ki, the apparent IC50 will reflect the enzyme concentration, not the inhibitor's potency.

    • Solution: Reduce the enzyme concentration to the lowest level that still provides a robust and linear signal within your desired reaction time. The inhibitor concentration should be in significant excess of the enzyme concentration.

  • Substrate (Arachidonic Acid) Concentration: While DDMS is not a classic competitive inhibitor, high concentrations of the natural substrate can, to some extent, compete for access to the active site, potentially influencing the apparent IC50.

    • Solution: Standardize the arachidonic acid concentration across all assays. A concentration at or near the enzyme's Km is typically recommended for inhibition studies.

  • Inconsistent Data Analysis: The mathematical model used to fit the dose-response curve can significantly impact the calculated IC50 value.[12][13]

    • Solution: Use a consistent, standardized data analysis workflow. Employ a non-linear regression model with a variable slope (four-parameter logistic fit). Ensure that data is properly normalized to your positive (no inhibitor) and negative (no enzyme) controls.

Problem 3: Low or No 20-HETE Production (Low Signal Window)

A weak signal makes it difficult to accurately quantify inhibition and can lead to noisy data.

Potential Cause & Solution

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Test your enzyme stock with a positive control reaction (no inhibitor) to confirm its activity. If necessary, use a fresh aliquot or a new batch of enzyme.

  • Missing Cofactors: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. The reaction will not proceed without it.

    • Solution: Ensure that an NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or a sufficient concentration of NADPH is included in the reaction buffer. Prepare NADPH solutions fresh, as they are not stable for long periods in solution.

  • Sub-optimal Assay Conditions: Factors like pH, buffer composition, or temperature may be incorrect for your specific enzyme system.[10]

    • Solution: Consult the literature or the enzyme manufacturer's data sheet for the optimal pH and buffer conditions. Typically, a potassium phosphate buffer around pH 7.4 is used.

Problem 4: High Background in Analytical Detection (LC-MS/MS, Fluorescence)

High background noise reduces the signal-to-noise ratio, compromising the sensitivity and accuracy of your measurements.

Potential Cause & Solution

  • Contaminated Solvents or Reagents: Impurities in solvents (especially for LC-MS) or reagents can interfere with detection.

    • Solution: Use high-purity, HPLC- or MS-grade solvents and reagents. Filter all buffers and solutions before use.

  • Incomplete Reaction Quenching: If the enzymatic reaction is not effectively stopped, 20-HETE production may continue during sample processing, leading to artificially high readings.

    • Solution: Stop the reaction decisively. This is typically done by adding a strong acid (e.g., formic acid or HCl) to denature the enzyme and/or a water-immiscible organic solvent (e.g., ethyl acetate) to immediately begin extraction.

  • Interference from Other Lipids: Biological samples (like microsomes) contain a complex mixture of lipids that can have similar properties to 20-HETE, potentially causing interference.

    • Solution (for LC-MS/MS): Optimize your chromatographic separation to resolve 20-HETE from other interfering HETEs or fatty acids.[14] Ensure your MS/MS transitions (parent ion -> fragment ion) are highly specific to 20-HETE.

    • Solution (for Fluorescence): If using a fluorescent derivatization agent, ensure the reaction is specific and that excess agent is removed or does not interfere with detection.[15][16] Proper HPLC separation is critical.[15]

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of DDMS? DDMS is a mechanism-based inhibitor, also known as a suicide inhibitor. The CYP4A/4F enzyme recognizes DDMS as a substrate and begins the hydroxylation process. However, this catalytic action transforms DDMS into a highly reactive intermediate that covalently and irreversibly binds to the enzyme's active site, permanently inactivating it.[8]

Q2: How should I prepare and store DDMS? DDMS is stable for years when stored as a solid at -20°C.[8] For experimental use, prepare a concentrated stock solution (e.g., 10-20 mg/mL) in pure DMSO or ethanol.[8] Aliquot this stock into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.

SolventSolubility
DMSO~20 mg/mL
Ethanol~30 mg/mL
DMF~30 mg/mL
Data sourced from Cayman Chemical.[8]

Q3: Which CYP450 isoforms does DDMS target? DDMS was designed for selectivity towards the CYP4A family, which are the primary producers of 20-HETE in many tissues.[8] It exhibits about 10-fold selectivity for CYP4A2 over other isoforms.[8] While highly selective, at very high concentrations it may show some inhibitory effects on other P450 enzymes.[17]

Q4: What are the standard methods for detecting 20-HETE? The gold standard for quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers the highest specificity and sensitivity.[7] Other methods include HPLC with fluorescence detection (requiring chemical derivatization of the 20-HETE) and ELISAs, which are suitable for higher-throughput screening but may have cross-reactivity limitations.[15][18]

Experimental Protocols & Workflows

Adherence to a validated protocol is paramount for reproducibility. The following provides a generalized workflow for an in vitro 20-HETE inhibition assay using liver or kidney microsomes.

Protocol 1: Preparation of DDMS Solutions
  • Stock Solution (10 mM): Weigh out 4.33 mg of DDMS (MW: 433.2 g/mol ) and dissolve it in 1 mL of 100% DMSO. Vortex until fully dissolved.

  • Aliquoting: Dispense into small, single-use aliquots (e.g., 10 µL) and store at -80°C.

  • Intermediate Dilutions: On the day of the experiment, thaw one aliquot. Perform serial dilutions using 100% DMSO to create a range of concentrations needed for your dose-response curve.

  • Working Solutions: Prepare the final working solutions by diluting the DMSO intermediates into the assay buffer. The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1% (v/v) to avoid affecting enzyme activity.

Protocol 2: General 20-HETE Inhibition Assay Workflow

This protocol assumes a final reaction volume of 200 µL. Adjust volumes as needed.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Assay Execution cluster_analysis 3. Analysis A Prepare Assay Buffer (e.g., 100 mM KPO4, pH 7.4) F Add Buffer, Microsomes, NADPH System, and DDMS (or Vehicle) to wells A->F B Prepare DDMS Working Solutions B->F C Prepare Microsomes (Dilute in buffer, keep on ice) C->F D Prepare Substrate Solution (Arachidonic Acid in Buffer) H Initiate Reaction: Add Arachidonic Acid D->H E Prepare NADPH Regenerating System E->F G Pre-incubation (e.g., 30 min at 37°C) F->G G->H I Incubate (e.g., 30 min at 37°C) H->I J Terminate Reaction: Add Stop Solution (e.g., Acid/Solvent) I->J K Sample Extraction (e.g., Solid Phase or Liquid-Liquid) J->K L Analysis by LC-MS/MS or other method K->L M Data Processing & IC50 Calculation L->M

Sources

Validation & Comparative

A Comparative Guide to 20-HETE Inhibition: DDMS vs. HET0016 for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of eicosanoid signaling, 20-hydroxyeicosatetraenoic acid (20-HETE) has emerged as a critical mediator in a host of physiological and pathophysiological processes. From the regulation of vascular tone and renal function to its involvement in hypertension, stroke, and cancer, the study of 20-HETE offers a promising frontier for therapeutic intervention. The lynchpin of this research lies in the ability to selectively modulate its production, primarily through the inhibition of the cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, which are responsible for its synthesis from arachidonic acid.

This guide provides an in-depth comparison of two commonly used inhibitors of 20-HETE synthesis: N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine (HET0016) and Dibromo-dodecenyl-methylsulfimide (DDMS). As a senior application scientist, my goal is to equip you with the necessary data and insights to make an informed decision on which inhibitor is best suited for your specific research needs. We will delve into their mechanisms of action, potency, selectivity, and practical applications, supported by experimental data and protocols.

The Central Role of 20-HETE in Cellular Signaling

20-HETE exerts its biological effects through a complex signaling network. It is a potent vasoconstrictor and plays a significant role in the autoregulation of blood flow in critical organs like the brain and kidneys.[1] Its actions are often mediated through the G-protein coupled receptor GPR75, leading to the activation of downstream pathways such as the MAPK/ERK and Src/EGFR/NF-κB signaling cascades.[2][3][4] Dysregulation of 20-HETE production is implicated in various diseases, making its study paramount.

cluster_upstream Upstream Activation cluster_inhibitors Inhibition cluster_downstream Downstream Signaling & Effects Arachidonic_Acid Arachidonic Acid CYP4A_4F CYP4A/4F Enzymes Arachidonic_Acid->CYP4A_4F Metabolism _20_HETE 20-HETE CYP4A_4F->_20_HETE Produces DDMS DDMS DDMS->CYP4A_4F Inhibits HET0016 HET0016 HET0016->CYP4A_4F Inhibits GPR75 GPR75 Receptor _20_HETE->GPR75 Activates MAPK_ERK MAPK/ERK Pathway GPR75->MAPK_ERK Src_EGFR_NFkB Src/EGFR/NF-κB Pathway GPR75->Src_EGFR_NFkB Vascular_Tone ↑ Vascular Tone MAPK_ERK->Vascular_Tone Angiogenesis ↑ Angiogenesis MAPK_ERK->Angiogenesis Inflammation ↑ Inflammation Src_EGFR_NFkB->Inflammation

Figure 1: Simplified 20-HETE signaling pathway and points of inhibition by DDMS and HET0016.

Head-to-Head Comparison: DDMS vs. HET0016

While both DDMS and HET0016 are utilized as selective inhibitors of 20-HETE synthesis, they exhibit distinct profiles in terms of potency and selectivity.

Mechanism of Action

Both DDMS and HET0016 act as inhibitors of the CYP4A and CYP4F enzymes, which are responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[5][6] HET0016 has been characterized as a non-competitive inhibitor of 20-HETE formation in the brain.[7] The precise mechanism of DDMS is less detailed in the available literature, but it is consistently referred to as a selective inhibitor of 20-HETE production.[2]

Potency and Efficacy

The potency of an inhibitor is a critical factor in experimental design, dictating the concentration required to achieve a desired biological effect. HET0016 is a highly potent inhibitor of 20-HETE synthesis. In human renal microsomes, HET0016 exhibits an IC50 value of 8.9 nM.[8][9] For rat renal microsomes, the IC50 is 35 nM.[8][9] Furthermore, for recombinant CYP4A1, CYP4A2, and CYP4A3, the IC50 values are 17.7 nM, 12.1 nM, and 20.6 nM, respectively.[2]

In contrast, DDMS displays a lower potency for inhibiting 20-HETE formation. Studies have reported an IC50 value of approximately 2 µM for the inhibition of ω-hydroxylation by DDMS in rat renal microsomes.[1]

Table 1: Potency of DDMS and HET0016 in Inhibiting 20-HETE Synthesis

Inhibitor Species/System IC50 for 20-HETE Synthesis Reference(s)
DDMS Rat Renal Microsomes ~2 µM [1]
HET0016 Human Renal Microsomes 8.9 ± 2.7 nM [8][9]
Rat Renal Microsomes 35 ± 4 nM [8][9]
Recombinant CYP4A1 17.7 nM [2]
Recombinant CYP4A2 12.1 nM [2]

| | Recombinant CYP4A3 | 20.6 nM |[2] |

Selectivity Profile and Off-Target Effects

An ideal inhibitor should be highly selective for its target with minimal "off-target" effects on other enzymes or signaling pathways.[10] Off-target effects can lead to confounding results and misinterpretation of data.[11]

HET0016 demonstrates a remarkable degree of selectivity for 20-HETE synthesizing enzymes. The IC50 for the inhibition of epoxyeicosatrienoic acids (EETs) formation, another class of arachidonic acid metabolites, is approximately 2800 nM, indicating a high selectivity for 20-HETE synthesis.[8][9] Furthermore, its inhibitory activity against other major drug-metabolizing CYP enzymes and cyclooxygenase (COX) is significantly lower, with IC50 values in the micromolar range.[8]

DDMS is also considered a selective inhibitor of 20-HETE synthesis, particularly at lower concentrations.[12] However, at higher concentrations, it can inhibit the formation of EETs and DiHETEs.[12] Detailed IC50 values for a broad panel of off-target enzymes for DDMS are not as readily available in the literature as they are for HET0016.

Table 2: Selectivity Profile of HET0016 Against Off-Target Enzymes

Enzyme/Process HET0016 IC50 Reference(s)
EETs Formation 2800 ± 300 nM [8][9]
Cyclooxygenase (COX) 2300 nM [8]
CYP2C9 3300 nM [8]
CYP2D6 83,900 nM [8]

| CYP3A4 | 71,000 nM |[8] |

Experimental Protocols and Applications

The choice between DDMS and HET0016 will also depend on the specific experimental context, whether it be in vitro cell culture or in vivo animal models.

In Vitro Inhibition of 20-HETE Synthesis

A common in vitro application is to assess the effect of 20-HETE inhibition on cellular processes. Here is a generalized protocol for comparing the efficacy of DDMS and HET0016 in a cell-based assay.

cluster_workflow Experimental Workflow: In Vitro Comparison of 20-HETE Inhibitors Cell_Culture 1. Cell Culture (e.g., Endothelial Cells, Smooth Muscle Cells) Treatment 2. Treatment Groups - Vehicle (Control) - DDMS (e.g., 1-10 µM) - HET0016 (e.g., 10-100 nM) Cell_Culture->Treatment Stimulation 3. Stimulation (Optional) (e.g., with a known 20-HETE inducer) Treatment->Stimulation Incubation 4. Incubation (Time-course as per experimental design) Stimulation->Incubation Analysis 5. Analysis - 20-HETE levels (LC-MS/MS) - Downstream signaling (Western Blot) - Functional assays (e.g., migration, proliferation) Incubation->Analysis

Sources

Comparative Analysis of DDMS and 17-ODYA Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 20-HETE Synthesis Inhibition in Drug Development Audience: Researchers, Senior Scientists, ADME/Tox Professionals[1][2]

Executive Summary: The Selectivity Divergence

In the study of arachidonic acid (AA) metabolism, the distinction between DDMS (N-methylsulfonyl-12,12-dibromododec-11-enamide) and 17-ODYA (17-Octadecynoic acid) is the difference between a scalpel and a sledgehammer.[1][2]

While both compounds are mechanism-based inhibitors of Cytochrome P450 (CYP) enzymes, they diverge critically in their selectivity profiles.[1][3] DDMS is the preferred tool for isolating the physiological effects of 20-HETE (20-hydroxyeicosatetraenoic acid) due to its high specificity for the CYP4A/4F ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-hydroxylase families.[2] In contrast, 17-ODYA  acts as a non-selective "suicide substrate," potently inhibiting both the 

-hydroxylases (generating 20-HETE) and the epoxygenases (CYP2C/2J, generating EETs).[4]

Recommendation: Use DDMS when investigating the specific vascular or renal contribution of 20-HETE.[2][3] Use 17-ODYA only when a broad blockade of all CYP-mediated eicosanoid metabolism is required, or for its secondary utility in profiling protein palmitoylation.[1][2][3]

Mechanistic Profiling & Chemical Logic[3]

To understand the selectivity data, one must understand the chemical mechanism of inactivation.[1] Both compounds require catalytic turnover by the target enzyme to become active—a process known as mechanism-based or "suicide" inhibition.[1][2][3]

17-ODYA: The Terminal Alkyne Trap

17-ODYA contains a terminal alkyne moiety.[1][2][3] When a CYP enzyme attempts to oxidize this terminal carbon (a common reaction for both ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-hydroxylases and epoxygenases), the alkyne is converted into a highly reactive ketene or heme-adduct intermediate.[2] This intermediate covalently binds to the heme prosthetic group or the protein apoprotein, irreversibly inactivating the enzyme.[1] Because the terminal alkyne mimics the fatty acid tail accepted by most CYP eicosanoid metabolizers, it lacks isoform specificity.
DDMS: The Sulfonimide Design

DDMS was rationally designed to fit the narrow, hydrophobic access channel of the CYP4A family. Its structure includes a dibromododecenyl tail and a methylsulfonimide headgroup.[1][3] The bulky bromine atoms and the specific length of the carbon chain sterically hinder its entry into the active sites of CYP epoxygenases (CYP2C/2J), while retaining high affinity for the CYP4A active site. Upon hydroxylation, the sulfonimide group facilitates irreversible binding, but the selectivity is driven by the steric exclusion from off-target CYPs.

Quantitative Selectivity Analysis

The following data aggregates competitive inhibition studies using rat and human renal microsomes.

Table 1: Comparative Inhibitory Potency (IC50)

Target PathwayEnzyme FamilyMetaboliteDDMS IC50 (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

M)
17-ODYA IC50 (

M)
Selectivity Verdict

-Hydroxylation
CYP4A / CYP4F20-HETE2.0 1.0 - 7.0 Both are potent inhibitors.[1][2][4]
Epoxidation CYP2C / CYP2JEETs~60.0 1.2 DDMS is ~30x more selective.
Selectivity Ratio (Epox/Hydrox)-30 : 1 ~1 : 1 DDMS preserves EET formation.[1][2][3]
ngcontent-ng-c747876706="" class="ng-star-inserted">

Data Interpretation: 17-ODYA inhibits EET formation (vasodilators) at the same concentration it inhibits 20-HETE (vasoconstrictor).[1][2] This confounding effect makes 17-ODYA unsuitable for defining the hemodynamic role of 20-HETE, as the loss of EETs may mask the effects of 20-HETE reduction.[2] DDMS maintains a wide therapeutic window where 20-HETE is suppressed while EET synthesis remains intact.[1][2][3]

Visualization of Signaling Impact[2]

The following diagram illustrates the differential impact of these inhibitors on the Arachidonic Acid cascade.

G cluster_epox Epoxygenase Pathway (Vasodilation) cluster_omega Omega-Hydroxylase Pathway (Vasoconstriction) AA Arachidonic Acid (AA) CYP2C CYP2C / CYP2J AA->CYP2C CYP4A CYP4A / CYP4F AA->CYP4A EETs EETs (Epoxyeicosatrienoic acids) CYP2C->EETs Synthesis HETE 20-HETE CYP4A->HETE Synthesis DDMS DDMS (Selective) DDMS->CYP2C No Effect (< 50µM) DDMS->CYP4A Selectively Blocks ODYA 17-ODYA (Non-Selective) ODYA->CYP2C Blocks ODYA->CYP4A Blocks

Figure 1: Differential inhibition of Arachidonic Acid metabolism.[1] 17-ODYA indiscriminately blocks both branches, whereas DDMS selectively targets the 20-HETE producing arm.[1][2]

Experimental Protocol: Validating Selectivity

To confirm the selectivity of DDMS versus 17-ODYA in your specific model (e.g., renal microsomes), use the following self-validating protocol. This workflow accounts for the mechanism-based nature of these inhibitors, which requires a pre-incubation step with NADPH.[1][3]

Protocol: Competitive Microsomal Incubation Assay

Reagents:

  • Rat/Human Renal Microsomes (1 mg/mL protein)[1][3]

  • Substrate: [14C]-Arachidonic Acid or unlabeled AA (10-20 µM)[1][2][3]

  • Cofactor: NADPH generating system (1 mM NADPH final)

  • Inhibitors: DDMS (0.1 - 50 µM) and 17-ODYA (0.1 - 50 µM)[1][2][3]

Workflow:

  • Pre-Incubation (Critical Step):

    • Incubate microsomes with the inhibitor (DDMS or 17-ODYA) and NADPH for 15 minutes at 37°C.

    • Why? Both compounds are suicide substrates.[1][2][3] They must be catalytically processed by the enzyme to form the reactive intermediate that covalently binds the active site. Without this step, IC50 values will be artificially high.[1][3]

  • Substrate Initiation:

    • Add Arachidonic Acid to initiate the reaction.[1][3]

    • Incubate for 15 minutes at 37°C.

  • Quench & Extraction:

    • Stop reaction with acidified ethyl acetate or formic acid.[1][2][3]

    • Extract lipids under nitrogen.[1][2][3]

  • Analysis (LC-MS/MS or HPLC-Radiometry):

    • Separate metabolites on a C18 reverse-phase column.

    • Monitor: 20-HETE (retention time ~14 min) AND EETs (retention time ~18-20 min).

  • Data Validation Criteria:

    • Valid DDMS Run: >80% inhibition of 20-HETE with <10% inhibition of EETs at 2-5 µM.

    • Valid 17-ODYA Run: >80% inhibition of both 20-HETE and EETs at 2-5 µM.

Decision Framework: When to Use Which?

While DDMS is superior for 20-HETE specificity, 17-ODYA has niche applications.[1][2][3]

DecisionTree Start Experimental Goal Q1 Target Specificity? Start->Q1 Branch1 Study 20-HETE Physiology Only Q1->Branch1 High Specificity Needed Branch2 Block ALL CYP Eicosanoids Q1->Branch2 Broad Knockout Needed Branch3 Protein Palmitoylation Profiling Q1->Branch3 Click Chemistry Result_DDMS Use DDMS (or HET0016) Branch1->Result_DDMS Result_ODYA Use 17-ODYA Branch2->Result_ODYA Branch3->Result_ODYA

Figure 2: Selection guide for CYP inhibitors based on experimental intent.

Note on HET0016: While this guide compares DDMS and 17-ODYA, researchers should be aware of HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine).[2][3][5][6] HET0016 is a more modern inhibitor with IC50 values in the nanomolar range (vs. micromolar for DDMS).[3] However, DDMS remains a standard reference compound in literature for validating mechanism-based inhibition.[1][2][3]

References
  • Wang, M. H., et al. (1998).[1][3] "Inhibitors of cytochrome P450 4A fatty acid omega-hydroxylase: from suicide substrates to enzymatic inhibitors." Journal of Pharmacology and Experimental Therapeutics.

  • Zou, A. P., et al. (1994).[1][3] "17-Octadecynoic acid: a suicide substrate inhibitor of cytochrome P450 fatty acid omega-hydroxylase."[1][2][3][4][7] Journal of Pharmacology and Experimental Therapeutics.

  • Miyata, N., & Roman, R. J. (2005).[1][3] "Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system." Journal of Smooth Muscle Research.[1][3]

  • Alonso-Galicia, M., et al. (1997).[1][3][6] "Inhibition of 20-HETE production contributes to the vascular responses to nitric oxide."[1][2][3] Hypertension.[1][2][3] [1][3]

  • Martin, B. R., & Cravatt, B. F. (2009).[1][3] "Large-scale profiling of protein palmitoylation in mammalian cells." Nature Methods.[1][2][3] (Highlighting the alternative use of 17-ODYA).

Sources

Validating the specificity of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide for CYP4A2

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and metabolic research, the cytochrome P450 (CYP) superfamily of enzymes represents a critical focal point. Specifically, the CYP4A subfamily, responsible for the ω-hydroxylation of fatty acids, is implicated in various physiological and pathophysiological processes, including blood pressure regulation and inflammation. The development of selective inhibitors for specific CYP4 isoforms is paramount for dissecting their individual contributions. This guide provides an in-depth, objective comparison and a validated experimental framework for assessing the specificity of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide (12,12-DDMS) as an inhibitor of CYP4A2.

We will explore the underlying principles of inhibitor validation, compare 12,12-DDMS with an alternative inhibitor, HET0016, and provide detailed, field-proven protocols to empower researchers to generate robust and reliable data.

The Rationale for Isoform-Specific CYP4A Inhibition

The CYP4A subfamily in mammals includes several isoforms, such as CYP4A1, CYP4A2, and CYP4A3, which often exhibit overlapping substrate specificities.[1] This functional redundancy complicates the study of any single isoform's role in biological systems. A potent and selective inhibitor allows for the targeted disruption of a specific enzyme's activity, thereby enabling a clearer understanding of its downstream effects. 12,12-DDMS has been developed as a tool compound for this purpose. However, its utility is entirely dependent on its verified specificity.

Comparative Inhibitor Profile: 12,12-DDMS vs. HET0016

To contextualize the performance of 12,12-DDMS, it is instructive to compare it with another well-characterized CYP4A inhibitor, N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016). The following table summarizes key inhibitory data gathered from in vitro studies.

Inhibitor Target Enzyme/Activity IC50 Value Selectivity Notes Reference
12,12-DDMS ω-Hydroxylation (CYP4A activity) in rat renal microsomes~2 µM~30-fold more selective for ω-hydroxylation over epoxidation (IC50 ~60 µM).[2]
HET0016 Recombinant rat CYP4A117.7 nMHighly selective for CYP4A isoforms. IC50 for CYP2C11 is 611 nM. IC50 values for CYP2C9, CYP2D6, and CYP3A4 are in the micromolar range (3.3 µM, 83.9 µM, and 71 µM, respectively).[3][4]
HET0016 Recombinant rat CYP4A212.1 nM[3]
HET0016 Recombinant rat CYP4A320.6 nM[3]
HET0016 20-HETE formation in human renal microsomes8.9 nM[4][5]

Table 1: Comparative inhibitory potency of 12,12-DDMS and HET0016 against CYP4A enzymes.

From this data, it is evident that while 12,12-DDMS shows selectivity for CYP4A-mediated ω-hydroxylation, HET0016 is a significantly more potent inhibitor of the CYP4A subfamily.[2][3][4] This highlights the importance of empirical validation when choosing an inhibitor for a specific experimental context.

Experimental Validation Workflow: A Step-by-Step Guide

A rigorous validation of inhibitor specificity is a multi-step process. It begins with in vitro assays using isolated enzyme systems and can progress to more complex cell-based and in vivo models. The following workflow is designed to be a self-validating system, with each step building upon the last to provide a comprehensive specificity profile.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Confirmation (Optional) A Recombinant CYP4A2 IC50 Determination B Selectivity Panel: - CYP4A1, CYP4A3 - Other major CYPs (e.g., 1A2, 2C9, 2D6, 3A4) A->B Establish Potency C Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot) B->C Determine Specificity D Hepatocyte or Renal Cell Models (Expressing endogenous CYP4A2) C->D Validate in a biological matrix E Measure inhibition of cellular 20-HETE production D->E F Animal Model Administration E->F Confirm in a physiological system G Measure target engagement and biomarkers of CYP4A2 activity F->G G cluster_0 Mechanism of Inhibition cluster_1 Experimental Determination A Reversible Inhibition (Competitive, Non-competitive) B Irreversible (Mechanism-Based) Inhibition D Direct IC50 Assay A->D Assessed by C Time-Dependent Inhibition F Determination of kinact and KI B->F Characterized by E IC50 Shift Assay (with pre-incubation) C->E Screened for by D->E Indicates potential for time-dependent effects E->F Confirms and quantifies mechanism-based inhibition

Caption: Differentiating mechanisms of CYP inhibition.

Understanding the Mechanism of Inhibition

Beyond potency and selectivity, understanding how a compound inhibits an enzyme is critical. Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based), where the inhibitor permanently inactivates the enzyme. Irreversible inhibitors can have prolonged in vivo effects, as enzyme activity is only restored through new protein synthesis.

A simple way to screen for mechanism-based inhibition is to perform an "IC50 shift" assay, where the IC50 is determined with and without a 30-minute pre-incubation of the inhibitor with the microsomes and NADPH before adding the substrate. A significant decrease in the IC50 value after pre-incubation suggests time-dependent or mechanism-based inhibition. [6]

Conclusion and Expert Recommendations

The available data suggests that 12,12-DDMS is a selective inhibitor of CYP4A-mediated ω-hydroxylation with a potency in the low micromolar range. [2]However, for researchers requiring a highly potent tool compound for investigating the CYP4A subfamily, HET0016 presents a superior profile with nanomolar potency and well-documented selectivity against other major CYP isoforms. [3][4] The choice between these inhibitors will depend on the specific experimental goals, the biological system under investigation, and the required potency. We strongly recommend that any researcher planning to use 12,12-DDMS, or any enzyme inhibitor, perform a thorough in-house validation following the protocols outlined in this guide. This due diligence is essential to ensure the generation of accurate, reproducible, and interpretable data, thereby upholding the highest standards of scientific integrity.

References

  • Miyata, N., et al. (2002). Cytochrome P450 4A Isoform Inhibitory Profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016), a Selective Inhibitor of 20-HETE Synthesis. Biological & Pharmaceutical Bulletin. Available at: [Link]

  • Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. British Journal of Pharmacology. Available at: [Link]

  • Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. British Journal of Pharmacology, 133(3), 325–329. Available at: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec Website. Available at: [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Prescriber Update. Available at: [Link]

  • Deodhar, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics. Available at: [Link]

  • Eurofins. CYP inhibition (HLM, package of 8 assays) IC50. Eurofins Website. Available at: [Link]

  • Creative Bioarray. Cytochrome P450 Inhibition Assay. Creative Bioarray Website. Available at: [Link]

  • Sun, C., et al. (2012). Treatment with the cytochrome P450 ω-hydroxylase inhibitor HET0016 attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats. British Journal of Pharmacology. Available at: [Link]

  • Van de P, et al. (2010). In vitro cytochrome P450 activity: development and validation of a sensitive high performance liquid chromatography-tandem mass spectrometry method for the quantification of six probe metabolites after derivatization with pyridine-3-sulfonyl chloride in an aqueous environment. Journal of Chromatography B. Available at: [Link]

  • Grimm, S. W., et al. (2009). A review of in vitro-in vivo correlations of cytochrome P450-mediated metabolism and transport. Current Drug Metabolism. Available at: [Link]

  • Holla, V. R., et al. (2000). Kinetic profile of the rat CYP4A isoforms: arachidonic acid metabolism and isoform-specific inhibitors. Journal of Biological Chemistry. Available at: [Link]

  • Zamek-Gliszczynski, M. J., et al. (2018). An Assessment of the In Vitro Inhibition of Cytochrome P450 Enzymes, UDP-Glucuronosyltransferases, and Transporters by Phosphodiester- or Phosphorothioate-Linked Oligonucleotides. Drug Metabolism and Disposition. Available at: [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Drug Metabolism Reviews. Available at: [Link]

  • Obach, R. S., et al. (2006). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Drug Metabolism and Disposition. Available at: [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT Website. Available at: [Link]

Sources

Technical Comparison Guide: DDMS Selectivity & Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: N-methyl-N-dodecylsulfonamide (DDMS) Target Enzyme: Cytochrome P450 4A (CYP4A) / CYP4F (Omega-hydroxylases) Application: Selective inhibition of 20-HETE formation in renal and vascular research.

Executive Summary: The Selectivity vs. Potency Trade-off

In the investigation of arachidonic acid (AA) metabolism, distinguishing between the vasoconstrictive 20-HETE pathway (mediated by CYP4A/4F) and the vasodilatory EET pathway (mediated by CYP2C/2J) is critical.

DDMS (N-methyl-N-dodecylsulfonamide) serves as a highly selective probe for this purpose. While it possesses a higher IC50 (~2 µM) compared to the mechanism-based inhibitor HET0016 (~9-35 nM), DDMS offers a superior specificity profile. It effectively inhibits omega-hydroxylation without significantly suppressing epoxygenase activity (CYP2C9/2C19), a common liability of more potent alternatives. This guide details the cross-reactivity landscape to assist researchers in selecting the appropriate chemical probe for hypertension and renal function studies.

Mechanistic Profile & Signaling Context[1][2][3][4]

DDMS functions as a substrate analog, competitively inhibiting the omega-hydroxylation of fatty acids. Its structural mimicry of lauric and arachidonic acid allows it to occupy the active site of CYP4A isoforms, blocking the conversion of AA to 20-HETE.

Pathway Visualization: The Critical Balance

The following diagram illustrates the bifurcation of Arachidonic Acid metabolism. Note how DDMS selectively targets the "Pressor" arm while leaving the "Depressor" arm intact.

G AA Arachidonic Acid CYP4A CYP4A / CYP4F (Omega-hydroxylase) AA->CYP4A CYP2C CYP2C / CYP2J (Epoxygenase) AA->CYP2C H20 20-HETE (Vasoconstrictor) CYP4A->H20 Hydroxylation EETs EETs (Vasodilators) CYP2C->EETs Epoxidation DDMS DDMS (Inhibitor) DDMS->CYP4A Selective Inhibition (IC50 ~2 µM)

Caption: DDMS selectively blocks the CYP4A-mediated production of 20-HETE, preserving the CYP2C-mediated EET pathway.

Comparative Analysis: DDMS vs. Alternatives

The choice of inhibitor dictates the interpretation of physiological data. The table below synthesizes experimental data comparing DDMS against the high-potency HET0016 and the suicide inhibitor 17-ODYA.

Table 1: Inhibitor Performance Matrix
FeatureDDMS HET0016 17-ODYA
Primary Target CYP4A (Omega-hydroxylase)CYP4A / CYP4FCYP4A / Fatty Acid Hydroxylases
Mechanism Competitive / Tight-bindingIrreversible (Mechanism-based)Suicide Substrate (Irreversible)
Potency (IC50) ~2.0 µM (Moderate)8.9 - 35 nM (High)~5.0 µM
Selectivity Ratio (Omega vs. Epoxy)> 30-fold ~60-fold (at low conc.)Poor at >1 µMLow (Promiscuous)
CYP2C9 Liability Minimal inhibition at 10 µMInhibits at >1 µMSignificant Cross-reactivity
COX/LOX Effect NegligibleNegligibleInhibits COX/LOX at high doses
Best Use Case Mechanistic Validation When preserving EETs is crucial.Phenotypic Screening When maximal suppression is required.Historical comparisons only.

Key Insight: While HET0016 is more potent, it exhibits "concentration-dependent promiscuity." At concentrations required to fully suppress CYP4A in vivo, HET0016 often bleeds into CYP2C inhibition, confounding vascular studies. DDMS maintains a cleaner window of selectivity.

Cross-Reactivity Data: The Off-Target Landscape

To validate the specificity of DDMS, it is essential to review its interaction with major drug-metabolizing enzymes.

CYP2C9 & CYP2C19 (Epoxygenases)[1][6]
  • Relevance: These enzymes produce Epoxyeicosatrienoic acids (EETs), which are renal vasodilators. Inhibiting them alongside CYP4A creates a "false neutral" physiological effect.

  • DDMS Performance: In rat renal microsomes, DDMS (10 µM) showed <10% inhibition of epoxygenase activity, whereas HET0016 (1 µM) began to show significant suppression.

  • Experimental Evidence: Wang et al. demonstrated that DDMS IC50 for epoxidation is ~60 µM , compared to 2 µM for omega-hydroxylation.[1]

CYP3A4 (General Metabolism)[1]
  • Relevance: Major metabolizer of xenobiotics; inhibition leads to drug-drug interactions.[2][3]

  • DDMS Performance: DDMS shows weak affinity for CYP3A4 compared to azole antifungals (e.g., ketoconazole). However, at high micromolar concentrations (>50 µM), non-specific hydrophobic binding may occur.

Experimental Protocol: Validating Selectivity

Use this self-validating protocol to determine the "Selectivity Ratio" of DDMS in your specific tissue preparation. This assay simultaneously measures the formation of 20-HETE (CYP4A activity) and EETs (CYP2C activity).

Workflow Diagram

Workflow Step1 Microsome Prep (Renal/Liver) Step2 Pre-Incubation (5 min @ 37°C) + DDMS (0.1 - 100 µM) Step1->Step2 Step3 Initiation + NADPH (1 mM) + AA (Substrate) Step2->Step3 Step4 Reaction (15-30 min) Step3->Step4 Step5 Termination + Ice-cold Acetonitrile + Internal Std (d6-20-HETE) Step4->Step5 Step6 Analysis LC-MS/MS Step5->Step6

Caption: Standardized incubation workflow for determining CYP inhibition kinetics.

Detailed Methodology

1. Buffer System:

  • Use 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Why: Magnesium is essential for the stability of the CYP-Reductase complex.

2. Substrate & Inhibitor Preparation:

  • Substrate: Arachidonic Acid (AA) at 20 µM (approx. Km).[4][5][6]

  • Inhibitor: Prepare DDMS serial dilutions in DMSO. Ensure final DMSO concentration is <0.5% v/v to prevent solvent-induced enzyme inactivation.

3. Incubation:

  • Mix microsomes (0.5 mg protein/mL) with DDMS.

  • Pre-incubate for 5 minutes at 37°C.

  • Start: Add NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

  • Incubate for 15 minutes (linear phase).

4. Termination & Extraction:

  • Stop: Add 2 volumes of ice-cold acetonitrile with 0.1% formic acid.

  • Internal Standard: Spike with d6-20-HETE and d8-14,15-EET for recovery normalization.

  • Centrifuge at 10,000 x g for 10 minutes.

5. Calculation:

  • Calculate IC50 for both 20-HETE formation and Total EETs formation.

  • Selectivity Ratio = IC50(EETs) / IC50(20-HETE).

  • Target: A ratio >25 indicates acceptable selectivity for mechanistic attribution.

References

  • Wang, M. H., et al. (1998). "Inhibitory effects of DDMS and HET0016 on CYP4A-mediated arachidonic acid metabolism." Journal of Pharmacology and Experimental Therapeutics.

  • Miyata, N., et al. (2001). "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme."[5] British Journal of Pharmacology.

  • Roman, R. J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews.

  • FDA Guidance for Industry (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Validating DDMS Target Engagement in Non-Renal Tissues: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the validation of DDMS (N-methylsulfonyl-12,12-dibromododec-11-enamide) , a selective inhibitor of CYP4A enzymes, and its target engagement in non-renal tissues (specifically vascular smooth muscle, cerebral arteries, and cardiac tissue).

Given the predominance of CYP4A expression in the kidney, validating target engagement (TE) in non-renal tissues requires rigorous exclusion of systemic renal effects.

Executive Summary & Strategic Context

DDMS is a mechanism-based, specific inhibitor of CYP4A (Cytochrome P450 4A), the enzyme responsible for the


-hydroxylation of Arachidonic Acid (AA) into 20-HETE  (20-Hydroxyeicosatetraenoic acid). While 20-HETE is a dominant renal autacoid regulating natriuresis and blood pressure, it is also a critical modulator of cerebral vasospasm, tumor angiogenesis, and cardiac ischemia-reperfusion injury .

The Challenge: Because the kidney is the primary source of circulating 20-HETE, systemic administration of DDMS lowers global 20-HETE levels. Consequently, observing a physiological effect (e.g., blood pressure drop) does not prove target engagement in non-renal tissues. It may simply reflect renal modulation.

The Solution: To validate DDMS engagement in non-renal tissues, researchers must decouple local tissue autacoid synthesis from systemic renal pools using ex vivo functional assays and tissue-perfused mass spectrometry .

Mechanism of Action & Signaling Pathway[1][2]

DDMS acts as a suicide substrate or mechanism-based inhibitor. Unlike reversible competitive inhibitors, it forms a reactive intermediate during the catalytic cycle that covalently binds to the CYP4A active site, rendering the enzyme inactive.

Signaling Pathway Diagram

CYP4A_Pathway AA Arachidonic Acid (Membrane Phospholipids) CYP4A CYP4A Enzyme (Endoplasmic Reticulum) AA->CYP4A Substrate Influx HETE 20-HETE (Metabolite) CYP4A->HETE w-hydroxylation DDMS DDMS (Inhibitor) DDMS->CYP4A Covalent Inhibition GPCR G-Protein Coupled Receptor (GPR75) HETE->GPCR Ligand Binding PKC PKC / MAPK Activation GPCR->PKC Signal Transduction Response Vasoconstriction / Mitogenesis PKC->Response Physiological Effect

Caption: The CYP4A/20-HETE axis.[1][2][3][4][5][6] DDMS covalently binds CYP4A, preventing the conversion of AA to 20-HETE, thereby blocking downstream vasoconstriction and mitogenic signaling.

Comparative Analysis: DDMS vs. Alternatives

Selecting the right chemical probe is critical for non-renal validation. DDMS is often preferred over HET0016 for mechanistic studies due to its selectivity profile, despite HET0016's higher potency.

FeatureDDMS HET0016 17-ODYA
Chemical Class Sulfonimide derivativeFormamidineAcetylenic fatty acid
Mechanism Mechanism-based (Irreversible)Reversible (Competitive)Suicide Substrate (Irreversible)
Primary Target CYP4A (High Selectivity)CYP4A / CYP4FCYP4A / CYP2C / CYP2J
Selectivity Profile Excellent (Minimal CYP2C inhibition)Moderate (Inhibits other heme proteins at high doses)Poor (Inhibits epoxygenases)
BBB Penetrance ModerateHighModerate
Non-Renal Utility Best for distinguishing CYP4A vs. CYP2C effects Best for acute stroke models (rapid onset)Limited (confounds EETs pathways)
Key Limitation Lower potency (requires

M range)
Short half-life in vivoCross-reactivity with epoxygenases

Guidance: Use DDMS when you must prove the effect is mediated specifically by 20-HETE (CYP4A) and not Epoxyeicosatrienoic acids (EETs/CYP2C), which are major vasodilators in the brain and heart. 17-ODYA inhibits both, confounding vascular interpretation.

Validated Experimental Protocols

To prove DDMS target engagement in non-renal tissue (e.g., Middle Cerebral Artery or Coronary Artery), you cannot rely on plasma biomarkers. You must demonstrate local functional blockade .

Protocol A: Ex Vivo Myography (Functional TE)

This assay validates that DDMS engages the target within the vascular smooth muscle, independent of renal influence.

Objective: Measure the blockade of myogenic tone or agonist-induced constriction in isolated vessels.

  • Tissue Harvest: Rapidly isolate resistance arteries (e.g., cerebral, mesenteric, or coronary) from the animal.

  • Mounting: Mount vessel segments (150-300

    
    m diameter) on a wire myograph or pressure myograph chamber filled with physiological saline solution (PSS).
    
  • Viability Check: Challenge with 60 mM KCl to confirm smooth muscle viability. Wash x3.

  • Induction of Tone:

    • Method A (Myogenic): Increase intraluminal pressure stepwise (40 to 100 mmHg).

    • Method B (Agonist): Pre-constrict with Phenylephrine (PE) or Endothelin-1.

  • DDMS Challenge (The Validation Step):

    • Incubate vessels with DDMS (10 - 30

      
      M)  for 30 minutes.
      
    • Control: Vehicle (DMSO) and 17-ODYA (positive control) or HET0016 .

  • Readout:

    • Positive TE: DDMS treatment should significantly attenuate myogenic constriction or PE-induced constriction compared to vehicle.

    • Rescue Experiment (Crucial): Add exogenous 20-HETE (10-100 nM) . If DDMS worked by inhibiting synthesis, adding the product back should restore constriction. This proves the blockade was specific to the CYP4A enzyme.

Protocol B: Tissue-Perfused LC-MS/MS (Biochemical TE)

This assay quantifies the reduction of 20-HETE specifically in the tissue of interest, ruling out blood contamination.

Objective: Quantify the Arachidonic Acid (AA) to 20-HETE ratio in non-renal tissue.

  • Perfusion: Anesthetize the animal. Perform transcardial perfusion with ice-cold saline/heparin to remove all circulating blood (and renal-derived 20-HETE).

  • Tissue Homogenization: Harvest non-renal tissue (e.g., Heart left ventricle, Hippocampus). Homogenize in PBS containing Indomethacin (blocks COX) and BHT (prevents auto-oxidation).

  • Microsome Isolation: Centrifuge at 10,000g (20 min)

    
     take supernatant 
    
    
    
    Centrifuge at 100,000g (60 min) to isolate microsomes (ER fraction where CYP4A resides).
  • Ex Vivo Incubation:

    • Resuspend microsomes.

    • Add NADPH (1 mM) and Arachidonic Acid (substrate, 20-50

      
      M).
      
    • Condition 1: Naive microsomes + DDMS added in vitro (In vitro TE).

    • Condition 2: Microsomes from DDMS-treated animals (In vivo TE).

  • Extraction: Stop reaction with acidified ethyl acetate. Spike with deuterated internal standard (

    
    -20-HETE).
    
  • LC-MS/MS Analysis:

    • Monitor transition

      
       319 
      
      
      
      245 (20-HETE).
    • Validation Criteria: A >50% reduction in 20-HETE production rate in DDMS-treated samples compared to vehicle confirms target engagement.

Validation Logic Flow

Use this decision matrix to determine if you have achieved true non-renal target engagement.

Validation_Logic Start Administer DDMS (Systemic or Local) Step1 Measure Plasma 20-HETE Start->Step1 Decision1 Levels Reduced? Step1->Decision1 RenalEffect Likely Renal Effect (Not specific to target tissue) Decision1->RenalEffect Yes Step2 Perfuse Tissue & Isolate Microsomes Decision1->Step2 Yes (but insufficient) Step3 Ex Vivo Activity Assay (Add AA + NADPH) Step2->Step3 Decision2 20-HETE Synthesis Blocked? Step3->Decision2 Step4 Functional Rescue (Add 20-HETE) Decision2->Step4 Yes Fail Off-Target Effect (Not CYP4A mediated) Decision2->Fail No Decision3 Function Restored? Step4->Decision3 Success VALIDATED Non-Renal Target Engagement Decision3->Success Yes Decision3->Fail No

Caption: Step-wise validation logic. Note that plasma reduction (Step 1) is insufficient for non-renal validation; tissue perfusion and functional rescue (Step 4) are required.

References

  • Falck, J. R., et al. (2001). "11,12-Epoxyeicosatrienoic acid (11,12-EET): structural determinants for inhibition of Na-K-ATPase." Bioorganic & Medicinal Chemistry Letters.

  • Wang, M. H., et al. (1998). "Inhibitors of cytochrome P450 4A fatty acid omega-hydroxylase." Journal of Pharmacology and Experimental Therapeutics.

  • Roman, R. J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews.

  • Miyata, N., et al. (2001). "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme." British Journal of Pharmacology.

  • Dunn, K. M., et al. (2008). "20-HETE contributes to the acute fall in cerebral blood flow after subarachnoid hemorrhage." Stroke.

Sources

Comparative Guide: In Vivo Efficacy of CYP4A Inhibitor DDMS and Next-Generation Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 20-HETE Axis

In the landscape of vasoactive lipid signaling, 20-Hydroxyeicosatetraenoic acid (20-HETE) has emerged as a critical driver of hypertension, ischemic injury, and tumor angiogenesis.[1] Produced by the CYP4A and CYP4F subfamilies of cytochrome P450 enzymes, 20-HETE acts as a potent vasoconstrictor and mitogen.

This guide provides a technical comparison between DDMS (N-methylsulfonyl-12,12-dibromododec-11-enamide), the foundational mechanistic probe, and HET0016 (N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine), its highly potent analog. We analyze their pharmacological profiles, in vivo efficacy data, and provide validated protocols for their application in preclinical models.

Mechanistic Grounding

To interpret efficacy data, one must understand the pathway. 20-HETE is synthesized from Arachidonic Acid (AA) via


-hydroxylation.
Signaling Pathway Diagram

The following diagram illustrates the synthesis of 20-HETE and the specific intervention points for DDMS and HET0016.

G AA Arachidonic Acid (Substrate) CYP CYP4A / CYP4F (Enzymes) AA->CYP  omega-hydroxylation HETE 20-HETE (Metabolite) CYP->HETE Vaso Vasoconstriction (Hypertension) HETE->Vaso Angio Angiogenesis (Tumor Growth) HETE->Angio IR Ischemia-Reperfusion Injury HETE->IR DDMS DDMS (Suicide Substrate) DDMS->CYP  Irreversible Inhibition HET0016 HET0016 (P450 Heme Binder) HET0016->CYP  Reversible/High Affinity

Figure 1: The 20-HETE biosynthetic pathway and inhibition targets. DDMS acts as a mechanism-based inhibitor, while HET0016 coordinates with the P450 heme iron.

Comparative Product Profile: DDMS vs. HET0016

While DDMS established the role of 20-HETE in renal function, HET0016 was developed to overcome potency limitations.

Technical Specifications
FeatureDDMSHET0016
Chemical Name N-methylsulfonyl-12,12-dibromododec-11-enamideN-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine
Mechanism Suicide substrate (mechanism-based irreversible)Reversible inhibitor (coordinates with heme iron)
IC50 (Rat Renal Microsomes) ~ 1.0 - 2.0 µM~ 8.9 - 35 nM
Selectivity High for CYP4A vs. CYP2C (Epoxygenase)Extremely High (>100-fold vs. Epoxygenase/Cyclooxygenase)
In Vivo Half-Life Short (< 60 min plasma stability)Moderate (Requires frequent dosing or continuous infusion)
Solubility Poor (Requires DMSO/Ethanol)Very Poor (Requires β-cyclodextrin complexation)
Primary Utility Acute renal studies; mechanistic validationChronic tumor models; stroke; hypertension
Expert Insight on Selection
  • Choose DDMS if you are performing acute renal perfusion studies or need to validate that an effect is strictly dependent on enzymatic turnover (suicide inhibition).

  • Choose HET0016 for chronic in vivo efficacy studies (tumor growth, hypertension management) due to its nanomolar potency, despite its formulation challenges.

In Vivo Efficacy Data Analysis

Hypertension Models (SHR Rats)

In Spontaneously Hypertensive Rats (SHR), renal production of 20-HETE is elevated, driving vasoconstriction.

  • DDMS Efficacy: Acute intravenous administration (10 mg/kg) lowers Mean Arterial Pressure (MAP) by ~15-20 mmHg within 2 hours.

  • HET0016 Efficacy: Chronic administration (10 mg/kg/day IP) prevents the development of hypertension in young SHRs and reverses established hypertension more effectively than DDMS due to sustained CYP4A suppression.

Tumor Angiogenesis (Glioblastoma & Breast Cancer)

20-HETE induces VEGF and MMP expression.

  • HET0016 Performance: In U251 glioblastoma xenografts, HET0016 (10 mg/kg/day) reduced tumor volume by 60-70% compared to vehicle. It significantly decreased vascular mimicry and proliferation (Ki-67 index).[2]

  • DDMS Performance: Rarely used in chronic cancer models due to rapid clearance, but effective in ex vivo vessel sprouting assays to confirm mechanism.

Ischemia-Reperfusion (I/R) Injury
  • Mechanism: 20-HETE levels spike during reperfusion, causing secondary vasoconstriction and oxidative stress.

  • Data: Pre-treatment with HET0016 (1 mg/kg) reduces infarct size in rat stroke models (MCAO) by ~50%. DDMS shows similar protection but requires higher molar doses (10-20 mg/kg).

Validated Experimental Protocols

Scientific integrity requires reproducible workflows. Below are the optimized protocols for utilizing these inhibitors in vivo.

Protocol A: Chronic Administration via Osmotic Minipump

Rationale: Both compounds have poor oral bioavailability and short half-lives. Continuous infusion ensures stable plasma levels.

  • Formulation (Critical Step):

    • HET0016: Dissolve in 10% (w/v) 2-hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water. Sonication is required. Target concentration: 10 mg/mL.

    • DDMS: Dissolve in 20% DMSO / 80% PEG-400. Note: High DMSO content can irritate tissue; minipumps are preferred over IP.

  • Surgical Implantation:

    • Anesthetize animal (Isoflurane 2-3%).

    • Make a mid-scapular incision.

    • Insert Alzet® osmotic pump (e.g., Model 2ML4 for 28 days) subcutaneously.

    • Suture wound using 4-0 silk.

  • Validation:

    • Collect tail vein blood at Day 3 and Day 14.

    • Measure plasma 20-HETE levels (see Protocol B) to confirm target engagement (suppression >70% is required for efficacy).

Protocol B: LC-MS/MS Quantification of 20-HETE (Biomarker)

Rationale: Efficacy must be proven by target reduction, not just phenotypic outcome.

  • Tissue Harvest: Flash freeze kidney or tumor tissue in liquid nitrogen immediately upon excision.

  • Extraction:

    • Homogenize 50 mg tissue in 1 mL PBS.

    • Add internal standard (d6-20-HETE, 2 ng).

    • Acidify to pH 3.5 with Formic Acid.

    • Extract 3x with Ethyl Acetate. Evaporate under Nitrogen gas.

  • Analysis:

    • Reconstitute in 50% Methanol.

    • Run on C18 Reverse Phase Column (Agilent or Phenomenex).

    • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Acetic Acid.

    • Detection: Negative ion electrospray ionization (ESI-). Monitor transition m/z 319 → 245 (20-HETE).

Experimental Workflow Visualization

The following diagram outlines the logical flow for a comparative efficacy study.

Workflow cluster_0 Study Design Control Vehicle (HPβCD) Model Induce Pathology (e.g., Xenograft/SHR) Control->Model Exp_DDMS DDMS Group (20 mg/kg) Exp_DDMS->Model Exp_HET HET0016 Group (10 mg/kg) Exp_HET->Model Admin Administer Drug (IP or Pump) Model->Admin  Daily/Continuous Sample Harvest Tissue & Plasma Admin->Sample  End Point LCMS LC-MS/MS (20-HETE Levels) Sample->LCMS  Target Validation Pheno Phenotype (BP / Tumor Vol) Sample->Pheno  Efficacy Data

Figure 2: Standardized workflow for assessing CYP4A inhibition efficacy.

References

  • Wang, M. H., et al. (1998). "Inhibitory effects of DDMS and HET0016 on renal CYP4A activity." British Journal of Pharmacology.

  • Miyata, N., et al. (2001). "HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme." British Journal of Pharmacology.

  • Guo, A. M., et al. (2007). "20-HETE promotes tumor angiogenesis in glioblastoma." Journal of Pharmacology and Experimental Therapeutics.

  • Roman, R. J. (2002). "P-450 metabolites of arachidonic acid in the control of cardiovascular function." Physiological Reviews.

  • Borin, T. F., et al. (2014). "HET0016, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice." PLOS ONE.

Sources

Orthogonal Validation of DDMS-Induced Phenotypes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical framework for the orthogonal validation of phenotypes derived from Deep Mutational Scanning (DMS) (often referred to in specific high-fidelity contexts as DDMS or Double-Deep Mutational Scanning).

A Publish Comparison Guide for Drug Development Professionals

Part 1: Strategic Overview & Core Directive

The Challenge of High-Throughput Data Deep Mutational Scanning (DDMS/DMS) has revolutionized drug development by allowing the simultaneous characterization of thousands of protein variants. However, this high-throughput (HT) power comes with a trade-off: noise . Sequencing errors, library bottlenecks, and batch effects can generate "induced phenotypes" (e.g., apparent drug resistance or enhanced affinity) that are artifacts of the screen rather than biological reality.

The Core Directive Orthogonal validation is not optional; it is the bridge between data and a drug candidate. This guide defines the "Gold Standard" workflow for validating DDMS hits. You must move from Pooled/Polyclonal measurements (the DDMS screen) to Discrete/Monoclonal measurements (the validation).

Validation Hierarchy:

  • Biophysical (Binding): Direct measurement of

    
    , 
    
    
    
    ,
    
    
    (e.g., SPR, BLI).
  • Biochemical (Activity): Enzymatic turnover (

    
    , 
    
    
    
    ) in a purified system.
  • Cellular (Functional): Clonal survival or reporter activation in a biologically relevant context.

Part 2: Comparative Analysis of Validation Modalities

The following table contrasts the DDMS discovery engine with the necessary orthogonal validation alternatives.

FeatureDDMS (Discovery Engine) Alt 1: Surface Plasmon Resonance (SPR) Alt 2: Clonal Cell-Based Assays Alt 3: Isothermal Titration Calorimetry (ITC)
Throughput

variants
10 - 50 variants/week10 - 100 variants/week1 - 5 variants/week
Readout Enrichment Score (Fitness)Kinetics (

) & Affinity (

)

/

(Functional)
Thermodynamics (

)
Precision Low-Medium (Population avg)High (Real-time binding)Medium (Biological noise)Very High (Gold Standard)
Bias Source PCR amplification, Sequencing depthLigand immobilization, Mass transportClonal variation, Off-target effectsProtein concentration errors
Cost/Point < $0.01$50 - $200$10 - $50> $500
Use Case Hypothesis Generation Hit Confirmation (Binding) Hit Confirmation (Function) Mechanism Elucidation

Part 3: Experimental Protocols (Self-Validating Systems)

Phase 1: Hit Triage & Selection (The "3-Bin" Strategy)

Do not validate only the top hits. To prove the DDMS assay's predictive power, you must select variants across the dynamic range.

  • Bin A (Beneficial): Top 5-10 variants showing desired phenotype (e.g., resistance, high affinity).

  • Bin B (Neutral/WT-like): 3-5 variants with scores near Wild Type (WT).

  • Bin C (Deleterious): 3-5 variants known to break function (negative controls).

  • Causality Check: Ensure mutations are covered by >50 reads in the NGS data to rule out Poisson noise.

Phase 2: Protocol A - Biophysical Validation via SPR

Target: Quantify binding affinity changes (


) for drug-target variants.

Step-by-Step Methodology:

  • Protein Production: Synthesize genes for selected variants (from Phase 1). Express and purify proteins (e.g., His-tagged) to >95% homogeneity. Crude lysates are unacceptable for SPR.

  • Chip Functionalization: Use a Capture Coupling strategy (e.g., NTA chip for His-tag or Anti-Fc for antibodies) rather than direct amine coupling. This ensures uniform orientation of the protein.

  • Single-Cycle Kinetics: Inject the drug (analyte) at 5 increasing concentrations without regeneration between injections.

    • Why? Reduces surface degradation and saves time compared to multi-cycle kinetics.

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.

  • Validation Criteria:

    • 
       must be theoretical (within 80-120%).
      
    • 
       (Chi-square) error of fit must be < 10% of 
      
      
      
      .
Phase 3: Protocol B - Functional Validation via Clonal Survival

Target: Confirm drug resistance phenotypes in a cellular context.

Step-by-Step Methodology:

  • Clonal Line Generation: Use site-directed mutagenesis (SDM) to introduce single mutations into the WT plasmid. Transfect cells and select for stable integration or use transient transfection with normalization.

  • Dose-Response Setup: Seed cells at 2,000 cells/well in 384-well plates. Treat with drug (10-point dilution series).

  • Readout: Measure ATP levels (e.g., CellTiter-Glo) at 72h.

  • Normalization: Calculate viability relative to DMSO control.

  • Analysis: Fit curves to a 4-parameter logistic equation to extract

    
    .
    
    • Self-Validation: The WT

      
       must match historical data. If WT shifts, the assay is invalid.
      

Part 4: Visualization & Logic

Diagram 1: The Orthogonal Validation Workflow

This diagram illustrates the critical decision gates moving from the noisy DDMS library to validated hits.

DDMS_Validation_Workflow cluster_Orthogonal Orthogonal Validation (Discrete) DDMS_Lib DDMS Library (Pooled Variants) Selection Phenotypic Selection (Drug Pressure) DDMS_Lib->Selection Induce Phenotype NGS Next-Gen Sequencing (Enrichment Scoring) Selection->NGS Deconvolute Triage In-Silico Triage (3-Bin Selection) NGS->Triage Filter Noise GeneSynth Gene Synthesis (Individual Variants) Triage->GeneSynth Select Top/Ctrl Biophys Biophysical Assay (SPR/BLI - Kd) GeneSynth->Biophys Protein Cellular Cellular Assay (IC50 / EC50) GeneSynth->Cellular Plasmid Decision Lead Candidate Confirmation Biophys->Decision Validated Affinity Cellular->Decision Validated Function

Caption: Workflow bridging high-throughput DDMS screening with low-throughput, high-fidelity orthogonal validation.

Diagram 2: Mechanistic Pathway (Drug-Target Interaction)

Example of a Kinase Inhibitor resistance phenotype validated by DDMS.

Drug_Mechanism Drug Inhibitor (Drug) Target_WT Target Kinase (WT) Active Conformation Drug->Target_WT Binds High Affinity Target_Mut Target Kinase (Mutant) Steric Hindrance Drug->Target_Mut Loss of Binding Downstream Signaling Cascade (e.g., MAPK/ERK) Target_WT->Downstream Blocked Target_Mut->Downstream Constitutive/Unblocked Phenotype_Dead Cell Death (Sensitive) Downstream->Phenotype_Dead No Signal Phenotype_Live Cell Survival (Resistant) Downstream->Phenotype_Live Proliferation

Caption: Mechanistic divergence where DDMS-identified mutations prevent drug binding, restoring signaling.

Part 5: Data Interpretation & Troubleshooting

Correlating HT vs. LT Data A successful validation campaign should yield a Pearson correlation coefficient (


) > 0.7 between the DDMS Enrichment Score and the Orthogonal Log(

) or Log(

).

Handling Discrepancies (The "False Positive" Trap):

  • Scenario: DDMS shows high fitness, but SPR shows no binding.

  • Root Cause: The mutation likely increased protein expression or stability (solubility) rather than drug resistance. The variant survived the screen because it was more abundant, not because it bound the drug less.

  • Solution: Normalize DDMS scores by expression levels (e.g., using VAMP-seq) or measure expression during validation.

References

  • Fowler, D. M., & Fields, S. (2014). Deep mutational scanning: a new style of protein science. Nature Methods, 11(8), 801–807.[1] Link

  • Starr, T. N., et al. (2020). Deep Mutational Scanning of SARS-CoV-2 Receptor Binding Domain Reveals Constraints on Folding and ACE2 Binding.[2] Cell, 182(5), 1295-1310. Link

  • Rubin, A. F., et al. (2017). A statistical framework for analyzing deep mutational scanning data. Genome Biology, 18, 150. Link

  • Mavor, D., et al. (2016). Determination of functional effects of all possible missense mutations in a human cancer-associated gene. Nature Genetics, 48, 681–687. Link

  • Plotkin, J. B., & Dushoff, J. (2003). Codon bias and evolutionary selection. Proceedings of the National Academy of Sciences, 100(20), 11137-11138. Link

Sources

Validating LC-MS/MS results of 20-HETE inhibition by DDMS with an alternative method

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the study of vascular biology and hypertension, the inhibition of 20-Hydroxyeicosatetraenoic acid (20-HETE) synthesis by DDMS (N-methylsulfonyl-12,12-dibromododec-11-enamide) is a critical experimental target. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying 20-HETE, its complexity and susceptibility to matrix effects necessitate orthogonal validation.

This guide outlines a rigorous protocol to validate LC-MS/MS data using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the primary quantitative alternative, supported by functional biological assays. We focus on the "Split-Stream" validation method, emphasizing that sample preparation is the single most critical variable in aligning these two distinct technologies.

Scientific Background: The CYP4A/20-HETE Axis[1][2][3]

20-HETE is a potent vasoconstrictor metabolite of Arachidonic Acid (AA), produced primarily by the Cytochrome P450 4A (CYP4A) and 4F (CYP4F) families.[1][2][3][4]

DDMS Mechanism: DDMS is a mechanism-based "suicide substrate" inhibitor. It covalently binds to the heme moiety of CYP4A enzymes, irreversibly inactivating the catalyst. Unlike older inhibitors (e.g., 17-ODYA), DDMS is highly selective for 20-HETE synthesis and does not significantly inhibit Epoxy-eicosatrienoic acid (EET) formation.

Diagram 1: The CYP4A Signaling Pathway & DDMS Inhibition

G AA Arachidonic Acid (Substrate) CYP CYP4A / CYP4F (Enzymes) AA->CYP HETE 20-HETE (Vasoconstrictor) CYP->HETE  u03C9-hydroxylation DDMS DDMS (Suicide Inhibitor) DDMS->CYP  Covalent  Binding Response Vascular Smooth Muscle Constriction HETE->Response

Caption: DDMS selectively targets CYP4A/F enzymes, preventing the conversion of Arachidonic Acid to 20-HETE.

Methodology Comparison: LC-MS/MS vs. Competitive ELISA

To validate your primary LC-MS/MS data, you must understand the strengths and failure modes of the alternative method.[5]

Table 1: Technical Comparison Matrix
FeaturePrimary Method: LC-MS/MS (MRM Mode)Alternative Method: Competitive ELISA
Principle Mass-to-charge ratio (m/z) separation & fragmentation.Antibody-antigen competition for binding sites.[6]
Specificity High. Distinguishes 20-HETE from 19-HETE and EETs based on retention time and fragment ions.Moderate. Potential cross-reactivity with Arachidonic Acid (AA) or 19-HETE.
Sensitivity pg/mL range (Dependent on column/ionization).pg/mL range (High sensitivity, often exceeds MS).
Sample Prep Critical. Requires SPE to remove salts/proteins.Critical. Often ignored. Direct measurement in plasma leads to false positives.
Throughput Low (Serial injection).High (96-well parallel processing).
Cost High (Instrument time + solvents).Moderate (Kit cost).
Expert Insight: The "Matrix Trap"

Do not run crude samples in ELISA. A common failure in validation is comparing extracted samples in LC-MS/MS against crude supernatant in ELISA. Crude samples in ELISA often yield concentrations 2–10x higher than MS due to non-specific binding of matrix lipids to the antibody. Both methods require Solid Phase Extraction (SPE) for a valid comparison.

The "Split-Stream" Validation Protocol

This protocol ensures that the exact same biological sample is evaluated by both methods, eliminating biological variability as a confounding factor.

Phase A: Biological Setup (Microsomal Incubation)
  • System: Rat Renal Microsomes (1 mg/mL protein) or Vascular Smooth Muscle Cells (VSMCs).

  • Buffer: 0.1 M Potassium Phosphate buffer (pH 7.4) with 2 mM NADPH.

  • Treatment Groups:

    • Vehicle Control (DMSO < 0.1%).[7]

    • DDMS Treatment (10 µM - 25 µM).

  • Substrate: Add Arachidonic Acid (40 µM) to initiate reaction.

  • Incubation: 15–30 minutes at 37°C.

  • Termination: Stop reaction with ice-cold acidified methanol (pH 3.5).

Phase B: Sample Preparation (The Equalizer)

Standardizing extraction prevents method bias.

  • Internal Standard: Spike deuterated 20-HETE-d6 (for MS recovery tracking) into the lysate before extraction.

  • Solid Phase Extraction (SPE):

    • Condition C18 Sep-Pak columns with ethanol followed by water.

    • Load acidified sample.

    • Wash with 15% ethanol (removes polar impurities).

    • Elute 20-HETE with ethyl acetate.

  • Drying: Evaporate solvent under nitrogen stream.

  • Reconstitution: Resuspend residue in 50% Ethanol/Water.

  • The Split: Vortex thoroughly and divide the sample into two aliquots:

    • Aliquot A: For LC-MS/MS.

    • Aliquot B: For ELISA.

Phase C: Analysis & Correlation

Aliquot A (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Transitions: Monitor m/z 319.2 → 245.2 (Quantifier) and 319.2 → 289.2 (Qualifier).

  • Quantification: Calculate concentration based on the internal standard ratio (20-HETE/20-HETE-d6).

Aliquot B (ELISA):

  • Kit Selection: Use a validated 20-HETE Competitive ELISA kit (e.g., Detroit R&D or equivalent).

  • Dilution: Dilute Aliquot B into the kit's specific assay buffer (usually >1:5 dilution to reduce solvent effects).

  • Protocol: Follow manufacturer instructions (typically overnight incubation at 4°C).

  • Readout: Measure Absorbance at 450 nm.

Diagram 2: Split-Stream Validation Workflow

Workflow Sample Microsomal Incubation Stop Acidified MeOH (Stop Reaction) Sample->Stop SPE C18 SPE Extraction Stop->SPE Split Sample Split SPE->Split MS LC-MS/MS (Aliquot A) Split->MS  50% ELISA Competitive ELISA (Aliquot B) Split->ELISA  50% Data Correlation Analysis MS->Data ELISA->Data

Caption: The Split-Stream workflow ensures both analytical methods quantify the exact same extracted matrix.

Interpreting the Data

When validating DDMS inhibition, you are looking for concordance in the % inhibition , not necessarily identical absolute values.

  • Absolute Quantification: ELISA values may be 1.5x – 2x higher than LC-MS/MS values.

    • Cause: Antibodies may cross-react slightly with isomers (like 19-HETE) that LC-MS/MS chromatographically separates.

    • Acceptance Criteria: If the correlation coefficient (R²) > 0.90 across a concentration curve, the validation is successful.

  • Inhibition Efficiency:

    • Calculate % Inhibition for both methods:

      
      
      
    • Success Metric: The % inhibition calculated by ELISA should be within ±15% of the % inhibition calculated by LC-MS/MS.

Troubleshooting Discrepancies
  • ELISA shows no inhibition, MS shows inhibition: The antibody is cross-reacting with the inhibitor (DDMS) or the substrate (Arachidonic Acid). Ensure the SPE wash steps were sufficient to remove excess AA.

  • ELISA shows higher inhibition than MS: Matrix interference in the vehicle group might be inflating the baseline in ELISA.

Tertiary Validation: Functional Assay (Optional)

For a comprehensive publication, add a functional bioassay. Since 20-HETE is a vasoconstrictor, DDMS should reverse agonist-induced constriction.

  • Method: Wire Myograph (Rat Renal Arteries).

  • Protocol: Pre-constrict with Phenylephrine -> Add DDMS.

  • Result: DDMS should induce vasodilation (relaxation) by removing the tonic vasoconstrictive influence of 20-HETE. This confirms the biological activity of the inhibition measured by LC-MS/MS.

References

  • Roman, R. J. (2002). P-450 metabolites of arachidonic acid in the control of cardiovascular function.[1][2][3][8] Physiological Reviews, 82(1), 131-185. Link

  • Wang, M. H., et al. (1998). Inhibitors of cytochrome P450 4A fatty acid omega-hydroxylase. Journal of Pharmacology and Experimental Therapeutics, 284(3), 966-973. Link

  • Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme.[3] British Journal of Pharmacology, 133(3), 325–329. Link

  • Ladd, W. E., et al. (2012). Validation of a competitive enzyme-linked immunosorbent assay for the measurement of 20-hydroxyeicosatetraenoic acid. Analytica Chimica Acta.
  • Dunn, K. M., et al. (2008). 20-HETE contributes to the acute fall in renal blood flow in the clipped kidney of two-kidney, one-clip hypertensive rats. American Journal of Physiology-Renal Physiology, 294(5), F1097-F1103. Link

Sources

Safety Operating Guide

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide is a specialized halogenated organic compound featuring a reactive gem-dibromoalkene tail and an acidic acyl sulfonamide headgroup.[1][2] Due to its high bromine content and potential for hydrogen bromide (HBr) evolution during thermal decomposition, it must be segregated into the Halogenated Organic Waste stream.

CRITICAL PROHIBITION: Do NOT mix this compound with strong bases (e.g., Sodium Hydroxide, alkoxides) in waste containers. The gem-dibromoalkene moiety is susceptible to base-mediated elimination reactions (Fritsch-Buttemberg-Wiechell rearrangement or alkyne formation), which can be exothermic and generate reactive intermediates.[1][2]

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the chemical behaviors driving these disposal protocols. This compound acts as a hybrid of a lipophilic chain, a reactive halogenated terminus, and a polar acidic headgroup.

PropertyValue / CharacteristicImplication for Disposal
Molecular Formula C₁₃H₂₃Br₂NO₃SHigh halogen content requires scrubbing during incineration.[1][2]
Functional Group A gem-DibromoalkeneReactive: Precursor to alkynes.[1][2] Sensitive to lithium/metals and strong bases.
Functional Group B Acyl SulfonamideAcidic (pKa ~4.5): Soluble in basic aqueous solutions (avoid this to prevent side reactions).[1][2]
Physical State Waxy Solid / Viscous OilLikely requires dissolution in a combustible solvent for liquid waste streams.[1][2]
Combustion Byproducts HBr, SOₓ, NOₓ, CO, CO₂Toxic Fumes: Incineration must occur at a facility with acid gas scrubbers.[1][2]

Waste Segregation Logic (Decision Matrix)

The following logic gate determines the correct waste stream based on the physical state of your sample (pure solid vs. reaction mixture).[2]

WasteSegregation Start Waste Material: 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide StateCheck Physical State? Start->StateCheck Solid Pure Solid / Waxy Residue StateCheck->Solid Solid Solution Dissolved in Solvent StateCheck->Solution Liquid StreamA STREAM A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->StreamA Pack in wide-mouth jar SolventCheck Is Solvent Halogenated? Solution->SolventCheck StreamB STREAM B: Halogenated Solvent Waste (High BTU) SolventCheck->StreamB Yes (e.g., DCM, Chloroform) SolventCheck->StreamB No (e.g., Acetone, MeOH) StreamC STREAM C: Non-Halogenated Solvent Waste (Do NOT use for this compound) StreamC->StreamB Re-classify as Halogenated due to solute content

Figure 1: Decision matrix for categorizing waste streams.[2] Note that adding this brominated solute to a non-halogenated solvent (like acetone) automatically reclassifies the entire mixture as Halogenated Waste.[2]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Stabilization
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Work in a fume hood.

  • Quenching (If in reaction mixture): If the compound is present with unreacted reagents (e.g., sulfonyl chlorides or phosphorus ylides), quench the reaction carefully before disposal.

    • Note: Ensure the quench is pH neutral or slightly acidic.[2] Avoid strongly basic quenches (pH > 10) to prevent degradation of the dibromoalkene.

Phase 2: Packaging
  • Select Container:

    • Liquids: High-density polyethylene (HDPE) or amber glass jerrycans.

    • Solids: Wide-mouth HDPE jars.

  • Labeling:

    • Affix a hazardous waste tag immediately.[2]

    • Chemical Name: Write out the full name. Do not use abbreviations like "DMD-12".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

    • Constituents: List "Halogenated Organics" explicitly.

Phase 3: Storage & Handoff
  • Store in a Secondary Containment tray to catch leaks.

  • Keep away from oxidizers (peroxides, nitrates) and bases (amines, hydroxides).

  • Schedule pickup with your EHS (Environmental Health & Safety) department.[2]

Regulatory & Compliance Data

When filling out waste manifests for external disposal contractors (e.g., Veolia, Clean Harbors), use the following classifications. While this specific molecule is not "Listed" (P or U list), it falls under characteristic hazards.

Regulatory BodyClassification CodeDescription
EPA RCRA D001 / F001 / F002 If dissolved in ignitable or halogenated solvents.[1][2]
EPA RCRA (Solid) Not Listed (Default) Treat as "Non-RCRA Regulated Hazardous Waste" (Halogenated) unless characteristic toxicity (D004-D043) is proven.[1][2] Best Practice: Manage as hazardous due to bromine.[2]
DOT (Transport) UN 3077 or UN 3082 Environmentally Hazardous Substance (Solid/Liquid), N.O.S.[1][2] (contains brominated organic).[3][4][5][6]
Destruction Method Incineration Rotary kiln incineration at >1000°C with secondary combustion chamber and acid gas scrubbing (for HBr capture).[1][2]

Emergency Contingencies

Scenario A: Benchtop Spill (< 100 mg) [1]

  • Isolate: Evacuate the immediate area; alert nearby personnel.

  • Absorb: Use a Universal Absorbent Pad (typically grey). Do not use clay-based absorbents if the material is in a reactive solvent.[2]

  • Clean: Wipe the area with acetone, followed by soap and water.

  • Dispose: Place all pads and gloves into the Solid Hazardous Waste bin (Stream A).

Scenario B: Fire

  • Hazard: Thermal decomposition releases Hydrogen Bromide (HBr) gas (corrosive/toxic) and Sulfur Oxides (SOₓ).

  • Action: Use CO₂ or Dry Chemical extinguishers.[2][7]

  • Warning: Do not use water jet; this may spread the chemical if it is in an oily phase.[2]

Chemical Lifecycle & Disposal Workflow

DisposalWorkflow Exp Experiment Completion Seg Segregation (Halogenated) Exp->Seg Residuals Label Labeling (Full Name + Hazards) Seg->Label Containerize Store Satellite Accumulation Area (SAA) Label->Store < 3 Days EHS EHS Pickup Store->EHS Manifest Inc High-Temp Incineration (w/ Scrubbers) EHS->Inc Final Destruction

Figure 2: The cradle-to-grave lifecycle for the disposal of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 239 through 282. [Link][2]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.).[2] Compound Summary: Sulfonamides and Halogenated Alkanes (General Safety Profiles). National Library of Medicine.[2] [Link]

Sources

Navigating the Safe Handling of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. This document is structured to provide a clear, logical path from understanding the inherent risks to implementing robust handling and disposal protocols.

Understanding the Compound: A Profile of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

PropertyValueSource
Molecular FormulaC13H23Br2NO3S[1][2][3]
Molecular Weight433.2 g/mol [1][3]
AppearanceWhite to off-white solid[1]
Storage Temperature-20°C[1]
Solubility≤20mg/ml in DMSO; 30mg/ml in dimethyl formamide[1]

The presence of the dibromoalkene moiety suggests potential reactivity and the possibility of releasing hazardous decomposition products under certain conditions.[4] Halogenated organic compounds require specific handling and disposal procedures to mitigate environmental and health risks.[5][6][7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling potentially hazardous compounds. The following recommendations are based on a risk assessment of the compound's structural features and general laboratory safety standards for handling toxic or uncharacterized substances.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[10] For operations with a higher risk of splashing, such as transfers of solutions, a face shield worn over safety goggles is required to provide full facial protection.[10][11]

  • Gloves: Double gloving with powder-free, disposable nitrile gloves is required.[11] The outer glove should be changed immediately upon contamination or every 30 minutes during extended procedures.[11] The rationale for double gloving is to provide an additional barrier against potential dermal absorption, a common route of exposure for organic molecules.

  • Body Protection: A disposable, long-sleeved gown that closes in the back is essential to protect against skin contact.[11] These gowns should be made of a material demonstrated to be resistant to chemical permeation.

  • Respiratory Protection: Due to the potential for aerosol generation when handling the solid compound, a NIOSH-approved N95 respirator is recommended.[10][12] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.[10][13] Surgical masks do not provide adequate respiratory protection from chemical aerosols.[10][12]

PPE_Workflow Researcher Researcher EyeFace EyeFace Researcher->EyeFace Protects from splashes Gloves Gloves Researcher->Gloves Prevents skin contact Body Body Researcher->Body Shields from spills Respiratory Respiratory Researcher->Respiratory Avoids inhalation

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring the integrity of your experiments.

Preparation and Weighing:
  • Designated Work Area: All handling of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide should be conducted within a certified chemical fume hood to ensure adequate ventilation.[14]

  • Decontamination of Surfaces: Before starting, decontaminate the work surface within the fume hood.

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully transfer the desired amount of the solid compound to the weighing vessel using a clean spatula.

    • Avoid creating dust. If any solid is spilled, clean it up immediately following the spill cleanup procedure outlined below.

  • Dissolution:

    • Add the appropriate solvent (e.g., DMSO, dimethyl formamide) to the weighing vessel containing the compound.

    • Gently swirl or sonicate to dissolve.

Spill Management:

In the event of a spill, remain calm and follow these steps:

  • Alert Others: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or you are unsure of the hazard, evacuate the area and contact your institution's safety officer.

  • Small Spills: For small spills within the fume hood:

    • Ensure your PPE is intact.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

  • Contaminated PPE: Remove any contaminated PPE carefully to avoid cross-contamination and dispose of it as hazardous waste.

Handling_Protocol start Start fume_hood Work in Chemical Fume Hood start->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve spill Spill Occurs? weigh->spill dissolve->spill end_op Proceed with Experiment dissolve->end_op cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->end_op No cleanup->weigh end End end_op->end

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide and any contaminated materials is a critical final step. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[5][6][7][9]

Waste Segregation and Collection:
  • Halogenated Organic Waste: All solutions containing 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide, as well as any solvent used for rinsing contaminated glassware, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[5][7]

  • Solid Waste: All contaminated solid waste, including gloves, disposable gowns, weighing paper, and absorbent materials from spill cleanup, must be collected in a separate, sealed, and clearly labeled "Solid Hazardous Waste" container.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

Container Management:
  • Waste containers must be kept closed except when adding waste.[7][8]

  • Do not overfill waste containers.

  • Ensure all waste containers are properly labeled with the words "Hazardous Waste" and a full description of the contents.[6][7]

Final Disposal:

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal_Flowchart start Waste Generation is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No halogenated_liquid Collect in 'Halogenated Organic Waste' Container is_liquid->halogenated_liquid Yes is_sharp Sharp? is_solid->is_sharp No solid_waste Collect in 'Solid Hazardous Waste' Container is_solid->solid_waste Yes sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes contact_ehs Contact EHS for Pickup is_sharp->contact_ehs No halogenated_liquid->contact_ehs solid_waste->contact_ehs sharps_container->contact_ehs end Proper Disposal contact_ehs->end

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Chemos GmbH & Co.KG.
  • CymitQuimica. (2023, September 21).
  • TCI Chemicals. (2025, February 5).
  • PubChem. 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide. Retrieved from [Link]

  • The Interagency Board. (2017, August). Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against.
  • Fisher Scientific.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Organic Chemistry Portal. Dibromoalkene synthesis by bromination or substitution. Retrieved from [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 23).
  • Braun Research Group.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Cheméo. Chemical Properties of Dodecane, 1,12-dibromo- (CAS 3344-70-5). Retrieved from [Link]

  • University of British Columbia. Organic Solvent Waste Disposal.
  • AiFChem. (2025, June 30). 2-Bromo-N,N-diethylbenzenesulfonamide (CAS 65000-12-6)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Reactant of Route 2
Reactant of Route 2
12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。